molecular formula C7H11NO B135276 2-Propionyl-1-pyrroline CAS No. 133447-37-7

2-Propionyl-1-pyrroline

Cat. No.: B135276
CAS No.: 133447-37-7
M. Wt: 125.17 g/mol
InChI Key: OVNCGQSYSSYBPO-UHFFFAOYSA-N
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Description

3, 4-Dihydro-5-propanoyl-2H-pyrrole, also known as 1-pyrroline, 2-propanoyl or 2-propionyl-1-pyrroline, belongs to the class of organic compounds known as pyrrolines. Pyrrolines are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. 3, 4-Dihydro-5-propanoyl-2H-pyrrole is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 3, 4-dihydro-5-propanoyl-2H-pyrrole is primarily located in the cytoplasm. 3, 4-Dihydro-5-propanoyl-2H-pyrrole has a fishy and roasted taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNCGQSYSSYBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158112
Record name 2-Propionylpyrroline
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Molecular Weight

125.17 g/mol
Source PubChem
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Physical Description

Yellowish liquid; Fishy aroma
Record name 2-Propionylpyrroline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1594/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

89.00 to 90.00 °C. @ 1.00 mm Hg
Record name 3,4-Dihydro-5-propanoyl-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034883
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in heptane, triacetin, Soluble (in ethanol)
Record name 2-Propionylpyrroline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1594/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.979-0.985
Record name 2-Propionylpyrroline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1594/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

133447-37-7
Record name 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-propanone
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Record name 2-Propionylpyrroline
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Record name 2-Propionylpyrroline
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Record name 2-PROPIONYLPYRROLINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3,4-Dihydro-5-propanoyl-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and History of 2-Propionyl-1-Pyrroline: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ghent, Belgium & Freising, Germany - This technical whitepaper provides an in-depth exploration of the discovery, history, and scientific significance of 2-propionyl-1-pyrroline (2-PP), a potent, roast-smelling odorant crucial to the flavor profile of a wide range of thermally processed foods. This document, intended for researchers, scientists, and professionals in the fields of flavor chemistry and drug development, details the key scientific breakthroughs, experimental methodologies, and quantitative data associated with this important Maillard reaction product.

Introduction: The Quest for Roast Aroma

The characteristic and highly desirable aromas of roasted, baked, and toasted foods have long been a subject of intense scientific scrutiny. These complex sensory profiles are largely the result of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during heating. Within the vast array of compounds generated through this intricate network of reactions, a select few possess exceptionally low odor thresholds and contribute significantly to the overall flavor. This compound, a structural analogue of the well-known popcorn and rice aroma compound 2-acetyl-1-pyrroline (B57270) (2-AP), has emerged as a key contributor to the coveted "roasty" notes in many culinary creations.

Discovery and Key Contributors

The seminal work on the formation and flavor contribution of this compound was pioneered by the research group of Peter Schieberle at the German Research Center for Food Chemistry in Garching, Germany. In a landmark 1998 publication, Hofmann and Schieberle identified this compound as an important roast-smelling odorant in Maillard-type reactions.[1] Their work elucidated the formation pathways of this compound and its tetrahydropyridine (B1245486) analogue, establishing their significance in the development of roasted aromas.

Subsequent comprehensive reviews, notably by Adams and De Kimpe, have further solidified the understanding of the chemistry and importance of this compound and related Maillard flavor compounds. These scholarly works provide a broad historical context and a detailed overview of the synthesis and occurrence of these extraordinary flavorants.

Physicochemical and Sensory Properties

This compound is a volatile heterocyclic compound with the molecular formula C₇H₁₁NO. Its key physicochemical and sensory properties are summarized in the table below.

PropertyValueReference
Molecular Weight 125.17 g/mol PubChem
Appearance Yellowish liquidJECFA
Odor Description Roasted, popcorn-like, fishy[2], PubChem
Odor Threshold (Air) 0.06 ng/L[2]
Odor Threshold (Water) 1 µg/kg[2]

Formation Pathway

The formation of this compound is intrinsically linked to the Maillard reaction. The key precursors are the amino acid proline and a C4 dicarbonyl compound, 2-oxobutanal. The proposed formation pathway involves the Strecker degradation of proline to form the intermediate 1-pyrroline (B1209420). Subsequently, an aldol (B89426) condensation between 1-pyrroline and 2-oxobutanal, followed by dehydration, yields this compound.

This compound Formation Pathway Proline Proline Strecker_Degradation Strecker Degradation Proline->Strecker_Degradation One_Pyrroline 1-Pyrroline Strecker_Degradation->One_Pyrroline Aldol_Condensation Aldol Condensation One_Pyrroline->Aldol_Condensation Two_Oxobutanal 2-Oxobutanal Two_Oxobutanal->Aldol_Condensation Intermediate Intermediate Aldol_Condensation->Intermediate Dehydration Dehydration Intermediate->Dehydration Two_PP This compound Dehydration->Two_PP

Figure 1. Proposed formation pathway of this compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common laboratory-scale synthesis starts from proline. The following is a generalized protocol based on the work of Hofmann and Schieberle.

Materials:

  • L-Proline

  • Anhydrous diethyl ether

  • Ethylmagnesium bromide solution (in diethyl ether)

  • Anhydrous dichloromethane

  • Dessicant (e.g., anhydrous sodium sulfate)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • N-protection of Proline: Proline is first protected at the nitrogen atom, for example, as its N-tert-butoxycarbonyl (Boc) derivative. This is typically achieved by reacting proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent system.

  • Activation of the Carboxylic Acid: The carboxylic acid group of the N-Boc-proline is then activated to facilitate reaction with the Grignard reagent. This can be done by converting it to a Weinreb amide or an acid chloride.

  • Grignard Reaction: The activated N-Boc-proline derivative is reacted with an excess of ethylmagnesium bromide in an anhydrous ethereal solvent under an inert atmosphere at low temperature (e.g., -78 °C). The reaction is then slowly warmed to room temperature.

  • Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The Boc protecting group is then removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane).

  • Cyclization and Purification: The resulting amino ketone undergoes spontaneous cyclization to form this compound. The crude product is purified by column chromatography on silica (B1680970) gel.

Synthesis of this compound Start L-Proline Step1 N-protection (Boc₂O) Start->Step1 Protected_Proline N-Boc-Proline Step1->Protected_Proline Step2 Activation of Carboxylic Acid Protected_Proline->Step2 Activated_Proline Activated N-Boc-Proline Step2->Activated_Proline Step3 Grignard Reaction (EtMgBr) Activated_Proline->Step3 Grignard_Product Grignard Adduct Step3->Grignard_Product Step4 Work-up and Deprotection (TFA) Grignard_Product->Step4 Amino_Ketone Amino Ketone Step4->Amino_Ketone Step5 Spontaneous Cyclization Amino_Ketone->Step5 Final_Product This compound Step5->Final_Product

Figure 2. General workflow for the synthesis of this compound.
Isolation and Identification from Food Matrices

The isolation and identification of the highly volatile this compound from complex food matrices typically involves the following steps:

  • Sample Preparation: The food sample (e.g., roasted meat, baked bread) is homogenized.

  • Extraction: Volatile compounds are extracted using methods such as solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME).

  • Concentration: The extract is carefully concentrated to enrich the volatile fraction.

  • Gas Chromatography-Olfactometry (GC-O): The concentrate is analyzed by GC-O to identify the retention times of odor-active compounds. Assessors sniff the effluent from the GC column and record the odor description and intensity at specific retention times.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The compounds are identified by comparing their mass spectra and retention indices with those of authentic reference standards.

Isolation and Identification Workflow Sample Food Sample Homogenization Homogenization Sample->Homogenization Homogenate Homogenized Sample Homogenization->Homogenate Extraction Volatile Extraction (e.g., SPME, SDE) Homogenate->Extraction Extract Volatile Extract Extraction->Extract Concentration Concentration Extract->Concentration Concentrate Concentrated Extract Concentration->Concentrate Analysis Analysis Concentrate->Analysis GCO GC-Olfactometry Analysis->GCO GCMS GC-Mass Spectrometry Analysis->GCMS Identification Identification of This compound GCO->Identification GCMS->Identification

Figure 3. Workflow for the isolation and identification of this compound.

Quantitative Data

The concentration of this compound in various food products is typically in the parts-per-billion (ppb) or µg/kg range. The following table summarizes some reported concentrations.

Food ProductConcentration (µg/kg)Reference
Maillard Reaction Model System (Proline/Glucose)Varies with conditions[1]
Roasted HazelnutsUp to 85 µg/kg (for 2-AP, data for 2-PP is less common)[3]
Cooked MeatPresent, but quantitative data is sparse

Conclusion and Future Perspectives

The discovery and characterization of this compound represent a significant advancement in the understanding of flavor chemistry. The work of pioneering scientists like Peter Schieberle has provided a solid foundation for further research into the complex interplay of precursors and reaction conditions that govern the formation of this potent aroma compound. Future research will likely focus on developing more efficient and scalable synthetic routes, further elucidating its formation mechanisms in complex food systems, and exploring its potential applications as a flavor ingredient. A deeper understanding of the biosynthesis of this and related compounds could also open new avenues for the natural enhancement of desirable flavors in food products. The continued exploration of the Maillard reaction and its myriad products remains a vibrant and essential area of scientific inquiry, with this compound standing out as a testament to the profound impact of fundamental chemistry on our sensory world.

References

The Natural Occurrence of 2-Propionyl-1-Pyrroline in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 2-propionyl-1-pyrroline (2-PP), a potent, roast-smelling aroma compound found in various food products. This document summarizes quantitative data, details relevant experimental protocols, and illustrates key pathways and workflows to support further research and application in food science and related fields.

Introduction

This compound (2-PP) is a volatile heterocyclic compound that contributes a characteristic roasty, popcorn-like aroma to a variety of thermally processed foods. As a structural analog of the well-known flavor compound 2-acetyl-1-pyrroline (B57270) (2-AP), 2-PP is formed through Maillard-type reactions involving the amino acid proline and reducing sugars. Despite its significant sensory impact, research specifically focused on 2-PP is less abundant than that for 2-AP. This guide aims to consolidate the available technical information on the natural occurrence, formation, and analysis of 2-PP in food.

Quantitative Occurrence of this compound in Food

The concentration of this compound in food is often low, yet its potent aroma makes it a significant contributor to the overall flavor profile. Quantitative data is crucial for understanding its role in different food matrices. The following table summarizes the reported concentrations of 2-PP in various food products.

Food ProductConcentration (µg/kg)Analytical MethodReference
Freshly Popped Popcorn8Stable Isotope Dilution Assay (SIDA)[Schieberle, 1995]
Stored Popcorn (7 days)~2.7Stable Isotope Dilution Assay (SIDA)[Schieberle, 1995]
Roasted PeanutsPresent (quantification not specified)Gas Chromatography-Olfactometry (GC-O)[The Good Scents Company]
Roasted Filberts (Hazelnuts)Present (quantification not specified)Gas Chromatography-Olfactometry (GC-O)[The Good Scents Company]
Roasted CocoaPresent (quantification not specified)Gas Chromatography-Olfactometry (GC-O)[The Good Scents Company]
Cooked PorkPresent (quantification not specified)Gas Chromatography-Olfactometry (GC-O)[The Good Scents Company]
Green TeaPresent (quantification not specified)Gas Chromatography-Olfactometry (GC-O)[The Good Scents Company]

Biosynthesis of this compound

The formation of this compound in food is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The key precursor for the pyrroline (B1223166) ring is the amino acid proline.

The proposed biosynthetic pathway involves the following key steps:

  • Strecker Degradation of Proline: Proline undergoes Strecker degradation in the presence of a dicarbonyl compound (formed from sugar degradation) to yield 1-pyrroline.

  • Formation of 2-Oxobutanal: Carbohydrates degrade during heating to form various reactive carbonyl species, including 2-oxobutanal.

  • Aldol Condensation and Cyclization: 1-Pyrroline reacts with 2-oxobutanal through an aldol-type condensation, followed by cyclization and dehydration to form this compound.[1][2]

G Proline Proline Strecker_Degradation Strecker Degradation Proline->Strecker_Degradation Reducing_Sugars Reducing Sugars Sugar_Degradation Sugar Degradation Reducing_Sugars->Sugar_Degradation One_Pyrroline 1-Pyrroline Strecker_Degradation->One_Pyrroline Aldol_Condensation Aldol Condensation & Cyclization One_Pyrroline->Aldol_Condensation Two_Oxobutanal 2-Oxobutanal Sugar_Degradation->Two_Oxobutanal Two_Oxobutanal->Aldol_Condensation Two_PP This compound Aldol_Condensation->Two_PP

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Stable Isotope Dilution Assay (SIDA) for this compound

This protocol outlines the key steps for the quantification of 2-PP in a food matrix using SIDA.

4.1.1. Synthesis of Deuterated Internal Standard ([D_n_]-2-Propionyl-1-Pyrroline)

A deuterated internal standard is essential for accurate quantification. The synthesis would likely involve the use of deuterated precursors. A possible route, analogous to the synthesis of deuterated 2-AP, could involve:

  • Starting Material: Deuterated proline or a deuterated propionylating agent.

  • Reaction: Reaction of a suitable pyrroline precursor with a deuterated propionylating agent (e.g., deuterated propionyl chloride or deuterated propionic anhydride) or the use of deuterated proline in a model Maillard reaction system to produce the labeled compound.

  • Purification: Purification of the deuterated standard would be achieved using techniques such as column chromatography and preparative gas chromatography.

  • Characterization: Confirmation of the structure and isotopic enrichment would be performed using NMR and mass spectrometry.

4.1.2. Sample Preparation and Extraction

  • Homogenization: A known amount of the food sample is homogenized.

  • Spiking: A precise amount of the synthesized deuterated internal standard is added to the homogenized sample.

  • Extraction: The sample is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). For solid samples, simultaneous distillation-extraction (SDE) or solvent-assisted flavor evaporation (SAFE) can be employed to isolate the volatile fraction.

  • Concentration: The extract is carefully concentrated to a small volume under a gentle stream of nitrogen.

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injection: An aliquot of the concentrated extract is injected into the GC-MS system.

  • Gas Chromatography:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, DB-WAX).

    • Oven Program: A temperature gradient is used to separate the volatile compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to around 250°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Key ions for both the native 2-PP and the deuterated internal standard are monitored.

      • For 2-PP (m/z): 125 (M+), 96, 68.

      • For [D_n_]-2-PP (m/z): The molecular ion and key fragment ions will be shifted by the number of deuterium (B1214612) atoms incorporated.

4.1.4. Quantification

The concentration of 2-PP in the original sample is calculated by comparing the peak area ratio of the native compound to the deuterated internal standard against a calibration curve prepared with known amounts of both the native and labeled compounds.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Homogenization Food Sample Homogenization Spiking Spiking with Deuterated Internal Standard Homogenization->Spiking Extraction Solvent Extraction / SDE / SAFE Spiking->Extraction Concentration Concentration of Extract Extraction->Concentration GC_MS GC-MS Analysis (SIM Mode) Concentration->GC_MS Quantification Quantification using Calibration Curve GC_MS->Quantification

Caption: Experimental workflow for SIDA of this compound.

Conclusion

This compound is a key contributor to the desirable roasty aroma of many thermally processed foods. While its study has been somewhat overshadowed by its acetyl analogue, understanding its formation and occurrence is crucial for controlling and optimizing food flavor. The methodologies outlined in this guide, particularly the use of Stable Isotope Dilution Assays, provide a robust framework for the accurate quantification of this potent odorant. Further research is warranted to expand the quantitative data across a wider range of food products and to fully elucidate the nuances of its formation pathways. This will enable a more precise manipulation of flavor profiles in food production and development.

References

The Formation of 2-Propionyl-1-pyrroline in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of 2-propionyl-1-pyrroline (2-PP), a significant flavor compound, through the Maillard reaction. This document provides a comprehensive overview of the core reaction mechanisms, precursor molecules, and influencing factors. It is designed to be a valuable resource for researchers in flavor chemistry, food science, and drug development who are interested in the intricacies of the Maillard reaction and the generation of potent aroma compounds.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor formation in thermally processed foods. Among the myriad of compounds generated, heterocyclic structures play a pivotal role in defining the characteristic aromas. This compound (2-PP) is a potent, roasty, and popcorn-like aroma compound that, along with its more studied analogue 2-acetyl-1-pyrroline (B57270) (2-AP), contributes significantly to the desirable flavor profiles of many cooked foods. Understanding the pathways of its formation is crucial for controlling and optimizing flavor development in food products and for synthesizing such compounds for various applications.

Core Formation Pathway

The formation of this compound in the Maillard reaction is a multi-step process involving the degradation of both amino acids and carbohydrates. The key precursors have been identified as the amino acid proline and a specific carbohydrate degradation product, 2-oxobutanal .

The generally accepted mechanism proceeds as follows:

  • Formation of 1-Pyrroline (B1209420): Proline undergoes Strecker degradation in the presence of a dicarbonyl compound (formed from sugar degradation) to yield 1-pyrroline.

  • Formation of 2-Oxobutanal: Carbohydrates, such as glucose, degrade through various pathways during the Maillard reaction to form reactive carbonyl species. 2-Oxobutanal is a key α-dicarbonyl compound in the formation of 2-PP. It has been shown to form in high yields (29 mol %) from the reaction of acetaldehyde (B116499) and glycolaldehyde, both of which are well-known degradation products of carbohydrates[1].

  • Aldol Condensation and Cyclization: 1-Pyrroline then reacts with 2-oxobutanal via an aldol-type condensation, followed by cyclization and dehydration to form the stable aromatic compound this compound.

This pathway is analogous to the formation of 2-acetyl-1-pyrroline, where 1-pyrroline reacts with 2-oxopropanal (methylglyoxal).

G Proline Proline Strecker_Degradation Strecker Degradation Proline->Strecker_Degradation Carbohydrates Carbohydrates (e.g., Glucose) Sugar_Degradation Sugar Degradation Carbohydrates->Sugar_Degradation One_Pyrroline 1-Pyrroline Strecker_Degradation->One_Pyrroline Acetaldehyde Acetaldehyde Sugar_Degradation->Acetaldehyde Glycolaldehyde Glycolaldehyde Sugar_Degradation->Glycolaldehyde Aldol_Condensation Aldol Condensation & Cyclization One_Pyrroline->Aldol_Condensation Two_Oxobutanal 2-Oxobutanal Two_Oxobutanal->Aldol_Condensation Two_PP This compound Aldol_Condensation->Two_PP Acetaldehyde->Two_Oxobutanal Glycolaldehyde->Two_Oxobutanal

Quantitative Data

Quantitative data specifically for this compound formation in Maillard reaction model systems is limited in the literature, with a greater focus on its analogue, 2-acetyl-1-pyrroline. However, the available data and data from analogous reactions provide valuable insights into the factors influencing its yield.

Table 1: Formation of 2-Oxobutanal from Carbohydrate Degradation Products

ReactantsReaction ConditionsYield of 2-Oxobutanal (mol %)Reference
Acetaldehyde (1 mmol) + Glycolaldehyde (1 mmol)20 min at 145 °C in phosphate (B84403) buffer (50 mL; 0.5 mol/L; pH 7.0)29[1]

Table 2: Influence of pH on the Formation of Analogous Aroma Compounds in a Glucose/Proline Model System

CompoundpH 6 (µ g/mmol )pH 7 (µ g/mmol )pH 8 (µ g/mmol )Reference
6-Acetyl-1,2,3,4-tetrahydropyridine (ATHP)~10~45~40[2][3]
2-Acetyl-1-pyrroline (AP)~1~5~4[3]

Note: This data is for the analogous compounds ATHP and AP, but it is indicative of the general trend that neutral to slightly alkaline conditions favor the formation of these N-heterocyclic compounds in proline-sugar Maillard reactions.

Experimental Protocols

This section details the methodologies for key experiments related to the formation and quantification of this compound in Maillard reaction model systems, based on published literature.

Model Reaction for this compound Formation

This protocol describes a typical model system to study the formation of 2-PP from its direct precursors.

Objective: To generate this compound from 1-pyrroline and 2-oxobutanal.

Materials:

  • 1-Pyrroline

  • 2-Oxobutanal

  • Phosphate buffer (0.1 mol/L, pH 7.0)

  • Diethyl ether

  • Reaction vessel (e.g., sealed glass tube or flask with reflux condenser)

  • Heating apparatus (e.g., heating block or oil bath)

Procedure:

  • Prepare a 0.1 mol/L phosphate buffer and adjust the pH to 7.0.

  • In a reaction vessel, combine 1-pyrroline (0.1 mmol) and 2-oxobutanal (0.1 mmol) in 50 mL of the phosphate buffer.

  • Seal the vessel or attach a reflux condenser.

  • Heat the reaction mixture at 100 °C for 30 minutes.

  • After cooling, extract the volatiles with diethyl ether.

  • The extract can then be concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

G Start Start Prepare_Buffer Prepare Phosphate Buffer (0.1 M, pH 7.0) Start->Prepare_Buffer Combine_Reactants Combine 1-Pyrroline and 2-Oxobutanal in Buffer Prepare_Buffer->Combine_Reactants Heat_Reaction Heat at 100°C for 30 min Combine_Reactants->Heat_Reaction Cool_Extract Cool and Extract with Diethyl Ether Heat_Reaction->Cool_Extract Analyze Analyze by GC-MS Cool_Extract->Analyze End End Analyze->End

Quantification by Stable Isotope Dilution Analysis (SIDA)

SIDA is the gold standard for accurate quantification of volatile compounds in complex matrices.

Objective: To accurately quantify the amount of this compound formed in a Maillard reaction.

Materials:

  • Synthesized deuterated this compound (internal standard)

  • Sample containing this compound

  • Extraction solvent (e.g., diethyl ether)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Synthesis of Internal Standard: A deuterated analogue of 2-PP is synthesized.

  • Spiking: A known amount of the deuterated internal standard is added to the sample (e.g., the reaction mixture from the model experiment) at the beginning of the workup procedure.

  • Extraction: The volatiles, including both the analyte and the internal standard, are extracted from the sample matrix.

  • GC-MS Analysis: The extract is injected into the GC-MS. The instrument is operated in selected ion monitoring (SIM) mode to monitor specific ions for both the unlabeled 2-PP and the deuterated internal standard.

  • Quantification: The concentration of 2-PP in the original sample is calculated based on the ratio of the peak areas of the native compound and the internal standard, and the known amount of the internal standard added.

G Start Start Add_Standard Add Known Amount of Deuterated 2-PP to Sample Start->Add_Standard Extract Extract Volatiles Add_Standard->Extract GC_MS GC-MS Analysis (SIM Mode) Extract->GC_MS Calculate Calculate Concentration Based on Peak Area Ratios GC_MS->Calculate End End Calculate->End

Factors Influencing this compound Formation

Several factors can significantly impact the yield of 2-PP in the Maillard reaction.

  • Precursor Availability: The concentrations of proline and the carbohydrate source are fundamental. A higher concentration of these precursors will generally lead to a higher yield of 2-PP, up to a certain point where other reactants or reaction conditions become limiting.

  • pH: The pH of the reaction medium is critical. Studies on the analogous compound 2-acetyl-1-pyrroline have shown that its formation is favored under neutral to slightly alkaline conditions (pH 7-8)[3]. It is expected that 2-PP formation follows a similar trend.

  • Temperature and Time: The Maillard reaction is temperature-dependent. Higher temperatures generally accelerate the reaction rates, leading to a faster formation of 2-PP. However, excessive heat can also lead to the degradation of the compound. The optimal temperature and time need to be determined for each specific system.

  • Water Activity: Water activity (aw) plays a complex role. While water is a product of the initial condensation step and can inhibit the reaction at high concentrations, it is also necessary as a solvent and for the mobility of reactants. The rate of the Maillard reaction is generally maximal at intermediate water activities (0.6-0.7).

Conclusion

The formation of this compound is a key process in the development of desirable roasty and popcorn-like aromas in a variety of foods. This technical guide has outlined the core formation pathway, which involves the reaction of 1-pyrroline from proline with 2-oxobutanal from carbohydrate degradation. While specific quantitative data for 2-PP remains an area for further research, the principles of its formation can be inferred from studies on analogous compounds and the foundational work on its identification. The provided experimental protocols offer a starting point for researchers aiming to investigate and quantify this important flavor compound. A deeper understanding of the factors influencing its formation will enable better control over flavor development in food processing and provide a basis for its synthesis for use in flavor and fragrance applications.

References

2-Propionyl-1-Pyrroline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline (2PP) is a volatile heterocyclic organic compound renowned for its characteristic roasty, popcorn-like aroma. It is a key flavor component in a variety of cooked and thermally processed foods, including roasted hazelnuts and other cereal-based products.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, its synthesis, analytical methodologies, and its formation through the Maillard reaction. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and drug development who are interested in this potent aroma compound.

Physicochemical Properties

This compound is a yellowish liquid with a distinct fishy aroma in its pure form.[2] Its key physicochemical properties are summarized in the tables below, providing a consolidated reference for its physical and chemical characteristics.

General and Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₁NO[2][3][4][5][6][7]
Molecular Weight 125.17 g/mol [2][7]
Appearance Yellowish liquid[2]
Aroma Fishy[2]
Boiling Point 89.00 to 90.00 °C @ 1.00 mm Hg[2]
Density 0.979-0.985 g/cm³[2]
Refractive Index 1.446-1.452[2]
Solubility
SolventSolubilitySource
Heptane Soluble[2]
Triacetin Soluble[2]
Ethanol Soluble[2]
Chromatographic and Spectroscopic Data
ParameterValueSource
Kovats Retention Index (Standard non-polar) 1000[2]
Kovats Retention Index (Standard polar) 1434[2][4]
Mass Spectrometry (GC-MS) NIST Number: 298554[2][3]
Infrared (IR) Spectra Available via SpectraBase[2]

Synthesis of this compound

A common synthetic route for this compound is outlined below. This multi-step process involves the protection of an amino acid precursor, followed by coupling and subsequent deprotection and cyclization steps.

Experimental Protocol

A detailed experimental protocol for a representative synthesis of this compound is described as follows, based on analogous syntheses of similar pyrroline (B1223166) compounds:

  • Protection of the Amino Group: L-proline is protected with a suitable protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base like 4-methylmorpholine (B44366) (NMM) in a suitable solvent (e.g., dichloromethane) at room temperature.

  • Activation and Coupling: The carboxylic acid of the protected proline is activated using a coupling agent, for instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). The activated species is then reacted with N,O-dimethylhydroxylamine (MeNHOMe) to form the corresponding Weinreb amide.

  • Grignard Reaction: The Weinreb amide is treated with a Grignard reagent, ethylmagnesium bromide (EtMgBr), in an inert atmosphere (e.g., under argon) to introduce the propionyl group.

  • Deprotection and Cyclization: The protecting group is removed using an acid, such as trifluoroacetic acid (TFA). The deprotection is followed by a spontaneous intramolecular cyclization to yield this compound.

  • Purification: The final product is purified using standard laboratory techniques, such as column chromatography or distillation.

Synthesis Workflow

Synthesis_Workflow Proline L-Proline Boc_Proline Boc-Protected Proline Proline->Boc_Proline Boc₂O, NMM Weinreb_Amide Weinreb Amide Boc_Proline->Weinreb_Amide CDMT, MeNHOMe Propionyl_Pyrrolidine N-Boc-2-propionylpyrrolidine Weinreb_Amide->Propionyl_Pyrrolidine EtMgBr Final_Product This compound Propionyl_Pyrrolidine->Final_Product TFA Maillard_Reaction cluster_proline Proline Degradation cluster_sugar Sugar Fragmentation Proline L-Proline Pyrroline 1-Pyrroline Proline->Pyrroline Strecker Degradation Final_Product This compound Pyrroline->Final_Product Reducing_Sugar Reducing Sugar C3_Fragment C3 Sugar Fragment (e.g., 2-oxobutanal) Reducing_Sugar->C3_Fragment Thermal Degradation C3_Fragment->Final_Product Analytical_Workflow Sample Food Sample HS_Vial Headspace Vial Sample->HS_Vial Sample Preparation SPME_Fiber SPME Fiber HS_Vial->SPME_Fiber HS Extraction GC_MS GC-MS System SPME_Fiber->GC_MS Thermal Desorption Data_Analysis Data Analysis GC_MS->Data_Analysis Data Acquisition

References

An In-depth Technical Guide to 2-Propionyl-1-pyrroline: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline is a heterocyclic organic compound known for its characteristic roasty and popcorn-like aroma. It is a significant flavor component in a variety of cooked foods, formed primarily through the Maillard reaction. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, synthesis, and biological significance.

Chemical Structure and Formula

This compound is a derivative of pyrroline (B1223166), a five-membered heterocyclic amine, with a propionyl group attached to the second carbon atom.

Molecular Formula: C₇H₁₁NO[1][2]

IUPAC Name: 1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below.

Quantitative Data Summary
PropertyValueReference
Molecular Weight 125.17 g/mol [3]
Appearance Yellowish liquid[3]
Odor Fishy, roasty, popcorn-like[3]
Boiling Point 89.0 - 90.0 °C at 1.00 mm Hg[3]
InChI InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2-5H2,1H3[1]
InChIKey OVNCGQSYSSYBPO-UHFFFAOYSA-N[1]
SMILES CCC(=O)C1=NCCC1[3]
CAS Number 133447-37-7[3]
Spectroscopic Data

Mass Spectrometry (Electron Ionization): The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 125. The fragmentation pattern is characterized by the loss of various neutral fragments.

  • m/z 125: Molecular ion [M]⁺

  • m/z 96: Loss of an ethyl group (-C₂H₅)

  • m/z 68: Resulting from the cleavage of the propionyl group.

  • m/z 41: Likely corresponding to the allyl cation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum with full analysis is not readily available in the search results, the expected peaks are:

  • ~1680-1700 cm⁻¹: C=O stretching vibration of the ketone.

  • ~1640-1660 cm⁻¹: C=N stretching vibration of the imine in the pyrroline ring.

  • ~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectral data with assignments are crucial for the unambiguous identification of this compound. While a complete, assigned spectrum was not found in the search results, a general description based on the structure is as follows:

  • ¹H NMR: The spectrum would show signals for the ethyl group's methyl and methylene (B1212753) protons, as well as signals for the three methylene groups in the pyrroline ring. The chemical shifts would be influenced by their proximity to the imine and ketone functional groups.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals, including a signal for the carbonyl carbon (in the range of 190-200 ppm), the imine carbon, and the carbons of the ethyl and pyrroline ring methylene groups.

Experimental Protocols

Chemical Synthesis

A common synthetic route to this compound involves the reaction of a protected proline derivative with an organometallic reagent, followed by deprotection and oxidation.[4]

Experimental Workflow for a General Synthesis:

G Proline L-Proline N_Boc_Proline N-Boc-L-proline Proline->N_Boc_Proline Boc₂O, Base Weinreb_Amide N-Boc-L-proline Weinreb amide N_Boc_Proline->Weinreb_Amide 1. Activation (e.g., CDMT) 2. Me(MeO)NH·HCl, Base Ketone N-Boc-2-propionylpyrrolidine Weinreb_Amide->Ketone EtMgBr or EtLi Deprotection Deprotection Ketone->Deprotection Acid (e.g., TFA) Oxidation Spontaneous Oxidation Deprotection->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Illustrative, based on similar syntheses):

  • Protection of Proline: L-proline is protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

  • Formation of Weinreb Amide: The N-Boc-L-proline is converted to its Weinreb amide by activation with a coupling agent (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine, CDMT) followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

  • Grignard Reaction: The Weinreb amide is then reacted with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to form the corresponding ketone, N-Boc-2-propionylpyrrolidine.

  • Deprotection and Cyclization: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA). The resulting 2-propionylpyrrolidine undergoes spontaneous oxidation in air to yield the final product, this compound.

  • Purification: The crude product is typically purified by distillation under reduced pressure or by column chromatography.

Formation via Maillard Reaction

This compound is a well-known product of the Maillard reaction, which is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. The key precursors for the formation of this compound are the amino acid L-proline and a dicarbonyl compound, 2-oxobutanal.[5][6]

Maillard Reaction Pathway:

Maillard_Reaction Proline L-Proline Strecker_Degradation Strecker Degradation Proline->Strecker_Degradation Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Strecker_Degradation Sugar_Fragmentation Sugar Fragmentation Reducing_Sugar->Sugar_Fragmentation Pyrroline 1-Pyrroline Strecker_Degradation->Pyrroline Aldol_Condensation Aldol-type Condensation & Cyclization Pyrroline->Aldol_Condensation Oxobutanal 2-Oxobutanal Sugar_Fragmentation->Oxobutanal Oxobutanal->Aldol_Condensation Final_Product This compound Aldol_Condensation->Final_Product

Caption: Formation of this compound via the Maillard reaction.

Biological Significance and Applications

The primary significance of this compound lies in its contribution to the flavor profile of many thermally processed foods. As a potent aroma compound, it is of great interest to the food and flavor industry.

Currently, there is limited information available in the scientific literature regarding specific biological signaling pathways or pharmacological activities of this compound that would be of direct interest to drug development professionals. The research focus has been predominantly on its role in food chemistry. Pyrroline and its derivatives, as a class of compounds, have been investigated for various biological activities, but specific data for the 2-propionyl derivative is scarce.[7]

Conclusion

This compound is a key aroma compound with a well-defined chemical structure and formation pathway. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, and methods of synthesis. While its primary application is in the food and flavor industry, the comprehensive data presented here can serve as a valuable resource for researchers and scientists in various fields who may encounter or have an interest in this molecule. Further research is needed to explore any potential biological activities beyond its established role as a flavorant.

References

The Sensory Profile of 2-Propionyl-1-Pyrroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline (2PP) is a potent aroma compound that contributes significantly to the desirable "roasty" and "popcorn-like" notes in a variety of thermally processed foods. As a member of the pyrroline (B1223166) class of compounds, it shares structural similarities with the well-known flavor compound 2-acetyl-1-pyrroline (B57270) (2AP), which is characteristic of aromatic rice and baked goods.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the sensory properties of this compound, including its aroma and flavor profile, quantitative sensory data, and the analytical and synthetic methodologies used in its study. Furthermore, it delves into the biochemical pathways of its formation and perception.

Sensory Properties of this compound

The sensory characteristics of this compound are primarily defined by its distinct aroma profile. It is consistently described as having a strong "roasty" and "popcorn-like" scent.[7] Some sources also note a "fishy" aroma, which may be dependent on its concentration and the food matrix in which it is present.[8]

Aroma and Flavor Profile

The overall flavor profile of this compound is largely influenced by its aroma. When present in food, it imparts a savory, roasted character that enhances the overall sensory experience. Its contribution to the flavor of roasted products is considered significant due to its very low odor threshold.

Quantitative Sensory Data

Quantitative data for this compound is limited in the scientific literature, with more extensive research having been conducted on its analogue, 2-acetyl-1-pyrroline. The following tables summarize the available quantitative sensory data for this compound and, for comparative purposes, data for 2-acetyl-1-pyrroline.

Table 1: Odor Thresholds of this compound and 2-Acetyl-1-Pyrroline

CompoundMatrixOdor ThresholdReference
This compoundAir0.0067 µg/L[9]
2-Acetyl-1-pyrrolineWater0.1 µg/kg[4]
2-Acetyl-1-pyrrolineAir0.02 ng/L[10]

Table 2: Concentration of 2-Acetyl-1-Pyrroline in Various Food Products (Data for this compound is limited)

Food ProductConcentration of 2-Acetyl-1-Pyrroline (µg/kg)Reference
Aromatic Rice (cooked)4.36 - 126.3 ng/g[11]
Wheat Bread Crust~75[1]
Sourdough Rye Bread1 - 4[1]
PopcornNot specified, but present[1]
Cereal Coffee Brew8 µg/L[1]
Mediterranean Dried Sausages (surface)up to 750[1]
Mediterranean Dried Sausages (core)up to 100[1]
Manuka Honey80 - 450[3]
Pan-fried Mushrooms5.3[3]
Roasted Hazelnutsup to 85[3]
Milk Chocolate3[3]

Experimental Protocols

Detailed experimental protocols for the sensory and chemical analysis of this compound are not widely available. However, methodologies for its structural analogue, 2-acetyl-1-pyrroline, are well-documented and can be adapted for the study of 2PP.

Sensory Evaluation

A definitive, standardized protocol for the sensory evaluation of this compound is not available in the reviewed literature. However, a general approach based on descriptive sensory analysis can be outlined.[12][13][14]

Protocol: Descriptive Sensory Analysis of this compound

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct training sessions to familiarize panelists with the aroma of this compound and related compounds.

    • Develop a consensus vocabulary to describe the aroma and flavor attributes of 2PP. Reference standards for terms like "roasty," "popcorn," "nutty," and "fishy" should be provided.

  • Sample Preparation:

    • Prepare solutions of this compound in a neutral solvent (e.g., deodorized water or oil) at various concentrations, including levels at and above the odor threshold.

    • For food matrices, incorporate 2PP into a base material (e.g., rice porridge, bread dough) at known concentrations.

  • Evaluation Procedure:

    • Present samples to panelists in a controlled environment (sensory booths with controlled lighting and temperature).

    • Panelists should evaluate the samples orthonasally (smelling) and retronasally (tasting).

    • Use a line scale (e.g., 0-15 cm) for panelists to rate the intensity of each identified sensory attribute.

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory attributes and the samples.

Gas Chromatography-Olfactometry (GC-O)

Protocol: Gas Chromatography-Olfactometry (GC-O) for the Analysis of this compound

  • Sample Preparation:

    • Extract the volatile compounds from the sample using a suitable method such as solvent extraction, steam distillation, or solid-phase microextraction (SPME).[9]

    • Concentrate the extract if necessary.

  • GC-MS/O Analysis:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is typically used.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to separate the volatile compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Effluent Split: The column effluent is split between the MS detector and the ODP.

  • Olfactometry:

    • A trained panelist sniffs the effluent from the ODP and records the retention time and a descriptor for each detected odor.

    • The intensity of the odor can also be rated.

  • Data Analysis:

    • The retention times of the odor events are matched with the peaks in the chromatogram to identify the odor-active compounds.

    • Mass spectrometry is used to confirm the identity of the compounds.

Formation and Perception of this compound

Maillard Reaction Pathway

This compound is primarily formed during the thermal processing of food through the Maillard reaction.[2][10][11][18][19][20][21] The key precursors are the amino acid proline and a dicarbonyl compound, 2-oxobutanal, which is a degradation product of carbohydrates.

Maillard_Reaction_for_2PP Proline Proline Strecker_Degradation Strecker Degradation Proline->Strecker_Degradation Carbohydrates Carbohydrates Glycolysis Glycolysis/ Sugar Degradation Carbohydrates->Glycolysis One_Pyrroline 1-Pyrroline Strecker_Degradation->One_Pyrroline Two_Oxobutanal 2-Oxobutanal Glycolysis->Two_Oxobutanal Condensation Condensation & Cyclization One_Pyrroline->Condensation Two_Oxobutanal->Condensation Two_PP This compound Condensation->Two_PP

Caption: Maillard reaction pathway for the formation of this compound.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The specific olfactory receptor for this compound has not yet been identified. The process of identifying the specific ligand for an orphan receptor is known as deorphanization.[1][8][19][22][23]

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Depolarization Depolarization Ca_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: General olfactory signaling pathway for odorant perception.

Synthesis of this compound

Several synthetic routes for this compound have been reported, often in the context of flavor chemistry research. One common approach involves the reaction of a proline derivative with an organometallic reagent.

Protocol: Synthesis of this compound (General Scheme)

A detailed, step-by-step protocol for the synthesis of this compound is often proprietary or described in dense scientific literature. However, a general synthetic strategy is outlined below, based on methods for similar compounds.[7][10][24][25][26]

  • Protection of Proline: The carboxylic acid and amino groups of proline are often protected to prevent side reactions. The amino group can be protected with a Boc (tert-butyloxycarbonyl) group.

  • Activation of the Carboxylic Acid: The protected proline is then reacted with a coupling agent to activate the carboxylic acid for reaction with an organometallic reagent.

  • Grignard Reaction: The activated proline derivative is reacted with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to introduce the propionyl group.

  • Deprotection and Cyclization: The protecting groups are removed, often under acidic conditions, which can lead to spontaneous cyclization to form this compound.

Synthesis_of_2PP Proline L-Proline Protection Protection of Amino Group (e.g., Boc) Proline->Protection Activation Activation of Carboxylic Acid Protection->Activation Grignard Reaction with Ethylmagnesium Bromide Activation->Grignard Deprotection Deprotection and Cyclization Grignard->Deprotection Two_PP This compound Deprotection->Two_PP

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound is a key contributor to the desirable roasty and popcorn-like aromas in many food products. While its sensory profile is well-characterized qualitatively, there is a notable lack of comprehensive quantitative data regarding its concentration in various foods and detailed protocols for its specific sensory and instrumental analysis. Much of the available detailed research has focused on its close analogue, 2-acetyl-1-pyrroline. Further research is needed to fully elucidate the specific olfactory receptors responsible for its perception and to develop standardized analytical and sensory methodologies. This will enable a more precise understanding of its role in food flavor and facilitate its application in the food and flavor industry.

References

The Olfactory Threshold of 2-Propionyl-1-Pyrroline in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline is a volatile heterocyclic compound known for its distinct roasty and popcorn-like aroma. As a potent odorant, its detection threshold in water is of significant interest in various fields, including flavor chemistry, sensory science, and environmental analysis. Understanding the sensory perception of this molecule at trace levels is crucial for product development, quality control, and the study of olfaction. This technical guide provides an in-depth overview of the odor threshold of this compound in water, details established experimental protocols for its determination, and illustrates the general signaling pathway involved in its perception.

Quantitative Data on Odor Thresholds

The odor threshold of a compound is the minimum concentration that can be detected by the human sense of smell. For this compound and its close analog, 2-acetyl-1-pyrroline, the reported odor thresholds in water are exceptionally low, indicating their high potency as aroma compounds.

CompoundOdor Threshold in WaterReference
This compound20 pg/L (0.02 ng/L)[Unofficial Science Blog Report]
2-Acetyl-1-pyrroline0.05 µg/L[1][2]
2-Acetyl-1-pyrroline0.1 µg/L[3]

Experimental Protocols for Odor Threshold Determination

Protocol: Determination of Odor Detection Threshold in Water by the Ascending Method of Limits

1. Objective: To determine the lowest concentration of this compound in water that is perceivable by a sensory panel.

2. Materials:

  • This compound (high purity)
  • Odor-free water (produced by passing distilled water through activated carbon)
  • Glass flasks with ground-glass stoppers or PTFE-lined caps
  • Volumetric flasks and pipettes
  • Sensory panel of at least 8-10 screened and trained assessors

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
  • Prepare a series of aqueous dilutions from the stock solution, with concentrations decreasing in a geometric progression (e.g., by a factor of 2 or 3). The range of concentrations should span below and above the expected threshold.
  • For each concentration level, prepare a set of three flasks (a triad). Two flasks will contain only odor-free water (blanks), and one will contain the diluted this compound solution (sample).

4. Sensory Evaluation Procedure:

  • The sensory analysis should be conducted in a well-ventilated, odor-free room.
  • Assessors are presented with the series of triads, starting from the lowest concentration and proceeding to higher concentrations.
  • For each triad, the assessor is instructed to sniff the headspace of each flask and identify the sample that is different from the other two.
  • A forced-choice methodology is employed; assessors must choose one flask, even if they are uncertain.
  • A rest period between triads is necessary to prevent olfactory fatigue.

5. Data Analysis:

  • For each assessor, the individual threshold is determined as the geometric mean of the last concentration at which they could not correctly identify the sample and the first concentration at which they could correctly identify it.
  • The group odor detection threshold is calculated as the geometric mean of the individual thresholds.

6. Quality Control:

  • The selection and training of sensory panelists are critical for obtaining reliable results.
  • The presentation order of the triads should be randomized for each panelist.
  • The temperature of the samples should be controlled and consistent throughout the experiment.

Olfactory Signaling and Experimental Workflow

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors in the nasal epithelium. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

cluster_olfactory_pathway Generalized Olfactory Signaling Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) Activation OR->G_protein Activates AC Adenylyl Cyclase Activation G_protein->AC Activates cAMP cAMP Production AC->cAMP Catalyzes Ion_Channel Ion Channel Opening cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Caption: Generalized signaling cascade for odorant perception.

cluster_workflow Experimental Workflow for Odor Threshold Determination start Start panel Sensory Panel Screening & Training start->panel prep Preparation of This compound Dilution Series panel->prep sensory Sensory Evaluation (Ascending Method of Limits) prep->sensory data Data Collection (Individual Thresholds) sensory->data analysis Statistical Analysis (Group Threshold Calculation) data->analysis end End analysis->end

Caption: Workflow for determining the odor threshold of a volatile compound.

Conclusion

This compound is an exceptionally potent aroma compound with an extremely low odor threshold in water. The determination of this threshold requires meticulous experimental design and execution, employing standardized sensory analysis protocols with a trained panel. The perception of this and other odorants is mediated by a complex G-protein coupled receptor signaling pathway in the olfactory system. Further research is warranted to identify the specific olfactory receptors that bind to this compound and to further elucidate the nuances of its sensory perception. This guide provides a foundational understanding for researchers and professionals working with this potent flavor compound.

References

The Maillard Reaction's Elusive Offspring: A Technical Guide to 2-Propionyl-1-pyrroline Precursors in Food Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline (2PP) is a potent, roasty, and popcorn-like aroma compound that contributes to the desirable flavor profiles of a wide range of thermally processed foods. As a homolog of the well-studied 2-acetyl-1-pyrroline (B57270) (2AP), the principal aroma component of fragrant rice and baked goods, 2PP is formed through the Maillard reaction, a complex cascade of chemical reactions between amino acids and reducing sugars that occurs upon heating. Understanding the precursors and formation pathways of 2PP is crucial for controlling and optimizing the flavor of processed foods. This technical guide provides a comprehensive overview of the current scientific understanding of 2PP precursors, their transformation pathways, and the analytical methodologies for their quantification in food systems. While direct quantitative data for 2PP remains limited in the scientific literature, this guide leverages the extensive research on its analogue, 2AP, to provide a robust framework for researchers.

Formation Pathways of this compound

The formation of this compound is a multi-step process rooted in the Maillard reaction and Strecker degradation of specific amino acids. The key precursors are the amino acids L-proline and L-ornithine, which provide the pyrroline (B1223166) ring structure, and carbohydrate-derived C3 compounds that form the propionyl side chain.

Formation of the Key Intermediate: 1-Pyrroline (B1209420)

The initial and critical step in the formation of 2PP is the generation of the intermediate compound, 1-pyrroline. This occurs through the Strecker degradation of the amino acids proline and ornithine. The Strecker degradation is a reaction that converts an α-amino acid into an aldehyde with one fewer carbon atom.

  • From Proline: Proline, a cyclic amino acid, undergoes oxidative deamination and decarboxylation to form 1-pyrroline.

  • From Ornithine: Ornithine, a non-proteinogenic amino acid, is first converted to glutamate-5-semialdehyde, which then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). P5C is subsequently decarboxylated to yield 1-pyrroline.[1][2]

StreckerDegradation Proline Proline Pyrroline 1-Pyrroline Proline->Pyrroline Strecker Degradation Ornithine Ornithine Ornithine->Pyrroline Strecker Degradation

Figure 1. Formation of 1-pyrroline from proline and ornithine via Strecker degradation.
Generation of the Propionyl Group Precursor: 2-Oxobutanal

The three-carbon propionyl side chain of 2PP is derived from the degradation of carbohydrates, such as glucose, during the Maillard reaction. The key C3 precursor for 2PP is believed to be 2-oxobutanal.[3] This α-dicarbonyl compound is formed through a series of complex reactions including retro-aldol condensation and dehydration of sugar molecules.

The Final Condensation: Formation of this compound

The final step in the formation of 2PP is the condensation of 1-pyrroline with 2-oxobutanal. This reaction is analogous to the formation of 2-acetyl-1-pyrroline (2AP) from 1-pyrroline and methylglyoxal (B44143) (a C2 α-dicarbonyl). The reaction proceeds through an aldol-type condensation followed by dehydration to form the stable aromatic pyrroline ring with the propionyl side chain.

MaillardReaction cluster_precursors Precursors Proline Proline / Ornithine Pyrroline 1-Pyrroline Proline->Pyrroline Strecker Degradation Carbohydrates Carbohydrates (e.g., Glucose) Oxobutanal 2-Oxobutanal Carbohydrates->Oxobutanal Maillard Reaction (Degradation) TwoPP This compound Pyrroline->TwoPP Oxobutanal->TwoPP

Figure 2. Overall formation pathway of this compound in food systems.

Quantitative Data of this compound and its Precursors

Quantitative data for this compound in food systems is notably scarce in the scientific literature. However, extensive research on its analogue, 2-acetyl-1-pyrroline (2AP), provides a valuable reference for the expected concentration ranges and the influence of processing. The following tables summarize the available quantitative data for 2PP precursors and provide a comparative overview of 2AP concentrations in various food matrices.

Table 1: Concentration of this compound (2PP) and its Precursors in Food Systems

CompoundFood MatrixConcentrationReference
This compound (2PP) Data not available--
Proline Wheat Flour1.5 - 2.3 g/100g [4]
Rye Flour8.27 - 9.68% of protein[2]
Ornithine Data not available--
2-Oxobutanal Maillard Model SystemsVaries with conditions[5]

Table 2: Concentration of 2-Acetyl-1-pyrroline (2AP) in Various Food Products (for comparative purposes)

Food ProductConcentration (µg/kg)Reference
Aromatic Rice131[6]
Wheat Bread (crust)18[6]
Brown Bread (crust)18[6]
Rye Bread (crust)18[6]
Popcorn38[6]
Aseptic-packaged Cooked Fragrant Rice (25% fragrant rice)32.9[7]
Aseptic-packaged Cooked Fragrant Rice (100% fragrant rice)126.3[7]

Experimental Protocols

The analysis of this compound and its precursors in complex food matrices requires sensitive and specific analytical techniques. The following protocols are based on established methods for the analysis of 2-acetyl-1-pyrroline and other volatile flavor compounds and can be adapted for 2PP.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, solvent-free method for the extraction and analysis of volatile and semi-volatile compounds from food.

1. Sample Preparation: 1.1. Homogenize the solid food sample to a fine powder. For liquid samples, use directly. 1.2. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. 1.3. Add a saturated solution of NaCl (e.g., 5 mL) to enhance the release of volatile compounds from the matrix. 1.4. If using an internal standard for quantification (e.g., a deuterated analogue of 2PP), spike the sample at this stage. 1.5. Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction: 2.1. Place the vial in a temperature-controlled autosampler or water bath. 2.2. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace. 2.3. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) with continuous agitation.[3]

3. GC-MS Analysis: 3.1. After extraction, immediately desorb the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C for 2-5 minutes). 3.2. Separate the desorbed compounds on a suitable capillary column (e.g., a polar column like DB-WAX). 3.3. Use a temperature program to elute the compounds, for example: start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/minute, and hold for 5 minutes. 3.4. Detect and identify the compounds using a mass spectrometer in scan mode (e.g., m/z 35-350). 3.5. For quantification, operate the mass spectrometer in selected ion monitoring (SIM) mode using characteristic ions for 2PP and the internal standard.

HSSPME_Workflow start Sample Homogenization vial Weighing into Headspace Vial start->vial salt Addition of NaCl Solution vial->salt seal Sealing the Vial salt->seal equilibrate Equilibration (e.g., 60°C, 15 min) seal->equilibrate extract HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb gcms GC-MS Analysis (Separation & Detection) desorb->gcms end Data Analysis gcms->end

Figure 3. Workflow for HS-SPME-GC-MS analysis of volatile compounds in food.
Protocol 2: Stable Isotope Dilution Assay (SIDA)

SIDA is the gold standard for accurate quantification of trace-level compounds in complex matrices. It involves the use of a stable isotope-labeled analogue of the target analyte as an internal standard.

1. Synthesis of Labeled Internal Standard: 1.1. Synthesize a stable isotope-labeled version of this compound (e.g., d3-2PP or 13C3-2PP). This is a critical and often challenging step.

2. Sample Preparation and Extraction: 2.1. Homogenize the food sample. 2.2. Accurately weigh a known amount of the sample. 2.3. Add a precise amount of the synthesized labeled internal standard to the sample. 2.4. Allow the internal standard to equilibrate with the sample matrix. 2.5. Extract the analytes from the sample using an appropriate method, such as solvent extraction or the HS-SPME method described above.

3. LC-MS/MS or GC-MS Analysis: 3.1. Analyze the extract using a mass spectrometry-based method (LC-MS/MS is often preferred for its selectivity and sensitivity). 3.2. Monitor at least two specific mass transitions for both the native analyte (2PP) and the labeled internal standard. 3.3. Create a calibration curve by analyzing a series of standards containing known concentrations of the native analyte and a fixed concentration of the labeled internal standard. 3.4. Calculate the concentration of the native analyte in the sample by comparing the ratio of the peak areas of the native analyte and the labeled internal standard to the calibration curve.[1]

Conclusion and Future Outlook

This compound is an important contributor to the desirable roasty and popcorn-like aromas in a variety of cooked foods. Its formation is intricately linked to the Maillard reaction, with proline, ornithine, and carbohydrate degradation products serving as key precursors. While the formation pathways of 2PP are reasonably well understood through analogy with its lower homolog, 2-acetyl-1-pyrroline, there is a significant gap in the literature regarding its quantitative occurrence in different food systems.

Future research should focus on the development of sensitive and validated analytical methods for the routine quantification of 2PP in a wide range of food products. The application of stable isotope dilution assays will be crucial for obtaining accurate quantitative data. Furthermore, systematic studies on the influence of processing parameters (temperature, time, pH, and precursor concentrations) on the formation of 2PP are needed to enable better control of flavor development in thermally processed foods. A deeper understanding of the factors governing 2PP formation will empower food scientists and technologists to optimize processing conditions to enhance the desirable flavor attributes of their products.

References

The Role of Proline in the Formation of 2-Propionyl-1-Pyrroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of the amino acid L-proline (B1679175) in the formation of 2-propionyl-1-pyrroline (2-PP), a significant heterocyclic compound. This document details the underlying biochemical and chemical pathways, presents available quantitative data, outlines experimental protocols for its synthesis and analysis, and provides visual representations of the core mechanisms. While much of the foundational research in this area has focused on the analogous, potent aroma compound 2-acetyl-1-pyrroline (B57270) (2-AP), the principles and pathways are directly comparable and will be referenced to provide a comprehensive understanding.

Introduction: Proline as the Core Precursor

L-proline, a proteinogenic secondary amino acid, serves as the fundamental nitrogen-containing precursor for the pyrroline (B1223166) ring structure of this compound. The formation of 2-PP from proline is primarily a result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.

The overall process can be divided into two principal stages:

  • Formation of the 1-Pyrroline (B1209420) Intermediate: Proline undergoes Strecker degradation to yield the key intermediate, 1-pyrroline.

  • Acylation and Ring Formation: The newly formed 1-pyrroline reacts with a three-carbon (C3) sugar fragmentation product, 2-oxobutanal, to form the final this compound molecule.[1][2][3]

This pathway is analogous to the formation of the well-studied compound 2-acetyl-1-pyrroline, where 1-pyrroline reacts with a C2 sugar fragment (2-oxopropanal, also known as methylglyoxal).[2] Understanding the factors that influence the generation of both 1-pyrroline from proline and the requisite C3 carbonyl species is essential for controlling the yield of 2-PP.

Biochemical and Chemical Formation Pathways

The formation of this compound is not typically a direct, single-enzyme catalytic process within organisms but rather a product of chemical reactions between biologically derived precursors. The pathways below illustrate the formation of these key precursors and their subsequent reaction.

Biosynthesis of the 1-Pyrroline Precursor from Proline

In biological systems, proline can be catabolized to form Δ¹-pyrroline-5-carboxylate (P5C), which exists in equilibrium with glutamate (B1630785) semialdehyde. P5C is a direct precursor to 1-pyrroline. The initial enzymatic steps from proline are a key control point.

Proline_to_1Pyrroline Biochemical pathway for 1-pyrroline formation. Proline L-Proline P5C Δ¹-Pyrroline-5-carboxylate (P5C) Proline->P5C Proline Dehydrogenase (PDH) (Oxidation) GSA Glutamate-γ-semialdehyde P5C->GSA Spontaneous Equilibrium OnePyrroline 1-Pyrroline P5C->OnePyrroline Decarboxylation (e.g., via heat) GSA->P5C

Caption: Biochemical pathway for 1-pyrroline formation.

Maillard Reaction Pathway for this compound

The core of 2-PP formation occurs via the Maillard reaction. Proline reacts with a reducing sugar, which degrades into various carbonyl species. The key reaction is the condensation of 1-pyrroline (from proline) with 2-oxobutanal (from sugar degradation).

Maillard_Reaction_2PP Maillard reaction pathway for 2-PP formation. cluster_maillard Maillard Reaction / Strecker Degradation cluster_condensation Condensation & Dehydration Proline L-Proline Proline->maillard_center Sugar Reducing Sugar (e.g., Glucose) Sugar->maillard_center StreckerAldehyde 1-Pyrroline StreckerAldehyde->condensation_center SugarFragment 2-Oxobutanal (C3 Fragment) SugarFragment->condensation_center Product This compound (2-PP) maillard_center->StreckerAldehyde Strecker Degradation maillard_center->SugarFragment Sugar Fragmentation condensation_center->Product

Caption: Maillard reaction pathway for 2-PP formation.

Quantitative Data on Formation

Direct quantitative data for this compound formation is limited in the literature. However, studies on model systems and on the analogous 2-acetyl-1-pyrroline provide valuable insights into the reaction dynamics and influencing factors.

Precursor Influence on Acyl-Pyrroline Formation

Studies consistently show that the concentration of proline directly impacts the yield of the resulting acyl-pyrroline.

Precursor AddedModel SystemObserved Effect on Product YieldReference CompoundSource
L-Proline Rice Callus Culture> 3-fold increase in concentration2-Acetyl-1-pyrrolineYoshihashi et al. (2002)
L-Proline Glucose/Proline Maillard ModelFormation of 2-PP confirmedThis compoundHofmann & Schieberle (1998)[1]
Ornithine Rice Callus CultureSignificant increase in concentration2-Acetyl-1-pyrrolineYoshihashi et al. (2002)
Glutamate Rice Callus CultureSignificant increase in concentration2-Acetyl-1-pyrrolineYoshihashi et al. (2002)
Influence of Reaction Conditions

Reaction conditions play a pivotal role in the Maillard reaction and, consequently, in the formation of 2-PP. Data from analogous systems suggest that neutral to slightly alkaline conditions are optimal.

ParameterConditionEffect on Yield (Analogous 2-AP System)Source
pH 6.0Lower yieldBlank et al. (2003)[2][4]
7.0Higher yieldBlank et al. (2003)[2][4]
8.0Higher yieldBlank et al. (2003)[2][4]
Water Content Aqueous (boiling)Favors formationHofmann & Schieberle (1998)[1]
Dry-heatingFavors formationHofmann & Schieberle (1998)[1]
Temperature High (e.g., 145 °C)Promotes reactionHofmann & Schieberle (1998)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, derived from published chemical synthesis routes.

Protocol 1: Synthesis via Maillard Reaction Model System

This protocol describes a lab-scale synthesis of 2-PP based on the reaction between proline and a sugar, which generates the necessary precursors in situ.

Objective: To generate this compound through a thermally induced Maillard reaction.

Materials:

  • L-Proline

  • D-Glucose

  • Phosphate (B84403) buffer (0.5 M, pH 7.0)

  • Diethyl ether (for extraction)

  • Sodium sulfate (B86663) (anhydrous)

  • Reaction vessel (pressure-proof)

  • Heating mantle or oil bath

  • Extraction funnel

  • Rotary evaporator

Methodology:

  • Reactant Preparation: Dissolve L-proline (e.g., 10 mmol) and D-glucose (e.g., 10 mmol) in 50 mL of 0.5 M phosphate buffer (pH 7.0) in a pressure-proof reaction vessel.

  • Thermal Reaction: Seal the vessel and heat the solution at 145 °C for 20-30 minutes with stirring.[1]

  • Cooling and Extraction: Allow the vessel to cool to room temperature. Transfer the dark brown reaction mixture to an extraction funnel.

  • Solvent Extraction: Extract the aqueous solution three times with 30 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Concentrate the extract carefully using a rotary evaporator at low temperature (e.g., 30 °C) to a final volume of approximately 1 mL.

  • Analysis: The resulting concentrate can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) to identify and quantify this compound.

Protocol 2: Multi-Step Chemical Synthesis from Protected Proline

This protocol outlines a more controlled chemical synthesis route starting from N-Boc-L-proline, adapted from established methods for similar compounds.[5]

Synthesis_Workflow Workflow for chemical synthesis of 2-PP. start Start: N-Boc-L-Proline step1 Step 1: Weinreb Amide Formation (CDMT, NMM, MeNHOMe·HCl) start->step1 intermediate1 N-Boc-Proline Weinreb Amide step1->intermediate1 step2 Step 2: Grignard Reaction (EtMgBr in THF) intermediate1->step2 intermediate2 N-Boc-2-propionylpyrrolidine step2->intermediate2 step3 Step 3: Deprotection & Cyclization (Trifluoroacetic Acid - TFA) intermediate2->step3 end Final Product: This compound step3->end

Caption: Workflow for chemical synthesis of 2-PP.

Methodology:

  • Weinreb Amide Formation: N-Boc-L-proline is converted to its Weinreb amide. This involves activation of the carboxylic acid (e.g., with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) - CDMT) and subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like N-methylmorpholine (NMM).

  • Grignard Reaction: The resulting Weinreb amide is reacted with ethylmagnesium bromide (EtMgBr) in an aprotic solvent like tetrahydrofuran (B95107) (THF). This Grignard reaction selectively adds the ethyl group to form the ketone, yielding N-Boc-2-propionylpyrrolidine.

  • Deprotection and Cyclization: The Boc protecting group is removed using a strong acid, typically trifluoroacetic acid (TFA). The removal of the protecting group allows for spontaneous intramolecular cyclization (dehydration) to form the stable imine, this compound.

  • Purification: The final product is purified, typically by distillation or column chromatography, to remove reagents and byproducts.

Conclusion

L-proline is unequivocally the central precursor for the pyrroline moiety of this compound. Its formation is governed by the principles of the Maillard reaction, requiring the generation of 1-pyrroline from proline and its subsequent reaction with the C3 sugar fragment 2-oxobutanal. While specific quantitative data on 2-PP remains an area for further research, the extensive studies on its analogue, 2-acetyl-1-pyrroline, provide a robust framework for understanding and manipulating its formation. The control of reaction parameters such as precursor concentration, pH, and temperature is key to optimizing the yield of this compound. The synthetic protocols provided herein offer reliable pathways for the laboratory-scale preparation of 2-PP for further study and application.

References

The Thermal Genesis of 2-Propionyl-1-Pyrroline: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals on the Maillard-Driven Formation of a Key Aroma Compound

The compound 2-propionyl-1-pyrroline (PP) is a significant contributor to the desirable roasty aromas generated during the thermal processing of food. Its formation is a complex process rooted in the Maillard reaction, a cornerstone of flavor chemistry. This technical guide provides a comprehensive overview of the thermal generation of this compound, detailing the reaction pathways, experimental protocols for its synthesis, and quantitative data from key studies. This document is intended for researchers, scientists, and professionals in drug development who may encounter this or analogous heterocyclic compounds in their work.

Core Formation Pathway: The Maillard Reaction

The thermal generation of this compound is primarily attributed to the Maillard reaction between the amino acid L-proline and a source of reducing sugars.[1][2][3] The reaction proceeds through several key stages, culminating in the formation of this potent aroma compound.

A critical intermediate in this process is 1-pyrroline (B1209420), which is formed from the Strecker degradation of proline.[3] Concurrently, the carbohydrate source undergoes degradation to produce various dicarbonyl compounds. In the case of this compound formation, the key dicarbonyl is 2-oxobutanal.[1][2][4] This compound can be formed from the reaction of acetaldehyde (B116499) and glycolaldehyde (B1209225), which are well-established degradation products of carbohydrates.[1][2] The final step in the formation of this compound is the reaction of 1-pyrroline with 2-oxobutanal.[1][2][4] Isotope labeling studies have confirmed this pathway, demonstrating the incorporation of carbon atoms from glucose into the propionyl side chain of the molecule.[1][2]

The formation of this compound is analogous to the formation of the well-known popcorn and rice aroma compound, 2-acetyl-1-pyrroline (B57270) (AP). The primary distinction in their formation pathways is the specific dicarbonyl intermediate involved: 2-oxobutanal for this compound and 2-oxopropanal (methylglyoxal) for 2-acetyl-1-pyrroline.[3]

Quantitative Data on Formation

The yield of this compound is influenced by various factors including the concentration of precursors, temperature, and reaction time. The following table summarizes quantitative data from a key study on the formation of related Maillard reaction products. While specific yields for this compound are not detailed in the initial search results, the data for analogous compounds under defined conditions provide valuable context.

OdorantPrecursorsReaction ConditionsYield (µ g/mmol precursor)Reference
Acetic AcidGlucose/Proline4 hours at pH 7up to 40,000[3]
4-hydroxy-2,5-dimethyl-3-(2H)-furanone (HDMF)Fructosyl-ProlineNot specifiedup to 250[3]
6-acetyl-1,2,3,4-tetrahydropyridine (ATHP)Glucose/ProlineNot specifiedup to 50[3]
2-acetyl-1-pyrroline (AP)Glucose/ProlineNot specifiedup to 5[3]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively documented in the provided search results. However, based on the established formation mechanism and protocols for analogous compounds, a representative experimental workflow can be outlined.

Model System for this compound Formation

This protocol is adapted from methodologies used to study the formation of Maillard-derived aroma compounds.[1][3]

Materials:

  • L-proline

  • Glucose (or 2-oxobutanal precursors: acetaldehyde and glycolaldehyde)

  • Phosphate (B84403) buffer (0.5 mol/L, pH 7.0)

  • Reaction vessel (e.g., sealed glass ampoule or stainless steel reactor)

  • Heating apparatus (e.g., oven, oil bath)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Precursor Solution Preparation: Prepare a solution of L-proline and glucose in the phosphate buffer. Molar ratios can be varied to investigate their effect on yield. For the formation of the precursor 2-oxobutanal, a separate reaction of acetaldehyde and glycolaldehyde can be performed.[1]

  • Reaction:

    • Transfer the precursor solution to the reaction vessel.

    • Seal the vessel to prevent the loss of volatile products.

    • Heat the vessel at a controlled temperature. A study on a related compound used a temperature of 145°C for 20 minutes to generate 2-oxobutanal.[1] The subsequent reaction to form the final product may require different conditions.

  • Extraction: After the reaction, cool the vessel. The volatile compounds, including this compound, can be extracted using a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (HS-SPME).

  • Analysis: Analyze the extracted compounds using GC-MS to identify and quantify this compound. Stable isotope dilution analysis can be employed for accurate quantification.

Visualizing the Formation Pathway

The following diagrams illustrate the key reaction pathways and a generalized experimental workflow for the thermal generation of this compound.

Formation_Pathway_of_2_Propionyl_1_Pyrroline cluster_proline Proline Degradation cluster_carbohydrate Carbohydrate Degradation Proline L-Proline Pyrroline 1-Pyrroline Proline->Pyrroline Strecker Degradation PP This compound Pyrroline->PP Glucose Glucose Acetaldehyde Acetaldehyde Glucose->Acetaldehyde Glycolaldehyde Glycolaldehyde Glucose->Glycolaldehyde Oxobutanal 2-Oxobutanal Acetaldehyde->Oxobutanal Reaction Glycolaldehyde->Oxobutanal Reaction Oxobutanal->PP

Caption: Reaction pathway for this compound formation.

Experimental_Workflow A Precursor Solution Preparation B Thermal Reaction A->B Heating C Extraction of Volatiles B->C Cooling D GC-MS Analysis C->D Injection

Caption: Generalized experimental workflow for synthesis and analysis.

References

The Biosynthesis of 2-Propionyl-1-Pyrroline in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 2-propionyl-1-pyrroline in plants. Due to the limited direct research on this specific compound, this document extensively details the well-characterized biosynthetic pathway of the analogous and prominent aroma compound, 2-acetyl-1-pyrroline (B57270) (2AP), primarily in fragrant rice (Oryza sativa). This established pathway serves as a foundational model to propose a putative biosynthetic route for this compound. The guide covers the precursor molecules, key enzymatic and non-enzymatic reactions, and regulatory mechanisms. Furthermore, it includes structured quantitative data, detailed experimental protocols for analysis, and visualizations of the metabolic pathways to facilitate further research and application in relevant fields.

Introduction

This compound is a volatile heterocyclic compound that contributes to the desirable roasty and nutty aromas in various food products. Its presence and concentration can significantly impact the sensory profile and consumer acceptance of food. While the biosynthesis of its close analog, 2-acetyl-1-pyrroline (2AP), the key aroma compound in fragrant rice, has been extensively studied, the specific metabolic pathways leading to the formation of this compound in plants remain largely unelucidated.

This guide aims to bridge this knowledge gap by first providing an in-depth review of the established 2AP biosynthetic pathway. This will be used as a framework to hypothesize a plausible biosynthetic pathway for this compound, focusing on the potential precursors for its propionyl moiety. This document is intended to be a valuable resource for researchers in plant biochemistry, food science, and drug development who are interested in understanding and potentially manipulating the formation of this important flavor compound.

The Biosynthesis of 2-Acetyl-1-Pyrroline (2AP): A Model Pathway

The biosynthesis of 2AP in plants, particularly in fragrant rice, is a well-documented process involving several interconnected metabolic pathways that converge on the formation of a key intermediate, Δ¹-pyrroline. This intermediate then undergoes a non-enzymatic reaction to form 2AP.

Precursor Molecules

The primary precursors for the pyrroline (B1223166) ring of 2AP are the amino acids proline, ornithine, and glutamate (B1630785).[1] The acetyl group is derived from methylglyoxal (B44143), a product of glycolysis.[2]

Biosynthetic Pathways to Δ¹-Pyrroline

There are two main pathways that lead to the formation of Δ¹-pyrroline: the proline pathway and the ornithine/polyamine pathway.

  • Proline Pathway: Proline is converted to Δ¹-pyrroline-5-carboxylate (P5C) by the enzyme proline dehydrogenase (ProDH) . P5C is in equilibrium with glutamate-γ-semialdehyde (GSA), which can spontaneously cyclize to form Δ¹-pyrroline.[3]

  • Ornithine/Polyamine Pathway: Ornithine can be converted to P5C via ornithine aminotransferase (OAT) .[4] Alternatively, ornithine can be decarboxylated to putrescine, which is then oxidized by diamine oxidase (DAO) to produce γ-aminobutyraldehyde (GABald). GABald also spontaneously cyclizes to form Δ¹-pyrroline.[5][6]

The Role of Betaine Aldehyde Dehydrogenase 2 (BADH2)

In non-fragrant rice varieties, the enzyme betaine aldehyde dehydrogenase 2 (BADH2) efficiently oxidizes GABald to γ-aminobutyric acid (GABA), thereby preventing the accumulation of Δ¹-pyrroline and the subsequent formation of 2AP.[7][8] Fragrant rice varieties typically possess a non-functional badh2 gene, which leads to the accumulation of GABald/Δ¹-pyrroline and the characteristic aroma.[7][9]

Final Non-Enzymatic Synthesis of 2AP

The final step in 2AP biosynthesis is a non-enzymatic reaction between Δ¹-pyrroline and methylglyoxal.[7][10] This reaction occurs spontaneously under physiological conditions.

Signaling and Regulation

The biosynthesis of 2AP is influenced by various environmental factors, including soil moisture, temperature, and nutrient availability.[11][12] These factors can affect the expression of key biosynthetic genes and the availability of precursor molecules. For instance, drought stress has been shown to increase proline levels and subsequently enhance 2AP production.

Proposed Biosynthetic Pathway for this compound

Based on the well-established pathway for 2AP, a putative biosynthetic pathway for this compound can be proposed. The formation of the Δ¹-pyrroline ring is likely to follow the same routes from proline, ornithine, and glutamate as described for 2AP. The key difference would lie in the origin of the C3 propionyl group that acylates the Δ¹-pyrroline ring.

Potential C3 precursors for the propionyl group in plants include:

  • Propionyl-CoA: This is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids like isoleucine, valine, methionine, and threonine.[1][9]

  • α-Ketobutyrate: This α-keto acid is an intermediate in the metabolism of threonine and methionine.[13][14] It can be converted to propionyl-CoA.[14]

The proposed final step would be a non-enzymatic reaction between Δ¹-pyrroline and a reactive C3 carbonyl species derived from these precursors, analogous to the reaction with methylglyoxal in 2AP synthesis.

Visualizing the Pathways

Diagram 1: Biosynthesis of 2-Acetyl-1-Pyrroline (2AP) in Plants

2-Acetyl-1-Pyrroline Biosynthesis Glutamate Glutamate P5CS P5CS Glutamate->P5CS Proline Proline ProDH ProDH Proline->ProDH Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine OAT OAT Ornithine->OAT DAO DAO Putrescine->DAO Methylglyoxal Methylglyoxal (from Glycolysis) TwoAP 2-Acetyl-1-Pyrroline (2AP) Methylglyoxal->TwoAP Non-enzymatic P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Pyrroline Δ¹-Pyrroline P5C->Pyrroline spontaneous GABald γ-Aminobutyraldehyde (GABald) GABald->Pyrroline spontaneous cyclization BADH2_active BADH2 (active) [Non-fragrant plants] GABald->BADH2_active BADH2_inactive BADH2 (inactive) [Fragrant plants] GABald->BADH2_inactive Blocked Pyrroline->TwoAP Non-enzymatic GABA γ-Aminobutyric Acid (GABA) P5CS->P5C ProDH->P5C OAT->P5C DAO->GABald BADH2_active->GABA

Caption: Biosynthetic pathways leading to 2-acetyl-1-pyrroline (2AP) in plants.

Diagram 2: Proposed Biosynthetic Pathway for this compound in Plants

2-Propionyl-1-Pyrroline_Proposed_Pathway cluster_pyrroline_precursors Pyrroline Ring Precursors cluster_propionyl_precursors Proposed Propionyl Group Precursors Glutamate Glutamate Pyrroline Δ¹-Pyrroline Glutamate->Pyrroline Via P5C / GABald (see Diagram 1) Proline Proline Proline->Pyrroline Via P5C / GABald (see Diagram 1) Ornithine Ornithine Ornithine->Pyrroline Via P5C / GABald (see Diagram 1) OddChainFA Odd-chain Fatty Acids PropionylCoA Propionyl-CoA OddChainFA->PropionylCoA AminoAcids Isoleucine, Valine, Methionine, Threonine alphaKB α-Ketobutyrate AminoAcids->alphaKB alphaKB->PropionylCoA ReactiveC3 Reactive C3 Carbonyl Species (Hypothetical) PropionylCoA->ReactiveC3 Metabolic conversion TwoPP This compound Pyrroline->TwoPP Non-enzymatic (Proposed) ReactiveC3->TwoPP Non-enzymatic (Proposed)

Caption: A hypothesized biosynthetic pathway for this compound in plants.

Quantitative Data

The following tables summarize quantitative data related to 2AP and its precursors from various studies. This data can serve as a baseline for future investigations into this compound.

Table 1: Concentration of 2-Acetyl-1-Pyrroline (2AP) in Various Plant Materials

Plant MaterialCultivar/VarietyTissue2AP ConcentrationReference
Rice (Oryza sativa)Khao Dawk Mali 105Milled Grains3.0 mg/kg[15]
Pandan (Pandanus amaryllifolius)-Fresh Leaves10.3 mg/kg[15]
Bread Flower (Vallaris glabra)-Dried Flowers26.1 mg/kg[15]
Rice (Oryza sativa)Joha LandracesGrains14.47 - 78.67 µg/kg[16]

Table 2: Effect of Precursor Feeding on 2AP Concentration in Rice Callus (Oryza sativa cv. Khao Dawk Mali 105)

Precursor Added (50 mg/L)2AP Concentration (ng/g fresh weight)Fold Increase vs. ControlReference
Control (No addition)10.51.0[17]
Proline33.23.2[17]
Ornithine20.72.0[17]
Glutamate18.51.8[17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of 2-acetyl-1-pyrroline and its biosynthetic enzymes. These protocols can be adapted for the study of this compound.

Extraction and Quantification of 2-Acetyl-1-Pyrroline

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Grind plant material (e.g., rice grains, leaves) to a fine powder.

    • Weigh 0.5-1.0 g of the powdered sample into a 20 mL headspace vial.

    • Add a defined volume of water (e.g., 100 µL) to moisten the sample.

    • If using an internal standard (e.g., deuterated 2AP), spike the sample at this stage.

    • Seal the vial with a PTFE/silicone septum cap.

  • HS-SPME:

    • Incubate the vial at a constant temperature (e.g., 80°C) for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC injection port (e.g., 250°C) in splitless mode.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Set the oven temperature program, for example: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 150°C, then at 10°C/min to 250°C.

    • Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 35-350. For quantification, use selected ion monitoring (SIM) mode with characteristic ions for 2AP (e.g., m/z 111, 83, 68, 43).

  • Quantification:

    • Create a calibration curve using standard solutions of 2AP.

    • Calculate the concentration in the sample based on the peak area relative to the calibration curve and the internal standard.

Diagram 3: Experimental Workflow for 2-Acyl-1-Pyrroline Analysis

Experimental_Workflow start Start: Plant Sample Collection prep Sample Preparation (Grinding, Weighing) start->prep extraction Volatile Extraction (e.g., HS-SPME) prep->extraction analysis GC-MS Analysis extraction->analysis quant Data Processing & Quantification analysis->quant end End: Results quant->end

Caption: A general experimental workflow for the analysis of 2-acyl-1-pyrrolines.

Enzyme Activity Assays

5.2.1. Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS) Activity Assay

This assay measures the γ-glutamyl kinase activity of P5CS by detecting the formation of γ-glutamyl-hydroxamate.[15]

  • Reaction Mixture (75 µL): 50 mM Tris-HCl (pH 7.5), 20 mM glutamate, 4 mM ATP, 100 mM hydroxylamine (B1172632) hydrochloride, and plant protein extract.

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 150 µL of a colorimetric solution (10% w/v FeNO₃·9H₂O, 6.67% v/v HCl, 5% w/v trichloroacetic acid).

  • Measurement: Centrifuge to pellet precipitated protein. Measure the absorbance of the supernatant at 535 nm.

  • Quantification: Determine the amount of γ-glutamyl-hydroxamate formed using a standard curve.

5.2.2. Proline Dehydrogenase (ProDH) Activity Assay

This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[4][18]

  • Reaction Mixture (1 mL): 100 mM potassium phosphate (B84403) buffer (pH 7.5), 0.5 mM DCPIP, 1 mM phenazine (B1670421) methosulfate, and plant protein extract (solubilized mitochondria).

  • Incubation: Incubate at 25°C and monitor the baseline absorbance at 600 nm.

  • Initiation: Start the reaction by adding 150 mM L-proline.

  • Measurement: Record the decrease in absorbance at 600 nm over time.

  • Calculation: Calculate enzyme activity based on the molar extinction coefficient of DCPIP.

5.2.3. Ornithine Aminotransferase (OAT) Activity Assay

This is a coupled enzyme assay that measures the formation of P5C.[19]

  • Reaction Mixture (100 µL): 100 mM potassium pyrophosphate (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, 0.025 mM pyridoxal (B1214274) 5'-phosphate, 20 mM L-ornithine, and plant protein extract.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation: Add pyrroline-5-carboxylate reductase (PYCR) and the OAT-containing plant extract.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to NADH oxidation.

  • Calculation: Calculate OAT activity based on the rate of NADH consumption.

5.2.4. Diamine Oxidase (DAO) Activity Assay

This assay is based on the detection of hydrogen peroxide produced during the oxidation of a diamine substrate.[12]

  • Reaction Mixture: DAO assay buffer, DAO probe (e.g., Amplex Red), horseradish peroxidase, and plant protein extract.

  • Initiation: Start the reaction by adding the DAO substrate (e.g., putrescine).

  • Incubation: Incubate at room temperature, protected from light.

  • Measurement: Measure the fluorescence at an excitation of ~535 nm and an emission of ~587 nm.

  • Quantification: Determine DAO activity from a hydrogen peroxide standard curve.

5.2.5. Betaine Aldehyde Dehydrogenase (BADH) Activity Assay

This assay measures the reduction of NAD⁺ to NADH during the oxidation of an aldehyde substrate.[8]

  • Reaction Mixture (1 mL): 50 mM HEPES-KOH (pH 8.0), 1 mM NAD⁺, 1 mM dithiothreitol, and plant protein extract.

  • Incubation: Incubate at 25°C and measure the baseline absorbance at 340 nm.

  • Initiation: Start the reaction by adding the aldehyde substrate (e.g., γ-aminobutyraldehyde).

  • Measurement: Record the increase in absorbance at 340 nm over time.

  • Calculation: Calculate enzyme activity based on the molar extinction coefficient of NADH.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a promising area of research with significant implications for the food and flavor industry. While direct evidence for its biosynthetic pathway is currently lacking, the well-characterized pathway of its analog, 2-acetyl-1-pyrroline, provides a robust framework for future investigations. The proposed pathway, involving the acylation of Δ¹-pyrroline with a C3 precursor such as propionyl-CoA or a derivative of α-ketobutyrate, offers a testable hypothesis.

Future research should focus on:

  • Identifying and quantifying this compound in a wider range of plant species, particularly those known for their roasty and nutty aromas.

  • Conducting precursor feeding studies with isotopically labeled C3 compounds (e.g., ¹³C-labeled propionate, threonine, or isoleucine) to trace their incorporation into this compound.

  • Investigating the enzymatic and non-enzymatic reactions that could lead to the formation of the reactive C3 carbonyl species required for the final condensation step.

  • Exploring the genetic basis of this compound formation, potentially through comparative genomics of high- and low-producing plant varieties.

By leveraging the knowledge of 2AP biosynthesis and employing the analytical techniques outlined in this guide, researchers can make significant strides in elucidating the metabolic origins of this compound, paving the way for its potential biotechnological production and application.

References

The Potent Aroma of Roasting: A Technical Guide to 2-Propionyl-1-pyrroline in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-propionyl-1-pyrroline (2-PP), a key aroma compound responsible for the desirable roasty, popcorn-like scent in a variety of thermally processed foods. This document details its formation through the Maillard reaction, outlines methodologies for its analysis, and discusses the current understanding of its sensory perception. The information presented is intended to support research and development efforts in the fields of food science, flavor chemistry, and sensory neuroscience.

Formation of this compound in Roasted Foods

This compound is a volatile heterocyclic compound that significantly contributes to the characteristic aroma of many roasted food products. Its formation is a complex process rooted in the Maillard reaction, a series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.

The primary pathway for the formation of 2-PP involves the amino acid proline and a C4 carbohydrate degradation product. The key intermediate, 1-pyrroline (B1209420), is formed from the Strecker degradation of proline. This intermediate then reacts with 2-oxobutanal, a dicarbonyl compound derived from the degradation of reducing sugars, to yield this compound.[1][2][3] This reaction is analogous to the formation of the well-known popcorn-like aroma compound, 2-acetyl-1-pyrroline (B57270) (2-AP), where 1-pyrroline reacts with methylglyoxal.

The formation of these potent aroma compounds is influenced by several factors, including temperature, pH, water activity, and the concentration of precursors (proline and reducing sugars).

G Proline Proline (Amino Acid) StreckerDegradation Strecker Degradation Proline->StreckerDegradation ReducingSugars Reducing Sugars CarbohydrateDegradation Carbohydrate Degradation ReducingSugars->CarbohydrateDegradation OnePyrroline 1-Pyrroline StreckerDegradation->OnePyrroline TwoOxobutanal 2-Oxobutanal CarbohydrateDegradation->TwoOxobutanal TwoPP This compound (Roasty, Popcorn-like Aroma) OnePyrroline->TwoPP TwoOxobutanal->TwoPP

Figure 1. Formation pathway of this compound.

Occurrence and Quantitative Data

The following tables summarize the reported concentrations of 2-acetyl-1-pyrroline in various food matrices. It is plausible that the concentrations of 2-PP in foods where it is a key odorant would fall within a similar order of magnitude.

Table 1: Quantitative Data for 2-Acetyl-1-pyrroline in Cereal Products

Food ProductConcentration (µg/kg)Reference
Aromatic Rice131[4][5]
Wheat Bread18[4][5]
Brown Bread18[4][5]
Rye Bread18[4][5]
Popcorn38[4][5]
Fragrant Rice (Jasmine)146[6]
Fragrant Rice (Basmati)113[6]
Fragrant Rice (Sintanur)80[6]

Table 2: Quantitative Data for 2-Acetyl-1-pyrroline in Other Food Products

Food ProductConcentration (µg/kg)Reference
Pandan Leaf-[7]
Mediterranean Sausage-[7]

Note: A dash (-) indicates that the compound has been identified as a key aroma component, but specific quantitative data was not provided in the cited source.

Experimental Protocols for Analysis

The analysis of this compound in food matrices is challenging due to its volatility and potential for instability. The methodologies outlined below are based on established protocols for the analysis of the closely related compound, 2-acetyl-1-pyrroline, and are readily adaptable for 2-PP. The primary analytical technique is gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration step such as headspace solid-phase microextraction (HS-SPME). For accurate quantification, a stable isotope dilution assay (SIDA) is the method of choice.

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.

  • Sample Preparation: A known amount of the homogenized food sample (e.g., 1-5 g) is placed in a headspace vial. For solid samples, grinding or milling may be necessary to increase the surface area.

  • Internal Standard: A known amount of a suitable internal standard, ideally a stable isotope-labeled analog of 2-PP (e.g., this compound-d3), is added to the sample.

  • Extraction Conditions: The vial is sealed and heated to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-40 minutes) to allow the volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace for a set time (e.g., 15-30 minutes) to adsorb the analytes.[8][9]

  • Desorption: The SPME fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

G cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis HomogenizedSample Homogenized Food Sample InternalStandard Add Internal Standard (e.g., 2-PP-d3) HomogenizedSample->InternalStandard Vial Place in Headspace Vial InternalStandard->Vial Equilibration Equilibrate at Elevated Temperature Vial->Equilibration Extraction Expose SPME Fiber to Headspace Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection

Figure 2. Experimental workflow for HS-SPME-GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

    • Oven Temperature Program: A temperature gradient is employed to effectively separate the analytes. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Acquisition Mode: For quantification, selected ion monitoring (SIM) mode is preferred for its higher sensitivity and selectivity. The characteristic ions for 2-PP and its internal standard would be monitored. For 2-PP (C7H11NO, molecular weight 125.17 g/mol ), key ions would likely include the molecular ion (m/z 125) and major fragment ions.[10]

Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate method for quantification that corrects for analyte losses during sample preparation and analysis.[8][11]

  • Principle: A known amount of a stable isotope-labeled version of the analyte (the internal standard) is added to the sample at the beginning of the analytical procedure. The labeled standard is chemically identical to the native analyte and will therefore behave in the same way throughout the extraction and analysis.

  • Quantification: The concentration of the native analyte is determined by measuring the ratio of the MS response of the native analyte to that of the labeled internal standard. This ratio is then compared to a calibration curve prepared with known amounts of the native analyte and a constant amount of the internal standard.

Sensory Perception and Signaling Pathways

The perception of the roasty, popcorn-like aroma of this compound begins with the interaction of the odorant molecule with olfactory receptors in the nasal cavity. While the specific receptor for 2-PP has not yet been definitively identified, research on structurally similar compounds, such as pyrazines, provides valuable insights into the likely signaling pathway.

The human odorant receptor OR5K1 has been identified as a highly specific and sensitive receptor for a range of alkylpyrazines, many of which also possess roasty and nutty aromas.[1][2][12] It is highly probable that 2-PP, with its similar heterocyclic structure, interacts with a member of this receptor family or a receptor with a similar binding pocket.

Once an odorant molecule binds to its receptor on an olfactory sensory neuron, it triggers a signaling cascade that results in the generation of an electrical signal. This signal is transmitted along the axon of the neuron to the olfactory bulb in the brain. In the olfactory bulb, the signals from neurons expressing the same type of olfactory receptor converge on specific structures called glomeruli.

From the olfactory bulb, the information is relayed to higher olfactory cortical areas, including the piriform cortex, the amygdala, and the entorhinal cortex.[13][14][15][16] The piriform cortex is thought to be involved in the identification of the odor, while the amygdala is associated with the emotional response to the smell. The integration of signals in these brain regions ultimately leads to the conscious perception of the roasty, popcorn-like flavor.

G Odorant This compound (Odorant Molecule) OlfactoryReceptor Olfactory Receptor (e.g., OR5K1 family) Odorant->OlfactoryReceptor OlfactorySensoryNeuron Olfactory Sensory Neuron OlfactoryReceptor->OlfactorySensoryNeuron SignalTransduction Signal Transduction Cascade OlfactorySensoryNeuron->SignalTransduction ActionPotential Action Potential Generation SignalTransduction->ActionPotential OlfactoryBulb Olfactory Bulb (Glomeruli) ActionPotential->OlfactoryBulb PiriformCortex Piriform Cortex (Odor Identification) OlfactoryBulb->PiriformCortex Amygdala Amygdala (Emotional Response) OlfactoryBulb->Amygdala Perception Flavor Perception (Roasty, Popcorn-like) PiriformCortex->Perception Amygdala->Perception

Figure 3. Probable signaling pathway for the perception of this compound.

Conclusion

This compound is a significant contributor to the desirable aroma of many roasted food products. Its formation via the Maillard reaction is a key area of study for controlling and optimizing flavor development during food processing. While analytical methods for its detection and quantification are well-established for its analog 2-acetyl-1-pyrroline and are adaptable for 2-PP, further research is needed to gather comprehensive quantitative data on its occurrence in a wider variety of foods. A deeper understanding of its specific olfactory receptor and the nuances of its neural processing will further advance the fields of sensory science and flavor chemistry. This guide provides a solid foundation for researchers and professionals working to harness the potential of this potent aroma compound.

References

Spectroscopic and Analytical Profile of 2-Propionyl-1-Pyrroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-propionyl-1-pyrroline, a significant compound in the field of flavor and aroma chemistry. This document compiles available mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, details relevant experimental protocols, and presents a generalized analytical workflow.

Introduction

This compound (C₇H₁₁NO, Mol. Wt.: 125.1683 g/mol ) is a volatile heterocyclic compound known for its contribution to the characteristic aromas of various food products.[1][2] Accurate and detailed spectroscopic data are crucial for its identification, quantification, and for understanding its formation and stability in different matrices. This guide aims to provide researchers and professionals with a consolidated resource for the analytical characterization of this molecule.

Spectroscopic Data

The spectroscopic data are essential for the structural elucidation and confirmation of this compound. The following sections present the available mass spectrometry and nuclear magnetic resonance data.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for the identification of volatile compounds. The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for this compound (EI-MS)

m/z Relative Intensity (%) Putative Fragment
12525[M]⁺ (Molecular Ion)
96100[M - C₂H₅]⁺
6850[M - C₂H₅CO]⁺
4130[C₃H₅]⁺

Data sourced from NIST WebBook.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopic data provides detailed information about the carbon-hydrogen framework of this compound. A key study by Favino et al. (1996) reported the NMR and MS characterization of this compound. While the specific chemical shifts (δ) and coupling constants (J) from this study are not widely available in public databases, the work serves as the primary reference for the NMR analysis of this molecule. Researchers requiring definitive NMR data should consult this original publication.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of the closely related and extensively studied compound, 2-acetyl-1-pyrroline, and are applicable for the spectroscopic analysis of this compound.

Sample Preparation for GC-MS Analysis

For the analysis of volatile compounds like this compound from a solid or liquid matrix, headspace solid-phase microextraction (HS-SPME) is a common and effective technique.

  • Sample Aliquoting: Accurately weigh a representative portion of the sample (e.g., 1-5 g) into a headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

  • Matrix Modification: Depending on the sample matrix, the addition of a salt solution (e.g., NaCl) can be used to enhance the release of volatile compounds.

  • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60-80°C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined time (e.g., 15-30 minutes) to adsorb the analytes.

  • Desorption: Transfer the SPME fiber to the gas chromatograph injection port for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a purified sample of this compound in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

    • Reference: CDCl₃ at 77.16 ppm.

Analytical Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the analysis of this compound and the logical relationship of its spectroscopic characterization.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Sample Matrix hs_spme Headspace SPME sample->hs_spme gc_ms GC-MS hs_spme->gc_ms Volatiles ms_data Mass Spectrum gc_ms->ms_data nmr NMR nmr_data NMR Spectra nmr->nmr_data structure Structural Confirmation ms_data->structure nmr_data->structure nmr_prep Purified Sample in Solvent nmr_prep->nmr logical_relationship cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy compound This compound molecular_ion Molecular Ion (m/z 125) compound->molecular_ion provides proton_nmr 1H NMR compound->proton_nmr provides carbon_nmr 13C NMR compound->carbon_nmr provides fragment_ions Fragment Ions (m/z 96, 68, 41) molecular_ion->fragment_ions structure_elucidation Structural Elucidation fragment_ions->structure_elucidation connectivity Connectivity & Chemical Environment proton_nmr->connectivity carbon_nmr->connectivity connectivity->structure_elucidation

References

Theoretical Underpinnings of 2-Propionyl-1-Pyrroline Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propionyl-1-pyrroline (2PP) is a significant flavor compound, analogous to the well-known 2-acetyl-1-pyrroline (B57270) (2AP) found in aromatic rice and baked goods. The formation of 2PP is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occur during the thermal processing of food. This technical guide provides an in-depth exploration of the theoretical studies concerning the formation of this compound, drawing parallels with its acetylated counterpart and proposing a framework for its computational investigation. While direct theoretical studies on 2PP are scarce, this document synthesizes available experimental data and general computational models of the Maillard reaction to present a coherent mechanistic hypothesis.

Introduction to 2-Acyl-1-Pyrroline Formation

The characteristic roasted, popcorn-like aroma of many thermally processed foods is largely due to the presence of cyclic imines, particularly 2-acyl-1-pyrrolines. The most studied of these is 2-acetyl-1-pyrroline (2AP). Its formation serves as a foundational model for understanding the synthesis of homologous compounds like this compound. The biosynthesis and thermal formation of 2AP have been extensively investigated, revealing that the amino acids proline and ornithine are key precursors to the crucial intermediate, 1-pyrroline (B1209420).[1][2] The final step in 2AP formation is a non-enzymatic reaction between 1-pyrroline and a reactive carbonyl species, methylglyoxal.[3][4]

Proposed Formation Pathway of this compound

By analogy to 2AP, the formation of this compound is hypothesized to follow a similar pathway, differing primarily in the acyl donor.

Formation of the 1-Pyrroline Intermediate

The initial stage of the reaction involves the generation of the heterocyclic intermediate, 1-pyrroline, from the amino acid proline or ornithine. This can occur through several mechanisms, including the Strecker degradation of proline during the Maillard reaction.

G Proline Proline Pyrroline_5_Carboxylate Δ¹-Pyrroline-5-carboxylate (P5C) Proline->Pyrroline_5_Carboxylate Oxidation Ornithine Ornithine Ornithine->Pyrroline_5_Carboxylate Transamination One_Pyrroline 1-Pyrroline Pyrroline_5_Carboxylate->One_Pyrroline Decarboxylation

Formation of the 1-Pyrroline Intermediate.
Reaction with 2-Oxobutanal

Experimental evidence suggests that the propionyl group of 2PP is derived from 2-oxobutanal, a dicarbonyl compound formed from the degradation of carbohydrates during the Maillard reaction.[5] The final step is the reaction of 1-pyrroline with 2-oxobutanal.

G One_Pyrroline 1-Pyrroline Two_Propionyl_One_Pyrroline This compound One_Pyrroline->Two_Propionyl_One_Pyrroline Two_Oxobutanal 2-Oxobutanal Two_Oxobutanal->Two_Propionyl_One_Pyrroline

Proposed Final Step in this compound Formation.

Theoretical Investigation Methodology (A Proposed Protocol)

Computational Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are well-suited for investigating reaction mechanisms, transition states, and reaction energetics.

Table 1: Proposed Computational Protocol for Studying this compound Formation

ParameterRecommended SpecificationRationale
Software Gaussian, ORCA, or similarWidely used and validated for quantum chemical calculations.
Method Density Functional Theory (DFT)Provides a good balance between accuracy and computational cost for systems of this size.
Functional M06-2XRecommended for kinetics and thermochemistry, particularly for main-group elements.[6]
Basis Set 6-311+G(d,p) or largerProvides a flexible description of the electron density, including polarization and diffuse functions.
Solvent Model Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD)To account for the effect of the solvent (e.g., water) on the reaction energetics.
Calculations 1. Geometry OptimizationTo find the minimum energy structures of reactants, intermediates, transition states, and products.
2. Frequency CalculationTo confirm that optimized structures are true minima or transition states and to obtain zero-point vibrational energies and thermal corrections.
3. Intrinsic Reaction Coordinate (IRC)To verify that a transition state connects the correct reactant and product.
4. Single-Point Energy CalculationAt a higher level of theory or with a larger basis set for more accurate energy values.
Experimental Workflow

The following workflow would be employed to theoretically investigate the reaction between 1-pyrroline and 2-oxobutanal.

G cluster_0 Computational Workflow Start Define Reactants: 1-Pyrroline and 2-Oxobutanal Geom_Opt_Reactants Geometry Optimization of Reactants Start->Geom_Opt_Reactants TS_Search Transition State Search Geom_Opt_Reactants->TS_Search Freq_Calc_TS Frequency Calculation of Transition State TS_Search->Freq_Calc_TS IRC_Calc Intrinsic Reaction Coordinate (IRC) Calculation Freq_Calc_TS->IRC_Calc Geom_Opt_Products Geometry Optimization of Products IRC_Calc->Geom_Opt_Products Energy_Calc Single-Point Energy Calculations Geom_Opt_Products->Energy_Calc Analysis Analysis of Reaction Profile: Activation Energy, Reaction Enthalpy Energy_Calc->Analysis

Proposed Experimental Workflow for Theoretical Investigation.

Quantitative Data from Theoretical Studies (A Template)

A dedicated theoretical study on the formation of this compound would yield valuable quantitative data. The following table serves as a template for the types of results that would be expected from such an investigation. The values presented are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Quantitative Data for the Reaction of 1-Pyrroline and 2-Oxobutanal

ParameterHypothetical Value (kcal/mol)Significance
Activation Energy (Ea) 15 - 25The energy barrier that must be overcome for the reaction to occur. A lower value indicates a faster reaction.
Reaction Enthalpy (ΔH) -10 to -20The net change in heat content. A negative value indicates an exothermic reaction.
Gibbs Free Energy of Activation (ΔG‡) 20 - 30The free energy difference between the transition state and the reactants, determining the reaction rate.
Gibbs Free Energy of Reaction (ΔG) -5 to -15The overall change in free energy, indicating the spontaneity of the reaction.

Conclusion

The formation of this compound is a key process in the development of flavor in many cooked foods. While direct theoretical studies on this specific molecule are lacking, a strong mechanistic hypothesis can be formulated based on the well-established formation of its analogue, 2-acetyl-1-pyrroline. The proposed reaction between 1-pyrroline and 2-oxobutanal provides a compelling pathway. The application of modern computational chemistry methods, as outlined in this guide, would provide significant insights into the energetics and kinetics of this important reaction, enabling a more quantitative understanding and potentially offering avenues for controlling its formation in food and other systems. Such studies would be invaluable for researchers in food science, flavor chemistry, and related fields.

References

Methodological & Application

Synthesis of 2-Propionyl-1-Pyrroline for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-propionyl-1-pyrroline (2-PP), a compound of interest in flavor chemistry and potentially other areas of chemical and pharmaceutical research. The protocols are based on established synthetic methodologies, offering a reproducible approach for laboratory-scale preparation.

Introduction

This compound (2-PP) is a nitrogen-containing heterocyclic compound known for its characteristic roasty and toasted aroma.[1] It is structurally related to 2-acetyl-1-pyrroline (B57270) (2-AP), a key flavor compound in aromatic rice and other foods.[2][3] The synthesis of 2-PP is of interest for creating reference standards for food analysis, for sensory studies, and as a building block in the synthesis of more complex molecules. The primary methods for its synthesis involve multi-step chemical synthesis from proline derivatives or its formation through the Maillard reaction.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₁NO[4]
Molecular Weight 125.17 g/mol [4]
IUPAC Name 1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one[4]
Appearance Yellowish liquid[4]
Aroma Fishy[4]
Boiling Point 89.00 to 90.00 °C @ 1.00 mm Hg[4]
Solubility Soluble in heptane, triacetin, and ethanol.[4]

Synthetic Pathways

There are two primary routes for the synthesis of this compound: targeted chemical synthesis and formation via the Maillard reaction.

Chemical Synthesis from L-Proline

A reliable method for the specific synthesis of 2-PP starts from Boc-L-proline (N-tert-butoxycarbonyl-L-proline). This pathway involves the formation of a Weinreb amide, followed by the introduction of the propionyl group using a Grignard reagent, and subsequent deprotection and cyclization to yield the final product.[5]

G Chemical Synthesis of this compound Boc_Proline Boc-L-proline Weinreb_Amide Boc-L-proline Weinreb Amide Boc_Proline->Weinreb_Amide 1. CDMT, NMM 2. MeNH(OMe)·HCl Ketone N-Boc-2-propionylpyrrolidine Weinreb_Amide->Ketone EtMgBr, THF Two_PP This compound Ketone->Two_PP TFA, CH2Cl2

Caption: Chemical synthesis pathway of this compound.

Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. Proline is a key precursor in the formation of 2-acyl-1-pyrrolines. The reaction proceeds through the formation of 1-pyrroline (B1209420) from proline, which then reacts with dicarbonyl compounds generated from sugar fragmentation to form 2-PP.[6][7]

G Maillard Reaction Pathway to this compound Proline Proline Strecker_Degradation Strecker Degradation Proline->Strecker_Degradation Sugar Reducing Sugar Dicarbonyls Dicarbonyls (e.g., from sugar fragmentation) Sugar->Dicarbonyls Heat One_Pyrroline 1-Pyrroline Strecker_Degradation->One_Pyrroline Two_PP This compound One_Pyrroline->Two_PP Dicarbonyls->Two_PP

Caption: Formation of this compound via the Maillard reaction.

Experimental Protocols

The following protocols provide a detailed methodology for the chemical synthesis of this compound.

Synthesis of N-Boc-L-proline Weinreb Amide

This procedure is adapted from a known synthesis route for a similar compound.[5]

Materials:

Procedure:

  • Dissolve Boc-L-proline (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-methylmorpholine (NMM) (1.1 eq) to the solution.

  • In a separate flask, prepare a solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq) in anhydrous DCM.

  • Add the CDMT solution dropwise to the Boc-L-proline solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and NMM (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide.

  • Purify the product by column chromatography on silica (B1680970) gel.

Synthesis of N-Boc-2-propionylpyrrolidine

Materials:

  • N-Boc-L-proline Weinreb amide

  • Ethylmagnesium bromide (EtMgBr) in THF (3.0 M solution)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the N-Boc-L-proline Weinreb amide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide solution (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of this compound

Materials:

  • N-Boc-2-propionylpyrrolidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • Dissolve N-Boc-2-propionylpyrrolidine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a small amount of DCM and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain this compound.

Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection and Cyclization A1 Dissolve Boc-L-proline in DCM A2 Add NMM and CDMT A1->A2 A3 Add MeNH(OMe)·HCl and NMM A2->A3 A4 Reaction and Workup A3->A4 A5 Purification A4->A5 B1 Dissolve Weinreb Amide in THF A5->B1 B2 Add EtMgBr at 0°C B1->B2 B3 Reaction and Quench B2->B3 B4 Extraction and Purification B3->B4 C1 Dissolve Ketone in DCM B4->C1 C2 Add TFA C1->C2 C3 Reaction and Neutralization C2->C3 C4 Extraction and Concentration C3->C4 Final_Product Final_Product C4->Final_Product This compound

Caption: Step-by-step experimental workflow for the synthesis of 2-PP.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Gas Chromatography (GC): To assess the purity of the compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; handle under an inert atmosphere.

  • Trifluoroacetic acid is corrosive and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

Application Note: Preparation of 2-Propionyl-1-pyrroline Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the preparation of a 2-Propionyl-1-pyrroline (2-PP) analytical standard. This compound is a potent aroma compound with a characteristic roasty, popcorn-like scent, making it a significant compound in flavor chemistry and food science.[1][2] Its role as a potential biomarker and its presence in various biological matrices also make a high-purity analytical standard essential for accurate quantification and toxicological studies. This application note outlines two primary synthetic routes, a purification protocol, and methods for analytical characterization to ensure the identity, purity, and concentration of the prepared standard.

Introduction

This compound (C₇H₁₁NO, MW: 125.17 g/mol ) is a nitrogen-containing heterocyclic compound that contributes significantly to the aroma of many cooked foods.[1][2] Accurate analytical standards are crucial for reproducible experimental results in areas such as flavor analysis, food quality control, and metabolic research. The inherent instability of 2-PP, however, presents challenges in its synthesis and purification. This note details two effective preparation methods: a chemoenzymatic approach using penicillin acylase and a Grignard reaction-based organic synthesis.

Data Presentation

Table 1: Summary of Synthesis and Analytical Parameters

ParameterMethod 1: Penicillin Acylase-Mediated SynthesisMethod 2: Synthesis via Grignard Reaction
Starting Material N-Phenylacetyl-1-amino-4,5-heptanedioneN-Boc-L-proline
Key Reagents Immobilized Penicillin G AcylaseCDMT, N,O-Dimethylhydroxylamine, EtMgBr, TFA
Typical Yield Moderate to High (Specific yield not detailed in literature)Good (Specific yield not detailed in literature)
Purity (Post-Purification) >95%>95%
Primary Purification Column ChromatographyReduced-Pressure Distillation
Analytical Confirmation GC-MS, ¹H NMRGC-MS, ¹H NMR, HPLC-MS/MS

Table 2: GC-MS Analytical Parameters

ParameterValue
Column Capillary column (e.g., Carbowax 20M or equivalent polar column)
Injector Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1 mL/min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range m/z 35-200
Expected Retention Time Dependent on exact column and conditions
Key Mass Fragments (m/z) 125 (M+), 96, 68, 57, 41 (fragmentation pattern may vary slightly)

Experimental Protocols

Method 1: Penicillin Acylase-Mediated Synthesis

This method leverages the enzymatic hydrolysis of a precursor molecule, which then spontaneously cyclizes to form this compound.[3][4]

1. Synthesis of N-Phenylacetyl-1-amino-4,5-heptanedione (Precursor):

  • The precursor diketone is synthesized via a multi-step organic chemistry route, starting from commercially available materials. This involves the creation of a C-7 aminoalkyne which is then protected with a phenylacetyl group and subsequently oxidized (e.g., using ozone at low temperature followed by dimethyl sulfide (B99878) workup) to yield the diketone precursor.[4]

2. Enzymatic Hydrolysis and Cyclization:

  • The N-phenylacetyl-1-amino-4,5-heptanedione precursor is dissolved in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7-8).

  • Immobilized Penicillin G Acylase (PGA) is added to the solution.

  • The mixture is stirred at room temperature (e.g., 25-30 °C) for a duration determined by reaction monitoring (e.g., 24-48 hours). The enzyme selectively cleaves the phenylacetyl protecting group.

  • Upon deprotection, the resulting 1-amino-4,5-heptanedione spontaneously undergoes intramolecular condensation (cyclization) to form this compound.[3][4]

3. Work-up and Purification:

  • The immobilized enzyme is removed by filtration.

  • The aqueous solution is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is carefully removed under reduced pressure at low temperature.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Method 2: Synthesis via Grignard Reaction with a Weinreb Amide

This synthetic route is adapted from a method developed for 2-acetyl-1-pyrroline (B57270) and involves the reaction of a Grignard reagent with an N-protected proline derivative.[5]

1. Preparation of the N-Boc-L-proline Weinreb Amide:

  • N-Boc-L-proline is activated with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a base like N-methylmorpholine (NMM) in an anhydrous solvent (e.g., THF) at room temperature.

  • N,O-Dimethylhydroxylamine hydrochloride is added to the activated ester to form the corresponding Weinreb amide.

2. Grignard Reaction:

  • The purified N-Boc-L-proline Weinreb amide is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to 0 °C under an inert atmosphere (e.g., Argon).

  • A solution of ethylmagnesium bromide (EtMgBr) in the same solvent is added dropwise to the cooled Weinreb amide solution.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion (monitored by TLC). The reaction is then quenched by the careful addition of a saturated aqueous ammonium (B1175870) chloride solution.

3. Deprotection and Cyclization:

  • The Boc protecting group is removed by treating the product from the previous step with trifluoroacetic acid (TFA) in a solvent like dichloromethane.

  • After deprotection, the resulting amino ketone is neutralized with a base (e.g., a phosphate buffer solution to bring the pH to ~7), which induces spontaneous cyclization and dehydration to yield this compound.[1]

4. Purification:

  • The product is extracted into an organic solvent.

  • The crude product is purified by reduced-pressure distillation. Given the boiling point of 89-90 °C at 1.00 mm Hg, careful control of pressure and temperature is required to prevent degradation.[6]

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To confirm the identity and assess the purity of the synthesized compound.

  • Procedure: The purified standard is diluted in a suitable solvent (e.g., dichloromethane) and injected into the GC-MS system. The resulting mass spectrum should be compared with reference spectra from databases like NIST.[7] The molecular ion peak should be observed at m/z 125.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of this compound.

  • Procedure: A sample of the purified standard is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). Both ¹H and ¹³C NMR spectra should be acquired. The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure.

3. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

  • Purpose: For accurate quantification, especially at low concentrations. Due to the reactivity of 2-PP, derivatization is often employed to create a more stable product for analysis.[8]

  • Procedure: A derivatization agent such as o-phenylenediamine (B120857) can be used to convert 2-PP into a stable quinoxaline (B1680401) derivative.[8] This derivative can then be analyzed by reverse-phase HPLC coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

Visualizations

experimental_workflow Workflow for this compound Standard Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Analytical Characterization start Choose Synthesis Route method1 Method 1: Enzymatic Synthesis start->method1 method2 Method 2: Grignard Reaction start->method2 purify1 Column Chromatography purify2 Reduced-Pressure Distillation method1->purify1 Crude Product method2->purify2 Crude Product gcms GC-MS (Identity & Purity) purify1->gcms purify2->gcms nmr NMR (Structure Confirmation) gcms->nmr hplc HPLC-MS/MS (Quantification) gcms->hplc final_std Certified Analytical Standard signaling_pathway Synthesis Pathway via Grignard Reaction proline N-Boc-L-proline weinreb N-Boc-Proline Weinreb Amide proline->weinreb Amide Formation reagents1 CDMT, NMM, N,O-Dimethylhydroxylamine reagents1->weinreb ketone N-Boc-2-propionylpyrrolidine weinreb->ketone Acylation reagents2 EtMgBr (Grignard Reagent) reagents2->ketone aminoketone 2-Propionylpyrrolidine (Amino Ketone Intermediate) ketone->aminoketone reagents3 TFA (Deprotection) reagents3->aminoketone  Boc Removal product This compound aminoketone->product reagents4 Base (pH ~7) (Cyclization) reagents4->product

References

Application Note: Quantification of 2-Propionyl-1-Pyrroline using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline (2-PP) is a volatile heterocyclic compound and a structural analog of the well-known popcorn aroma compound, 2-acetyl-1-pyrroline (B57270) (2-AP). Due to its sensory properties and potential biological significance, accurate quantification of 2-PP in various matrices is of growing interest. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on the principles of stable isotope dilution assay (SIDA) for optimal accuracy and precision.

While this protocol is specifically tailored for 2-PP, it draws upon well-established methods for the analysis of the closely related compound, 2-acetyl-1-pyrroline. The quantitative performance data presented are illustrative and based on typical values obtained for 2-AP, providing a reasonable expectation for the performance of this method with 2-PP.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile and semi-volatile compounds from a sample matrix.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-shaker or water bath

  • Analytical balance

  • Sample matrix (e.g., food product, biological fluid)

  • Deionized water

  • Internal Standard: Deuterated this compound (e.g., 2-propionyl-d3-1-pyrroline). A method for synthesizing deuterated analogs of similar compounds has been described, which can be adapted for 2-PP.[1]

Procedure:

  • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add a defined amount of the deuterated internal standard solution to the vial. The concentration of the internal standard should be in the mid-range of the expected analyte concentration.

  • For solid or semi-solid matrices, add 1.0 mL of deionized water to facilitate the release of volatiles.[2]

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Incubate the vial at 80°C for 30 minutes in a heater-shaker or water bath to allow for equilibration of the analyte between the sample and the headspace.[2][3]

  • Expose the SPME fiber to the headspace of the vial for 15 minutes at the same temperature to adsorb the volatile compounds.[2]

  • After extraction, immediately retract the fiber and introduce it into the GC inlet for thermal desorption.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column: A polar column such as a DB-WAX is recommended for good peak shape and separation of this class of compounds.

GC Parameters (Illustrative):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Hold: 5 minutes at 180°C

  • Transfer Line Temperature: 250°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Quantification: Based on the NIST Mass Spectrum of this compound, the following ions should be monitored:

  • Molecular Ion: m/z 125[4]

  • Quantifier Ion: m/z 96 (M-29, loss of ethyl group)[4]

  • Qualifier Ion: m/z 68[4]

For the deuterated internal standard (e.g., 2-propionyl-d3-1-pyrroline), the corresponding ions would be shifted by the mass of the deuterium (B1214612) labels (e.g., m/z 128, 99, and 71).

Quantification

Quantification is performed using the stable isotope dilution assay (SIDA) method. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 2-PP in the samples is then calculated from this calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method, based on typical values reported for the analogous compound, 2-acetyl-1-pyrroline.[5][6] These values should be validated for this compound in the specific sample matrix of interest.

ParameterExpected Value (Illustrative)
Limit of Detection (LOD)0.1 - 0.5 ng/g
Limit of Quantification (LOQ)0.4 - 1.5 ng/g
Linearity (r²)> 0.99
Recovery90 - 110%
Precision (RSD)< 15%

Experimental Workflow Diagram

experimental_workflow Quantification of this compound Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Homogenized Sample weigh 2. Weighing (1g) sample->weigh add_is 3. Add Deuterated Internal Standard weigh->add_is add_water 4. Add Water (1mL) add_is->add_water seal 5. Seal Vial add_water->seal incubate 6. Incubation (80°C, 30 min) seal->incubate spme 7. HS-SPME (15 min) incubate->spme desorption 8. Thermal Desorption in GC Inlet spme->desorption separation 9. GC Separation (DB-WAX column) desorption->separation detection 10. MS Detection (EI, SIM Mode) separation->detection integration 11. Peak Integration detection->integration calibration 12. Calibration Curve (Analyte/IS Ratio) integration->calibration quantification 13. Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the stable isotope dilution assay for accurate quantification.

sida_logic Logic of Stable Isotope Dilution Assay cluster_sample Sample Matrix cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_quantification Quantification analyte This compound (Unknown Amount) extraction Extraction Efficiency (Affects both equally) analyte->extraction is Deuterated 2-PP (Known Amount Added) is->extraction gcms Instrumental Response extraction->gcms ratio Peak Area Ratio (Analyte / IS) gcms->ratio calibration Calibration Curve ratio->calibration result Accurate Concentration calibration->result

Caption: Logic of Stable Isotope Dilution Assay.

References

Application Note: Quantitative Analysis of 2-acetyl-1-pyrroline in Aromatic Rice Using HS-SPME-GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 2-propionyl-1-pyrroline using Headspace Solid-Phase Microextraction (HS-SPME)

Introduction

2-acetyl-1-pyrroline (B57270) (2-AP) is a potent aroma compound responsible for the characteristic popcorn-like scent of aromatic rice varieties such as Basmati and Jasmine.[1][2][3][4] Its very low odor threshold makes it a key marker for rice quality and consumer preference.[2][4] Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) offers a simple, rapid, and solvent-free method for the extraction and quantification of 2-AP from complex food matrices.[4][5][6] This application note provides a detailed protocol for the HS-SPME-GC-MS/MS analysis of 2-AP in rice, addressing common challenges such as matrix effects and low recovery.

The principle of HS-SPME involves the exposure of a coated fiber to the headspace above a sample in a sealed vial. Volatile and semi-volatile analytes, like 2-AP, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. The fiber is subsequently desorbed in the hot injection port of a gas chromatograph for analysis. This technique is highly sensitive and requires minimal sample preparation.[7]

However, the quantification of 2-AP can be challenging due to strong matrix effects, with recovery rates reported to be as low as 0.3% to under 10% when using external standard calibration.[1][6] To overcome this, the standard addition method is often employed, which has been shown to yield recoveries of over 90%.[5] This protocol will detail the standard addition methodology for accurate quantification.

Experimental Workflow

HS-SPME_Workflow cluster_prep Sample Preparation cluster_hs_spme HS-SPME Extraction cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Rice Sample Grind Grind to Powder (e.g., under liquid N2) Sample->Grind Weigh Weigh Sample (e.g., 1-2 g) Grind->Weigh Vial Place in 20 mL Headspace Vial Weigh->Vial Spike Spike with Internal Standard & 2-AP Standard (for Standard Addition) Vial->Spike Incubate Incubate & Equilibrate (e.g., 60-80°C for 15-40 min) Spike->Incubate Extract Expose SPME Fiber (e.g., DVB/CAR/PDMS) to Headspace Incubate->Extract Desorb Desorb Fiber in GC Inlet (e.g., 250°C) Extract->Desorb Separate GC Separation (e.g., DB-WAX column) Desorb->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Standard Addition Curve Integrate->Calibrate Quantify Quantify 2-AP Concentration Calibrate->Quantify

Caption: Experimental workflow for 2-AP analysis by HS-SPME-GC-MS/MS.

Detailed Protocol

1. Instrumentation and Consumables

  • Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS): Equipped with a split/splitless injector.

  • HS-SPME Autosampler: For automated and precise extraction.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used and effective fiber.[1][5][8][9]

  • GC Column: A polar column such as a DB-WAX (30 m x 0.25 mm, 0.50 µm film thickness) is suitable for separating 2-AP.[8]

  • Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa caps (B75204).[1][8]

  • Analytical Balance

  • Grinder/Mill: Capable of producing a fine powder (e.g., passing through an 80-mesh sieve).[5]

  • Reagents: 2-acetyl-1-pyrroline standard, internal standard (e.g., 2,6-dimethylphenol (B121312) or a deuterated 2-AP analog), and ultra-pure water.

2. Sample Preparation

  • Obtain representative rice samples.

  • Grind the dehusked or milled rice kernels into a fine powder. To prevent the loss of volatile compounds, this can be performed under cryogenic conditions using liquid nitrogen.[5]

  • Sieve the powder if necessary to ensure a uniform particle size (e.g., through an 80-mesh sieve).[5]

  • Accurately weigh a specific amount of the rice powder (e.g., 1.0 to 2.0 g) into a 20 mL headspace vial.[5][8]

3. Standard Preparation (for Standard Addition Method)

  • Prepare a stock solution of 2-AP in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Create a series of working standard solutions through serial dilution.

  • For the standard addition curve, spike known, varying amounts of the 2-AP standard (e.g., 0, 50, 100, 150, 200 ng) directly into vials already containing the weighed rice sample.[5]

  • Add a constant amount of internal standard to each vial to correct for variability.

4. HS-SPME Procedure

  • For analysis of cooked rice aroma, an aliquot of ultra-pure water (e.g., 0.25 mL for a 1.0 g sample) can be added to the vial.[8]

  • Immediately seal the vials with the PTFE/silicone caps after adding the sample and standards.

  • Place the vials in the autosampler tray.

  • Pre-condition the SPME fiber: Before the first injection, condition the fiber in the GC inlet at the recommended temperature (e.g., 270°C for 10 min) to remove contaminants.[8]

  • Incubation/Equilibration: Incubate the sample vial at a set temperature (optimized between 60°C and 80°C) for a defined period (optimized between 15 and 40 minutes) to allow the volatile compounds to partition into the headspace.[1][5][8]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 15-30 minutes) at the same incubation temperature.[1][3][5]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption for a period of 0.5 to 10 minutes.[1][8]

5. GC-MS/MS Analysis

  • Injector: 250°C, splitless mode.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.[8]

    • Ramp: Increase to 220°C at 5°C/min.[8]

    • Hold: Hold at 220°C for 5 min.[8]

  • MS Transfer Line: 280°C.[8]

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for 2-AP should be determined by infusing a standard.

6. Data Analysis and Quantification

  • Integrate the peak areas for 2-AP and the internal standard in each chromatogram.

  • Calculate the ratio of the 2-AP peak area to the internal standard peak area.

  • Plot the peak area ratio (Y-axis) against the concentration of the added 2-AP standard (X-axis).

  • Perform a linear regression on the data points. The resulting equation will be in the form Y = mX + c.

  • The endogenous amount of 2-AP in the original sample is determined by extrapolating the line to the X-intercept (where Y=0). The concentration is calculated as the absolute value of the X-intercept.

Quantitative Data Summary

The optimal conditions for HS-SPME can vary depending on the sample matrix and instrumentation. The following table summarizes parameters from various studies for the analysis of 2-AP in rice.

ParameterCondition 1Condition 2Condition 3Condition 4
Reference Lee et al. (2019)[1]Singh et al. (2023)[5][6]Gou et al. (2021)[8]Hopfer et al. (2016)[10]
Sample Amount 4 g2 g1 gSingle Kernel
SPME Fiber DVB/CAR/PDMSDVB/Carbon WR/PDMSDVB/CAR/PDMS-
Incubation Temp. 80°C80°C60°C40°C
Incubation Time 40 min40 min15 min5 min
Extraction Time 25 min15 min15 min10 min
Desorption Time 10 min-0.5 min-
Quantification Standard AdditionStandard AdditionInternal StandardStable Isotopologue IS
Reported 2-AP Range 32.9 - 126.3 ng/g57.17 - 147.10 ng/gVaries by variety-

The HS-SPME-GC-MS/MS method is a robust and sensitive technique for the quantification of the key aroma compound 2-acetyl-1-pyrroline in rice. Optimization of extraction parameters such as temperature and time is crucial for achieving maximum sensitivity. Due to significant matrix effects that can lead to low analyte recovery, the standard addition method is highly recommended for accurate quantification. This protocol provides a comprehensive framework for researchers and scientists to develop and validate their own methods for 2-AP analysis in rice and other food products.

References

Application Notes and Protocols for the Extraction of 2-Propionyl-1-Pyrroline from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline (2PP) is a potent aroma compound that contributes to the desirable roasty and popcorn-like flavors in a variety of food products. As a structural analog of the well-studied 2-acetyl-1-pyrroline (B57270) (2AP), 2PP is formed during the Maillard reaction in thermally processed foods.[1] Its low odor threshold and characteristic flavor make it a significant contributor to the overall sensory profile of many cooked foods. However, the inherent instability of 2PP presents a significant challenge for its accurate extraction and quantification from complex food matrices.[2][3]

These application notes provide a comprehensive overview of the methodologies for the efficient extraction and sensitive quantification of this compound from various food samples. The protocols detailed below are designed to address the challenges associated with the volatile and reactive nature of 2PP, ensuring reliable and reproducible results for researchers in the fields of food science, flavor chemistry, and product development.

Quantitative Data Summary

Due to the extensive research on the analogous compound 2-acetyl-1-pyrroline (2AP), the following table summarizes quantitative data from validated methods for 2AP extraction and analysis. These methods are directly applicable to this compound, and the presented data on recovery, linearity, and limits of detection/quantification can be considered representative for initial experimental design.

MethodFood MatrixRecovery (%)Linearity (r²)LOD (µg/kg)LOQ (µg/kg)Reference
HS-SPME-GC-MS/MSRiceNearly complete0.99890.1 (ng/g)0.4 (ng/g)[4][5]
HS-SPME-GC-MSAseptic-packaged cooked rice< 10% (matrix effects)> 0.9917--[6][7]
Derivatization followed by HPLC-MS/MSRice92%0.79-500 (µg/kg)0.260.79[8]
Ultrasound-Assisted Solvent Extraction (UASE) with UPLC-MS/MSRice85.3 - 108%-0.15-[9]
Static Headspace GC/NPDRice45.66%0.99240.10 (µg/g of 2AP)0.05 (g of rice)[10]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and semi-volatile compounds like 2PP in solid and liquid food matrices.

Materials and Reagents:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[4][5]

  • Headspace vials (20 mL) with PTFE-faced silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Heating block or water bath

  • Analytical balance

  • Sodium chloride (NaCl)

  • Deionized water

  • This compound standard (for calibration)

  • Internal standard (e.g., 2,4,6-trimethylpyridine (B116444) or a deuterated analog of 2PP if available)

Procedure:

  • Sample Preparation:

    • Homogenize solid food samples to a fine powder.

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • For liquid samples, pipette a corresponding volume into the vial.

    • Add a known amount of internal standard.

    • To enhance the release of volatiles, add a saturated solution of NaCl.

    • Immediately seal the vial with the screw cap.

  • Extraction:

    • Place the vial in a heating block or water bath and equilibrate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation.[11]

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.[11]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC.

    • Desorb the analytes from the fiber for a set time (e.g., 2-5 minutes) in splitless mode.

    • Start the GC-MS analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Protocol 2: Solvent Extraction Followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for a broader range of food matrices and can provide higher recovery for less volatile compounds.

Materials and Reagents:

  • Homogenizer (e.g., blender, rotor-stator)

  • Centrifuge

  • Rotary evaporator

  • Organic solvents (e.g., dichloromethane, diethyl ether, ethanol)[9]

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • This compound standard

  • Internal standard

Procedure:

  • Extraction:

    • Homogenize a known amount of the food sample with a suitable organic solvent. For improved efficiency with solid samples, ultrasound-assisted solvent extraction (UASE) can be employed.[9]

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Collect the solvent extract. Repeat the extraction process on the residue for exhaustive extraction.

    • Combine the solvent extracts.

  • Concentration and Clean-up:

    • Dry the extract over anhydrous sodium sulfate.

    • Filter the dried extract.

    • Concentrate the extract to a small volume using a rotary evaporator at low temperature to minimize loss of the volatile 2PP.

    • The extract may require further clean-up using solid-phase extraction (SPE) depending on the complexity of the matrix.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • Use the same GC-MS parameters as described in Protocol 1.

Protocol 3: Derivatization Followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for enhancing the stability of 2PP and achieving very low detection limits.[8]

Materials and Reagents:

  • Derivatizing agent (e.g., o-phenylenediamine)[8]

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)

  • Solid-phase extraction (SPE) cartridges for sample clean-up

  • This compound standard

  • Internal standard (ideally a stable isotope-labeled derivatized 2PP)

Procedure:

  • Extraction:

    • Extract 2PP from the food matrix using a suitable solvent as described in Protocol 2.

  • Derivatization:

    • To the extract, add the derivatizing agent (e.g., o-phenylenediamine) and react under controlled conditions (e.g., specific pH, temperature, and time) to form a stable derivative.[8]

  • Clean-up:

    • Perform a solid-phase extraction (SPE) to remove excess derivatizing agent and other matrix components.

  • LC-MS/MS Analysis:

    • Inject the cleaned-up derivative into the LC-MS/MS system.

    • Optimize the LC gradient and MS/MS parameters (e.g., precursor and product ions, collision energy) for the specific derivative of 2PP.

Mandatory Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis FoodMatrix Complex Food Matrix (e.g., Baked Goods, Roasted Meats) Homogenization Homogenization FoodMatrix->Homogenization Spiking Addition of Internal Standard Homogenization->Spiking HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Spiking->HS_SPME Volatiles Solvent_Extraction Solvent Extraction (e.g., UASE) Spiking->Solvent_Extraction Semi-volatiles/ Less volatile GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Solvent_Extraction->GC_MS Derivatization Derivatization (e.g., with o-phenylenediamine) Solvent_Extraction->Derivatization Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS_MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Derivatization->LC_MS_MS LC_MS_MS->Data_Analysis

Caption: Workflow for the extraction and analysis of this compound.

Signaling_Pathway Proline Proline/ Ornithine Pyrroline 1-Pyrroline Proline->Pyrroline Amino Acid Degradation Maillard_Reaction Maillard Reaction (Thermal Processing) Pyrroline->Maillard_Reaction Reducing_Sugars Reducing Sugars Sugar_Breakdown Sugar Breakdown Products Reducing_Sugars->Sugar_Breakdown Caramelization/ Degradation Sugar_Breakdown->Maillard_Reaction Two_PP This compound Maillard_Reaction->Two_PP

Caption: Simplified formation pathway of this compound in food.

References

Application Note & Protocol: Quantification of 2-Propionyl-1-pyrroline using a Stable Isotope Dilution Assay (SIDA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propionyl-1-pyrroline (2-PP) is a volatile heterocyclic compound and a significant aroma constituent in various food products, contributing to roasty, nutty, and popcorn-like flavors. Its high volatility, thermal instability, and potential for strong matrix effects in complex samples make accurate quantification challenging. A Stable Isotope Dilution Assay (SIDA) is the gold standard for the precise and accurate quantification of such compounds. This method utilizes a stable isotope-labeled version of the analyte as an internal standard, which co-elutes with the native compound and experiences identical extraction and ionization effects. This protocol provides a detailed methodology for the quantification of 2-PP in various matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). While many published methods focus on the analogous, well-studied compound 2-acetyl-1-pyrroline (B57270) (2-AP), the principles and procedures are directly adaptable for 2-PP.[1][2][3]

Principle of the Method

The core of this protocol is the addition of a known quantity of a deuterated this compound (e.g., 2-propionyl-d3-1-pyrroline) internal standard to the sample at the beginning of the workflow. The sample is then heated to release volatile compounds into the headspace of the vial. A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace, where it adsorbs and concentrates the volatile analytes, including both native 2-PP and the deuterated internal standard. The fiber is then desorbed in the hot inlet of a gas chromatograph, and the analytes are separated and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of a specific mass transition for native 2-PP to that of the deuterated standard and comparing this ratio to a calibration curve. This approach effectively mitigates variability from sample matrix effects and inconsistencies in extraction efficiency.[2][4]

Experimental Protocol

1. Materials and Reagents

  • Apparatus:

    • Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)

    • SPME Autosampler

    • 20 mL Headspace Vials with Magnetic Screw Caps and Septa

    • Heating block or water bath for incubation

    • Analytical Balance

    • Vortex Mixer

  • Reagents & Consumables:

    • This compound (Native Standard)

    • 2-Propionyl-d3-1-pyrroline (Deuterated Internal Standard) - Synthesis may be required

    • Methanol (B129727) (HPLC Grade)

    • Sodium Chloride (NaCl), analytical grade

    • Ultrapure Water

    • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for effective trapping of volatile pyrrolines.[2]

2. Synthesis of Deuterated Internal Standard (2-Propionyl-d3-1-pyrroline)

Note: The synthesis of a deuterated internal standard is a critical prerequisite. The following is a proposed route adapted from known syntheses of related compounds.[5][6]

The synthesis can be achieved via the reaction of a suitable pyrroline (B1223166) precursor with a deuterated Grignard reagent, such as ethyl-d3-magnesium bromide (CD3CH2MgBr), or by adapting methods used for deuterated enaminone synthesis.[6] The final product must be purified (e.g., by chromatography) and its chemical and isotopic purity confirmed by NMR and mass spectrometry.

3. Preparation of Standards and Solutions

  • Primary Stock Solution (Native 2-PP): Accurately weigh ~10 mg of pure 2-PP and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (d3-2-PP): Prepare a 1 mg/mL stock solution of d3-2-PP in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of calibration standards. A typical calibration range might be 1-200 ng/mL.

  • Internal Standard Spiking Solution: Dilute the d3-2-PP stock solution to a concentration that will yield a robust signal in the GC-MS/MS (e.g., 50 ng/mL).

4. Sample Preparation and Extraction (HS-SPME)

This procedure is adapted from established methods for 2-acetyl-1-pyrroline in rice.[7]

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized sample (e.g., food matrix, biological tissue) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the internal standard spiking solution to each sample, calibrator, and quality control vial.

  • Matrix Modification: Add 2.0 mL of saturated NaCl solution to the vial. The addition of salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with the magnetic screw cap.

  • Vortexing: Vortex the vial for 30 seconds to ensure thorough mixing.

  • Incubation and Extraction: Place the vial in the autosampler tray. The following conditions are recommended as a starting point:

    • Incubation/Equilibration Temperature: 80-90 °C[7][8]

    • Incubation Time: 30 min[7]

    • SPME Fiber Exposure Time: 30 min[8]

5. GC-MS/MS Analysis

  • Desorption: After exposure, the SPME fiber is automatically transferred to the GC inlet for thermal desorption.

    • Inlet Temperature: 250 °C

    • Mode: Splitless

  • Gas Chromatography:

    • Column: DB-WAX (30 m x 0.25 mm, 0.50 µm film thickness) or equivalent polar column.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 min.

      • Ramp: 5 °C/min to 220 °C.

      • Hold: 5 min at 220 °C.[7]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.[7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions must be optimized by infusing pure standards. Proposed transitions are listed below.

Table 1: Proposed MRM Transitions for 2-PP and d3-2-PP

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound (2-PP)125.196.1To be optimizedCorresponds to loss of the ethyl group (-C2H5).
This compound (2-PP)125.168.1To be optimizedCorresponds to fragmentation of the pyrroline ring.
d3-2-Propionyl-1-pyrroline (d3-2-PP)128.199.1To be optimizedCorresponds to loss of the deuterated ethyl group (-C2D3H2).
d3-2-Propionyl-1-pyrroline (d3-2-PP)128.168.1To be optimizedRing fragment should be identical to the native compound.

Note: The molecular weight of 2-PP (C7H11NO) is 125.17 g/mol .[9] The proposed transitions are based on common fragmentation patterns and must be empirically validated.

6. Quantification and Data Analysis

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Native 2-PP / d3-2-PP) against the concentration of the native 2-PP in the working standard solutions.

  • Linear Regression: Apply a linear regression model to the calibration curve. An R² value >0.99 is desirable.

  • Concentration Calculation: Calculate the concentration of 2-PP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance and Data Presentation

The performance of this assay should be validated to ensure reliability. The following table summarizes expected performance characteristics based on validated methods for the analogous compound, 2-acetyl-1-pyrroline.[2][3]

Table 2: Expected Method Validation Parameters

ParameterExpected ValueReference
Linearity (R²)> 0.995A good linearity was observed from 5.9 to 779 ng of 2-AP (r²=0.9989).[2]
Limit of Detection (LOD)0.1 - 0.5 ng/g (ppb)LOD for 2-AP was reported as 0.1 ng/g of rice.[2] Another method reported an LOD of 0.26 µg/kg.[3]
Limit of Quantification (LOQ)0.4 - 1.0 ng/g (ppb)LOQ for 2-AP was reported as 0.4 ng/g of rice.[2] Another method reported an LOQ of 0.79 µg/kg.[3]
Recovery90 - 110%The recovery of spiked 2-AP from a rice matrix was reported as almost complete.[2] A derivatization method showed 92% recovery.[3]
Repeatability (RSD)< 15%The repeatability of the method (n=10) expressed as relative standard deviation (RSD) was 11.6%.[2]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the SIDA of this compound.

SIDA_Workflow Figure 1: Workflow for Stable Isotope Dilution Assay of this compound cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample 1. Homogenize Sample Weigh 2. Weigh 1g into Vial Sample->Weigh Spike_IS 3. Spike with d3-2-PP Internal Standard Weigh->Spike_IS Add_Salt 4. Add Saturated NaCl Spike_IS->Add_Salt Seal 5. Seal and Vortex Add_Salt->Seal Incubate 6. Incubate at 80-90°C (30 min) Seal->Incubate Expose 7. Expose SPME Fiber (30 min) Incubate->Expose Desorb 8. Desorb Fiber in GC Inlet Expose->Desorb Separate 9. Chromatographic Separation Desorb->Separate Detect 10. MS/MS Detection (MRM) Separate->Detect Integrate 11. Integrate Peak Areas (2-PP & d3-2-PP) Detect->Integrate Ratio 12. Calculate Area Ratio Integrate->Ratio Quantify 13. Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for the SIDA of this compound.

References

Application Notes and Protocols: 2-Propionyl-1-Pyrroline as a Flavor Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline (2-PP) is a potent aroma compound characterized by its roasty, popcorn-like scent, making it a significant contributor to the flavor profile of various foods.[1] As a structural homolog of the well-studied 2-acetyl-1-pyrroline (B57270) (2-AP), 2-PP is of great interest in the fields of flavor chemistry, food science, and sensory analysis.[2] Its low odor threshold necessitates precise and accurate quantification, making standardized protocols essential for research and development.[2]

This document provides detailed application notes and protocols for the use of this compound as a flavor standard. It covers its chemical properties, synthesis, analytical quantification, and sensory evaluation, offering a comprehensive guide for its application in research and commercial settings.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental for its use as a standard. The following table summarizes its key characteristics.

PropertyValueReference
Molecular Formula C₇H₁₁NO[3][4]
Molecular Weight 125.17 g/mol [3]
IUPAC Name 1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one[3]
CAS Number 133447-37-7[3]
Appearance Yellowish liquid[3]
Odor Fishy aroma, Popcorn-like, Roasty[1][3]
Boiling Point 89.0 - 90.0 °C @ 1.00 mm Hg[3]
Solubility Soluble in heptane (B126788) and triacetin[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the reaction of a suitable pyrroline (B1223166) precursor with a propionylating agent. One documented synthesis route is outlined below.[5]

Synthesis Workflow

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product L-Proline L-Proline N-Propionyl-L-Proline N-Propionyl-L-Proline L-Proline->N-Propionyl-L-Proline Propionylation Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->N-Propionyl-L-Proline Intermediate_X Intermediate_X N-Propionyl-L-Proline->Intermediate_X Reduction & Cyclization This compound This compound Intermediate_X->this compound Oxidation

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Synthesis Approach

Note: This is a generalized protocol based on known organic synthesis principles for analogous compounds.[5][6] Specific reaction conditions, such as solvents, temperatures, and catalysts, may require optimization.

  • Protection of the Amino Group: L-proline is reacted with a suitable protecting group to prevent side reactions at the nitrogen atom.

  • Propionylation: The protected L-proline is then reacted with a propionylating agent, such as propionyl chloride or propionic anhydride, to introduce the propionyl group.

  • Deprotection and Cyclization: The protecting group is removed, and the intermediate undergoes cyclization to form the pyrroline ring.

  • Oxidation: A mild oxidation step is performed to yield the final product, this compound.

  • Purification: The crude product is purified using techniques such as distillation or chromatography.

Stability and Handling

This compound, similar to its analogue 2-acetyl-1-pyrroline, is known to be unstable, particularly in its pure form.[7][8] This instability can lead to degradation and polymerization, affecting its accuracy as a flavor standard.

Stabilization Protocol

A novel method for stabilizing potent odorants like 2-PP involves complexation with zinc halides.[9]

  • Complexation: this compound is reacted with a zinc halide (e.g., ZnI₂, ZnBr₂, or ZnCl₂) in a suitable solvent.

  • Formation of Crystalline Complex: The reaction results in the formation of a stable, crystalline complex.

  • Storage: The dried complex can be stored at ambient temperature in a dry environment for extended periods with minimal degradation.[9]

  • Release of Odorant: The free 2-PP can be released from the complex by hydration.

Analytical Quantification

Accurate quantification of this compound is crucial for its use as a flavor standard. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for this purpose.

GC-MS Analysis Workflow

Caption: Workflow for the quantification of this compound by GC-MS.

Experimental Protocol: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is adapted from established methods for the analysis of 2-acetyl-1-pyrroline.[10][11]

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Create a series of working standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Weigh a known amount of the food matrix into a headspace vial.

    • For liquid samples, a known volume is used.

  • HS-SPME:

    • Place the vial in a temperature-controlled autosampler.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with agitation.

  • GC-MS Analysis:

    • Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX).

    • Oven Program: A typical temperature program might be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 5°C/minute.

      • Final hold: 5 minutes at 240°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-350 or use selected ion monitoring (SIM) for higher sensitivity, targeting the characteristic ions of 2-PP.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

    • Determine the concentration of 2-PP in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary
Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference (for analogous 2-AP)
HS-SPME-GC-MSRice0.26 µg/kg0.79 µg/kg[12]
HPLC-MS/MS (with derivatization)Rice0.26 µg/kg0.79 µg/kg[12]

Sensory Evaluation

Sensory analysis is essential to correlate instrumental data with human perception of flavor. The use of this compound as a flavor standard allows for the training of sensory panels and the characterization of its aroma profile.

Sensory Analysis Workflow

Caption: Workflow for the sensory evaluation of this compound.

Experimental Protocol: Sensory Panel Training and Evaluation

This protocol is a general guideline and should be adapted based on the specific research objectives and available resources.

  • Panelist Selection and Training:

    • Screen panelists for their ability to detect and describe basic tastes and aromas.

    • Train the selected panelists with reference standards of this compound at various concentrations in a neutral medium (e.g., water or mineral oil).

    • Familiarize the panel with the specific aroma attributes associated with 2-PP (e.g., roasty, popcorn-like).

  • Standard Preparation for Sensory Tests:

    • Prepare a series of concentrations of 2-PP in a food-grade solvent or a neutral food base (e.g., unsalted crackers, rice).

    • The concentration range should span from below the detection threshold to a clearly perceivable level.

  • Sensory Evaluation Methods:

    • Triangle Test: To determine if a perceptible difference exists between two samples.

    • Paired Comparison Test: To determine which of two samples has a higher intensity of a specific attribute.

    • Descriptive Analysis: To provide a detailed description of the sensory attributes of a sample and their intensities.

  • Data Analysis:

Conclusion

This compound is a valuable flavor standard for research in food science, flavor chemistry, and sensory analysis. Its proper handling, accurate quantification, and systematic sensory evaluation are critical for obtaining reliable and reproducible results. The protocols and application notes provided in this document offer a comprehensive framework for the effective use of this compound as a flavor standard. Further research into its specific sensory perception pathways and the development of certified reference materials will continue to enhance its utility in scientific and industrial applications.

References

Application Notes and Protocols for Sensory Analysis of 2-Propionyl-1-Pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline is a potent aroma compound known for its characteristic "popcorn" and "roasty" notes, making it a significant contributor to the sensory profile of various food products.[1] Structurally similar to the well-studied 2-acetyl-1-pyrroline (B57270) (2-AP), this compound also possesses a very low odor threshold, indicating its high impact on the overall flavor perception even at trace concentrations. These application notes provide detailed protocols for the sensory analysis of this compound, offering a framework for its evaluation in diverse matrices for research, quality control, and product development purposes. While some sources describe the pure compound as a yellowish liquid with a "fishy aroma," its primary contribution in food systems is recognized as a pleasant, roasted scent.[1]

Quantitative Data Summary

Due to the close structural and sensory relationship between this compound and 2-acetyl-1-pyrroline, a direct comparison of their sensory data is valuable for contextual understanding. The following tables summarize the available quantitative and qualitative sensory information for both compounds.

Table 1: Sensory Properties of this compound and 2-Acetyl-1-Pyrroline

PropertyThis compound2-Acetyl-1-Pyrroline (for comparison)
Odor Threshold Not definitively established in peer-reviewed literature.~0.05 µg/L in water[2]
Flavor Profile Popcorn, Roast[1]Popcorn-like, roasty, nutty[3]
Appearance Yellowish liquid[1]Not specified
Other Descriptors Fishy aroma (in pure, liquid form)[1]-

Table 2: Detailed Flavor Profile of this compound

DescriptorPercentage Contribution
Toasted70.73%
Nutty66.40%
Popcorn60.16%
Caramel46.99%
Burnt33.68%
Hazelnut30.32%
Buttery29.75%
Meaty28.21%
Potato27.63%
Coffee26.34%
Source: Adapted from available sensory data.

Experimental Protocols

The following protocols are designed for the comprehensive sensory evaluation of this compound. These are based on established methodologies for potent aroma compounds and can be adapted for specific research needs.

Panelist Selection and Training

A trained sensory panel is crucial for obtaining reliable and reproducible data.

1.1. Panelist Screening:

  • Recruitment: Recruit 20-30 candidates with no known taste or smell disorders.

  • Basic Sensory Acuity Tests:

    • Triangle Test: To assess the ability to discriminate between similar samples.

    • Basic Taste Identification: To ensure recognition of sweet, sour, salty, bitter, and umami.

    • Odor Recognition Test: To evaluate the ability to identify common food-related aromas.

  • Health and Habits Questionnaire: To screen for conditions or habits (e.g., smoking, allergies) that may interfere with sensory perception.

1.2. Panelist Training:

  • Reference Standard Introduction: Familiarize panelists with the aroma of this compound using a prepared standard solution.

  • Descriptor Generation: Conduct sessions for the panel to collectively develop a lexicon of descriptive terms for the aroma and flavor of this compound.

  • Intensity Rating Training: Train panelists to use a standardized intensity scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong") to rate the intensity of each descriptor.

  • Performance Monitoring: Regularly assess panelist performance for consistency and repeatability.

Sample Preparation

Proper sample preparation is critical to minimize variability.

  • Solvent Selection: Use a neutral, odorless solvent such as mineral oil or deodorized water for preparing dilutions of this compound.

  • Concentration Series: Prepare a series of dilutions to cover a range from sub-threshold to supra-threshold concentrations. This is essential for threshold determination and dose-response studies.

  • Blinding and Randomization: All samples should be presented to panelists in a blinded and randomized order to prevent bias. Use three-digit random codes for sample identification.

  • Serving Temperature: Present all samples at a consistent and controlled temperature.

Sensory Evaluation Methods

3.1. Odor Threshold Determination:

  • Method: Employ the ASTM E679 standard method, which uses a three-alternative forced-choice (3-AFC) ascending concentration series.

  • Procedure:

    • Present panelists with three samples, two of which are blanks (solvent only) and one contains a low concentration of this compound.

    • Ask panelists to identify the odd sample.

    • Present a new set of three samples with an increased concentration of the analyte.

    • The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

3.2. Descriptive Analysis:

  • Objective: To obtain a detailed quantitative description of the sensory attributes of this compound.

  • Procedure:

    • Present panelists with a sample of this compound at a supra-threshold concentration.

    • Ask panelists to rate the intensity of each previously generated descriptor (from the training phase) on the standardized intensity scale.

    • Data is typically collected in individual booths under controlled lighting and environmental conditions.

3.3. Difference Testing (e.g., Triangle Test):

  • Objective: To determine if a perceptible sensory difference exists between two samples (e.g., a product with and without added this compound).

  • Procedure:

    • Present panelists with three coded samples, two of which are identical and one is different.

    • Ask panelists to identify the odd sample.

    • The number of correct identifications is compared to the number expected by chance to determine statistical significance.

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

Sensory_Panelist_Workflow Sensory Panelist Selection and Training Workflow A Recruitment of Candidates B Screening (Triangle, Basic Taste, Odor Tests) A->B C Selection of Panelists B->C D Training: Reference Standards & Descriptor Generation C->D E Training: Intensity Rating on Standardized Scale D->E F Performance Monitoring & Refresher Training E->F F->E Re-training G Qualified Sensory Panel F->G

Caption: Workflow for Sensory Panelist Selection and Training.

Odor_Threshold_Determination_Workflow Odor Threshold Determination Workflow (3-AFC) A Prepare Ascending Concentration Series of this compound B Present Panelist with 3 Samples (2 Blanks, 1 Analyte) A->B C Panelist Identifies Odd Sample B->C D Correct Identification? C->D E Present Next Higher Concentration D->E Yes F Repeat Presentation of Same Concentration D->F No E->B G Two Consecutive Correct Identifications? E->G F->B G->E No H Individual Threshold Determined G->H Yes I Calculate Group Threshold (Geometric Mean) H->I

Caption: Workflow for Odor Threshold Determination using 3-AFC.

Descriptive_Analysis_Workflow Descriptive Analysis Workflow A Present Coded Sample at Supra-Threshold Concentration B Panelists Evaluate Sample in Individual Booths A->B C Rate Intensity of Pre-defined Descriptors on a Scale B->C D Data Collection C->D E Data Analysis (e.g., ANOVA, Spider Plot) D->E

Caption: Workflow for Descriptive Sensory Analysis.

References

Application Notes and Protocols for the Derivatization of 2-Propionyl-1-pyrroline for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propionyl-1-pyrroline (2-PP) is a cyclic imine and a structural analog of the well-known popcorn aroma compound, 2-acetyl-1-pyrroline (B57270) (2-AP). Like 2-AP, 2-PP is a volatile and reactive compound, making its direct analysis by High-Performance Liquid Chromatography (HPLC) challenging. Derivatization is a crucial strategy to enhance the stability, detectability, and chromatographic retention of 2-PP, enabling accurate and sensitive quantification in various matrices. This document provides detailed application notes and protocols for the derivatization of 2-PP for HPLC analysis, primarily adapting established methods for 2-AP due to their structural similarity. The primary derivatizing agents discussed are 2,4-dinitrophenylhydrazine (B122626) (DNPH) and o-phenylenediamine (B120857) (OPD).

Principle of Derivatization

The derivatization of 2-PP targets its ketone functional group. The reaction with a suitable agent converts the volatile and less stable 2-PP into a more stable, non-volatile, and chromophoric derivative that is amenable to HPLC analysis with UV-Vis detection.

  • 2,4-Dinitrophenylhydrazine (DNPH): DNPH is a common derivatizing reagent for aldehydes and ketones.[1][2][3] It reacts with the carbonyl group of 2-PP in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.[1][2] This derivative exhibits strong UV absorbance, typically around 360 nm, allowing for sensitive detection.[1]

  • o-Phenylenediamine (OPD): OPD reacts with α-dicarbonyl compounds or compounds that can form them, such as 2-AP, to yield a stable quinoxaline (B1680401) derivative.[4][5] This method has been successfully applied to the analysis of 2-AP in various food matrices.[4][5][6] The resulting quinoxaline is a stable, aromatic compound suitable for HPLC-MS/MS analysis.[4][5]

Experimental Protocols

Method 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is adapted from general methods for carbonyl compound derivatization with DNPH.[1][2][7]

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent: Saturated solution in 2 M HCl or a commercially available solution.

  • Acetonitrile (B52724) (HPLC grade)

  • Hydrochloric acid (HCl)

  • This compound (2-PP) standard

  • Sample containing 2-PP

  • Vials for reaction

  • HPLC system with UV-Vis detector

Protocol:

  • Sample Preparation:

    • For liquid samples, an appropriate volume may be used directly.

    • For solid samples, perform a suitable extraction (e.g., solvent extraction, distillation) to isolate 2-PP. The final extract should be in a solvent compatible with the derivatization reaction (e.g., acetonitrile).

  • Derivatization Reaction:

    • To 1.0 mL of the sample extract or 2-PP standard solution in a vial, add 1.0 mL of the DNPH reagent.

    • If the sample is aqueous, adjust the pH to be acidic with HCl.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at room temperature (or slightly elevated, e.g., 40°C) for 1-2 hours. The optimal reaction time and temperature should be determined empirically.

  • Sample Cleanup (if necessary):

    • After the reaction, the derivative may precipitate. The precipitate can be collected, washed, and redissolved in a suitable solvent like acetonitrile.

    • Alternatively, a solid-phase extraction (SPE) cartridge can be used to clean up the sample and concentrate the derivative.

  • HPLC Analysis:

    • Inject an aliquot of the final solution into the HPLC system.

    • HPLC Conditions (starting point):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile and water is typically used.

      • Detection: UV-Vis detector at approximately 360 nm.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10-20 µL

Method 2: Derivatization with o-Phenylenediamine (OPD)

This protocol is adapted from a validated method for 2-acetyl-1-pyrroline.[4][5]

Materials:

  • o-Phenylenediamine (OPD)

  • Phosphate (B84403) buffer (0.2 M, pH 7.0)

  • This compound (2-PP) standard

  • Sample containing 2-PP

  • Vials for reaction

  • HPLC-MS/MS system

Protocol:

  • Sample Preparation:

    • Prepare an aqueous extract of the sample containing 2-PP.

  • Derivatization Reaction:

    • Prepare a solution of OPD in the phosphate buffer (e.g., 36 mg in 2 mL).

    • Add the OPD solution to the 2-PP sample or standard.

    • Adjust the pH to approximately 7.4.

    • Incubate the mixture at 37°C for 48 hours.[5]

  • Sample Cleanup:

    • After incubation, adjust the pH to 6.0.[5]

    • The resulting quinoxaline derivative can be purified by preparative HPLC if necessary, or the reaction mixture can be directly analyzed after filtration.

  • HPLC-MS/MS Analysis:

    • Inject an aliquot of the final solution into the HPLC-MS/MS system.

    • HPLC Conditions (starting point):

      • Column: C18 reverse-phase column

      • Mobile Phase: Gradient of water and acetonitrile, both with a small amount of formic acid.

    • MS/MS Detection: Use a mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transition for the 2-PP-quinoxaline derivative.

Quantitative Data

The following table summarizes typical performance data for the derivatization of the analogous compound, 2-acetyl-1-pyrroline, which can be used as a starting point for method validation for this compound.

ParameterDerivatization with o-Phenylenediamine (for 2-AP)
Linearity 0.79 - 500 µg/kg[4]
Limit of Detection (LOD) 0.26 µg/kg[4]
Limit of Quantitation (LOQ) 0.79 µg/kg[4]
Recovery 92%[4]
Precision (RSD) 7%[4]
Repeatability (RSD) 14%[4]

Note: These values are for 2-acetyl-1-pyrroline and should be experimentally determined and validated for this compound.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing 2-PP Extraction Extraction/Isolation of 2-PP Sample->Extraction Deriv_Agent Add Derivatizing Agent (DNPH or OPD) Extraction->Deriv_Agent Reaction Incubation (Controlled Temp & Time) Deriv_Agent->Reaction Cleanup Sample Cleanup (SPE or Filtration) Reaction->Cleanup HPLC HPLC Analysis (UV-Vis or MS/MS) Cleanup->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Experimental workflow for the derivatization and HPLC analysis of this compound.

DNPH_Reaction cluster_reactants Reactants cluster_products Product 2PP This compound Plus + 2PP->Plus DNPH 2,4-Dinitrophenylhydrazine Derivative 2-PP-DNPH Derivative (Hydrazone) DNPH->Derivative Acidic Conditions Plus->DNPH

Caption: Derivatization reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH).

The derivatization of this compound using agents like DNPH and OPD is a viable and necessary step for its reliable quantification by HPLC. While specific protocols for 2-PP are not extensively documented, the methods established for its close analog, 2-AP, provide a strong foundation for method development. Researchers should perform thorough validation of the chosen derivatization and HPLC method to ensure accuracy, precision, and sensitivity for their specific application. The provided protocols and data serve as a comprehensive starting point for the analysis of this important cyclic imine.

References

solid-phase microextraction (SPME) fiber selection for 2-propionyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selection of Solid-Phase Microextraction (SPME) fibers for the analysis of 2-propionyl-1-pyrroline, a volatile organic compound of interest in various fields, including flavor and fragrance chemistry and pharmaceutical research. Due to its structural similarity to the well-studied aroma compound 2-acetyl-1-pyrroline (B57270) (2-AP), this guide leverages existing research on 2-AP to inform fiber selection and method development for this compound. Headspace SPME (HS-SPME) is the recommended technique for extracting this volatile analyte. This note details the rationale for fiber selection, presents comparative data, and provides a step-by-step protocol for analysis.

Introduction to this compound and SPME

This compound is a volatile heterocyclic compound. The analysis of such volatile compounds in complex matrices often requires a sensitive and efficient extraction and concentration technique. Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation method that integrates sampling, extraction, and concentration into a single step.[1] The selection of the appropriate SPME fiber is critical and is primarily dictated by the analyte's polarity and volatility.[1]

Chemical Properties of this compound:

  • Molecular Formula: C₇H₁₁NO[2][3][4][5][6]

  • Molecular Weight: 125.17 g/mol [2][3][6]

  • Boiling Point: 89.0 to 90.0 °C at 1.00 mm Hg[3]

  • LogP (Octanol/Water Partition Coefficient): 1.200 (Crippen Calculated Property)[2]

  • Solubility: Soluble in heptane (B126788) and triacetin.[3]

The moderate polarity and high volatility of this compound suggest that a fiber with a mixed polarity or a porous solid adsorbent would be most effective for its extraction from the headspace.

SPME Fiber Selection Rationale

The choice of SPME fiber coating is paramount for the successful analysis of this compound. The ideal fiber should have a high affinity for the target analyte to ensure efficient extraction and concentration. Given the chemical properties of this compound and drawing parallels with the extensively studied 2-acetyl-1-pyrroline, the following fiber types are recommended for consideration:

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a tri-phase fiber that offers a broad range of selectivity. The DVB provides an affinity for aromatic compounds, the Carboxen, a porous carbon molecular sieve, is excellent for trapping small, volatile molecules, and the PDMS is a non-polar phase. This combination makes it a versatile and often first-choice fiber for method development with volatile compounds. A 50/30 µm DVB/Carboxen/PDMS fiber has been successfully used for the analysis of 2-acetyl-1-pyrroline.[7]

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly effective for the extraction of highly volatile and low molecular weight compounds. Research on 2-acetyl-1-pyrroline has shown that a 75 µm CAR/PDMS fiber can successfully identify the compound.[8]

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber combines a non-polar phase (PDMS) with a porous polymer (DVB), making it suitable for a wide range of analytes, including those with some degree of polarity. A 65 µm PDMS/DVB fiber demonstrated a higher peak area for 2-acetyl-1-pyrroline compared to a CAR/PDMS fiber in one study, suggesting it may be a very effective option.[8]

Quantitative Data Summary

SPME Fiber TypeFilm Thickness (µm)AnalytePeak Area (Counts)Efficacy
PDMS/DVB652-acetyl-1-pyrroline8.9 x 10⁵High
CAR/PDMS752-acetyl-1-pyrroline3.5 x 10⁵Moderate
DVB/CAR/PDMS50/302-acetyl-1-pyrrolineNot directly compared in the same study, but successfully used for identification.Effective
CAR/PDMS852-acetyl-1-pyrrolineNot specified, but used for identification.Effective
PDMS1002-acetyl-1-pyrrolineNot specified, but used for identification.Effective

Data extrapolated from a study on 2-acetyl-1-pyrroline.[8]

Experimental Workflow

The following diagram illustrates the general workflow for SPME fiber selection and analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_selection Fiber Selection Sample Sample containing This compound Vial Place sample in headspace vial Sample->Vial InternalStandard Add internal standard (optional) Vial->InternalStandard Seal Seal vial InternalStandard->Seal Equilibrate Equilibrate sample (e.g., 60°C for 15 min) Seal->Equilibrate Expose Expose SPME fiber to headspace (e.g., 30 min) Equilibrate->Expose Desorb Thermally desorb fiber in GC inlet (e.g., 250°C for 2 min) Expose->Desorb Fiber1 DVB/CAR/PDMS Fiber2 PDMS/DVB Fiber3 CAR/PDMS Separate Chromatographic separation Desorb->Separate Detect Mass spectrometric detection Separate->Detect Compare Compare peak area and sensitivity Detect->Compare Fiber1->Compare Test Fiber2->Compare Test Fiber3->Compare Test OptimalFiber Select Optimal Fiber Compare->OptimalFiber

Caption: Workflow for SPME fiber selection and analysis.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix. It is based on established methods for the analysis of 2-acetyl-1-pyrroline.[9]

5.1. Materials and Reagents

  • SPME fibers: 50/30 µm DVB/CAR/PDMS, 65 µm PDMS/DVB, 75 µm CAR/PDMS

  • SPME fiber holder (manual or for autosampler)

  • Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Heating block or water bath with agitation

  • Sample containing this compound

  • Internal standard (optional, e.g., deuterated analog)

  • Sodium chloride (optional, to increase partitioning into the headspace)

5.2. Sample Preparation

  • Accurately weigh or pipette a known amount of the sample into a headspace vial.

  • If the sample is aqueous, consider adding sodium chloride (e.g., 1 g per 5 mL of sample) to enhance the release of volatile compounds into the headspace.

  • If using an internal standard, add a known amount to the vial.

  • Immediately seal the vial with a screw cap.

5.3. Headspace SPME Extraction

  • Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C). Optimization of this temperature is recommended. A study on 2-acetyl-1-pyrroline in rice used a sampling temperature of 80°C.[9]

  • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.

  • Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 15-60 minutes). This extraction time should be optimized for your specific application. A 15-minute exposure was used for 2-acetyl-1-pyrroline in rice.[9]

  • After extraction, retract the fiber into the needle and immediately proceed to GC-MS analysis.

5.4. GC-MS Analysis

  • Injector:

    • Set the injector temperature to a value sufficient for thermal desorption (e.g., 250°C).

    • Insert the SPME fiber into the GC inlet and expose the fiber for desorption (e.g., 2-5 minutes).

    • Use splitless mode for high sensitivity or a split injection if the analyte concentration is high.

  • Gas Chromatograph:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A non-polar or medium-polarity column is typically suitable (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: An example program could be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 240°C at 10°C/min, hold for 5 minutes. This program should be optimized based on the complexity of the sample matrix and the desired separation.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source and Transfer Line Temperatures: Typically set around 230°C and 250°C, respectively.

Fiber Selection Logic

The process of selecting the optimal SPME fiber for this compound analysis is a logical progression from understanding the analyte's properties to empirical testing.

Fiber_Selection_Logic cluster_candidates Candidate Fiber Types Analyte Analyte: this compound (Volatile, Moderately Polar) Principle Guiding Principle: 'Like Dissolves Like' & Adsorption for Volatiles Analyte->Principle Fiber1 DVB/CAR/PDMS (Mixed Polarity, Porous) Principle->Fiber1 Fiber2 PDMS/DVB (Non-polar/Porous) Principle->Fiber2 Fiber3 CAR/PDMS (Porous for Volatiles) Principle->Fiber3 Experiment Experimental Comparison: Extract standard under identical conditions Fiber1->Experiment Fiber2->Experiment Fiber3->Experiment Analysis Analyze by GC-MS Experiment->Analysis Evaluation Evaluate: - Peak Area - Signal-to-Noise Ratio - Reproducibility Analysis->Evaluation Decision Select fiber with the best overall performance Evaluation->Decision

Caption: Logical flow for SPME fiber selection.

Conclusion

The selection of an appropriate SPME fiber is a critical step in developing a robust method for the analysis of this compound. Based on its chemical properties and by drawing parallels with the well-documented analysis of 2-acetyl-1-pyrroline, fibers with mixed polarity and/or porous adsorbents such as DVB/CAR/PDMS , PDMS/DVB , and CAR/PDMS are highly recommended for initial screening. The provided protocols offer a solid starting point for method development, which should be followed by optimization of parameters such as extraction time and temperature to achieve the desired sensitivity and accuracy for your specific application.

References

Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) of 2-Propionyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of 2-propionyl-1-pyrroline (2-PP) using Gas Chromatography-Olfactometry (GC-O). This compound is a potent aroma compound with a characteristic roasty, popcorn-like scent, making its identification and quantification crucial in the fields of food science, flavor chemistry, and sensory analysis.

Introduction to this compound and GC-O

This compound (2-PP) is a nitrogen-containing heterocyclic compound that contributes significantly to the aroma of various cooked foods. It is structurally similar to 2-acetyl-1-pyrroline (B57270) (2-AP), another well-known potent aroma compound. Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector. This technique is essential for identifying odor-active compounds in complex volatile mixtures, even at trace levels.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for its identification and sensory impact assessment.

ParameterValueReference(s)
Molecular Formula C₇H₁₁NO[1]
Molecular Weight 125.17 g/mol [1]
Odor Description Roasty, Popcorn-like[2]
Odor Threshold (Air) 20 pg/L[3]
Kovats Retention Indices (RI) See table below

Kovats Retention Indices (RI) of this compound on Different GC Columns:

GC Column (Stationary Phase)Retention Index (RI)
DB-1 (Non-polar)1000
SE-54 (Slightly polar)1024
OV-1701 (Mid-polar)1104
FFAP (Polar)1400

Experimental Protocols

This section details the methodologies for the GC-O analysis of this compound, from sample preparation to data analysis.

This protocol is suitable for isolating volatile and semi-volatile compounds from a food matrix while minimizing the formation of artifacts.

Materials:

  • Food sample containing this compound (e.g., popcorn, roasted nuts, baked goods)

  • High-purity dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • SAFE apparatus

  • Rotary evaporator

Procedure:

  • Homogenize the food sample.

  • Add a known amount of an appropriate internal standard to the homogenized sample for quantification purposes.

  • Place the sample in the dropping funnel of the SAFE apparatus.

  • Slowly add the sample into the distillation flask containing a stirring bar and pre-warmed to a gentle temperature (e.g., 40°C).

  • Apply a high vacuum to the system.

  • Collect the distillate in a flask cooled with liquid nitrogen.

  • Extract the aqueous distillate with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Carefully concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator and then under a gentle stream of nitrogen.

This protocol outlines the instrumental setup and conditions for the GC-O analysis.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • GC column (e.g., DB-FFAP for polar compounds or DB-5 for a general screen).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Temperature Program: 40°C (hold for 2 min), ramp at 6°C/min to 230°C (hold for 10 min)

  • Column Effluent Split: 1:1 split between the FID and the olfactometry port

  • Olfactometry Port: Heated transfer line (e.g., 230°C) with humidified air to prevent nasal dehydration.

Olfactometry Procedure:

  • A trained sensory panelist sniffs the effluent from the olfactometry port.

  • The panelist records the retention time and provides a detailed description of each detected odor.

  • The intensity of the odor can also be rated on a predefined scale.

AEDA is a powerful technique to determine the most potent odorants in a sample by analyzing serial dilutions of the extract.[4][5][6]

Procedure:

  • Prepare a series of dilutions of the concentrated extract obtained from Protocol 1 (e.g., 1:1, 1:10, 1:100, 1:1000 with dichloromethane).

  • Analyze each dilution by GC-O as described in Protocol 2.

  • The Flavor Dilution (FD) factor for each odorant is the highest dilution at which it can still be detected by the sensory panelist.[4]

  • A higher FD factor indicates a more potent odorant in the original sample.

Data Analysis and Interpretation

Odor Activity Value (OAV): The OAV is a measure of the contribution of a single compound to the overall aroma of a product. It is calculated by dividing the concentration of the compound in the sample by its odor threshold.[7]

  • OAV = Concentration / Odor Threshold

An OAV greater than 1 suggests that the compound is likely to contribute to the aroma of the sample.

Visualizations

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data_analysis Data Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization SAFE Solvent-Assisted Flavour Evaporation (SAFE) Homogenization->SAFE Concentration Concentration of Extract SAFE->Concentration GC_O Gas Chromatography-Olfactometry (GC-O) Concentration->GC_O FID Flame Ionization Detector (FID) GC_O->FID Instrumental Data Olfactometry Olfactometry Port (Human Nose) GC_O->Olfactometry Sensory Data Identification Compound Identification (MS, RI) FID->Identification AEDA Aroma Extract Dilution Analysis (AEDA) Olfactometry->AEDA Olfactometry->Identification FD_Factor Flavor Dilution (FD) Factor Determination AEDA->FD_Factor OAV Odor Activity Value (OAV) Calculation FD_Factor->OAV

Caption: Experimental workflow for GC-O analysis of this compound.

Signaling_Pathway cluster_formation Formation of this compound cluster_perception Sensory Perception Precursors Precursors (e.g., Proline, Hydroxyproline, Reducing Sugars) Maillard Maillard Reaction (Thermal Processing) Precursors->Maillard Compound This compound Maillard->Compound Olfactory_Receptors Olfactory Receptors Compound->Olfactory_Receptors Binds to Signal_Transduction Signal Transduction Olfactory_Receptors->Signal_Transduction Brain Brain (Odor Perception) Signal_Transduction->Brain Aroma Roasty, Popcorn-like Aroma Brain->Aroma

Caption: Formation and sensory perception pathway of this compound.

References

Method Development for the Analysis of 2-Propionyl-1-Pyrroline in Thermal Process Flavors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propionyl-1-pyrroline (2-PP) is a key aroma compound formed during the Maillard reaction in thermally processed foods, contributing to desirable roasty and popcorn-like flavors.[1][2] Its structural analog, 2-acetyl-1-pyrroline (B57270) (2-AP), is a well-known potent flavorant in aromatic rice and various cooked products.[3][4][5][6][7][8] The analysis of these volatile and often trace-level compounds is crucial for understanding flavor formation, quality control, and the development of new food products and flavorings. This document provides a detailed protocol for the analysis of this compound in thermal process flavors, primarily adapting the robust and sensitive Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) method, which has been extensively validated for the analogous compound, 2-acetyl-1-pyrroline.[9][10]

Analytical Challenge and Method Principle

The primary challenges in the analysis of this compound are its volatility, potential for thermal degradation, and typically low concentrations in complex food matrices. HS-SPME is an ideal sample preparation technique as it is solvent-free, combines extraction and concentration in a single step, and minimizes sample handling.[10] In this method, the volatile 2-PP is partitioned from the sample matrix into the headspace of a sealed vial and then adsorbed onto a stationary phase-coated fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analyte is desorbed and transferred to the analytical column for separation and detection by a mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Sample: Thermally processed food product (e.g., bread crust, popcorn, Maillard reaction model system).

  • Analytical Standard: this compound (if available) or a closely related internal standard. Due to the limited commercial availability of 2-PP, a custom synthesis might be necessary. Alternatively, a stable isotope-labeled analog of a related compound can be used for quantification.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad selectivity for volatile compounds.[10]

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Grinding Equipment: A cryogenic grinder or a standard coffee grinder with liquid nitrogen to prevent the loss of volatile compounds during sample preparation.[10]

  • Water: Deionized or HPLC-grade.

  • Sodium Chloride (NaCl): Analytical grade, to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

Sample Preparation
  • Homogenization: Freeze the food sample with liquid nitrogen and grind it into a fine, homogenous powder using a cryogenic grinder. This minimizes enzymatic activity and the loss of volatile analytes.[10]

  • Aliquoting: Accurately weigh approximately 2 grams of the powdered sample into a 20 mL headspace vial.[10]

  • Salting-Out: Add a precise amount of NaCl (e.g., 1 gram) to the vial to enhance the release of 2-PP into the headspace.

  • Internal Standard Spiking: If an internal standard is used for quantification, spike a known concentration into the sample at this stage.

  • Sealing: Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure
  • Incubation/Equilibration: Place the sealed vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 80°C) for a defined period (e.g., 40 minutes) to allow the volatile compounds to partition into the headspace.[10]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the heated vial for a set time (e.g., 15 minutes) to adsorb the analytes.[10]

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet, which is held at a high temperature (e.g., 250°C), for a sufficient time (e.g., 5 minutes) to ensure complete desorption of the analytes.

GC-MS Analysis
  • Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.

  • Column: A polar capillary column, such as a TR-WAXMS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating polar volatile compounds.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 100°C at 5°C/min, hold for 10 minutes.

    • Ramp 2: Increase to 230°C at 15°C/min, hold for 2 minutes.[10]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Due to the lack of extensive validated studies for this compound, the following table presents typical performance data for the analogous compound, 2-acetyl-1-pyrroline, which can be used as a benchmark for the method development of 2-PP.

Table 1: Typical Quantitative Performance Data for 2-Acetyl-1-Pyrroline Analysis by HS-SPME-GC-MS.

ParameterValueReference MatrixCitation
Limit of Detection (LOD) 0.26 µg/kgRice[3]
Limit of Quantification (LOQ) 0.79 µg/kgRice[3]
Linearity Range 0.79 - 500 µg/kgRice[3]
Recovery >90% (with standard addition)Rice[10]
Repeatability (RSD) 7%Rice[3]

Note: This data is for 2-acetyl-1-pyrroline and serves as an expected performance target for the this compound method.

Visualizations

Maillard Reaction Pathway for this compound

The formation of this compound is a result of the Maillard reaction between the amino acid proline and sugar degradation products.[1][2] Specifically, 1-pyrroline, formed from the Strecker degradation of proline, reacts with 2-oxobutanal, a sugar fragmentation product, to yield this compound.[1]

maillard_pathway proline Proline strecker Strecker Degradation proline->strecker sugars Reducing Sugars (e.g., Glucose) fragmentation Sugar Fragmentation sugars->fragmentation pyrroline 1-Pyrroline strecker->pyrroline oxobutanal 2-Oxobutanal fragmentation->oxobutanal condensation Aldol Condensation pyrroline->condensation oxobutanal->condensation pp This compound condensation->pp

Caption: Formation pathway of this compound via the Maillard reaction.

Experimental Workflow for 2-PP Analysis

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

experimental_workflow start Sample Collection (Thermal Process Flavor) prep Sample Preparation (Cryogenic Grinding) start->prep extraction HS-SPME (Incubation & Extraction) prep->extraction analysis GC-MS Analysis (Separation & Detection) extraction->analysis data Data Processing (Quantification & Identification) analysis->data end Results data->end

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Conclusion

The presented application note and protocols detail a robust and sensitive method for the analysis of this compound in thermal process flavors. By adapting the well-established HS-SPME-GC-MS methodology for the analogous compound 2-acetyl-1-pyrroline, researchers can achieve reliable and reproducible results. The provided workflows and diagrams offer a clear guide for the implementation of this analytical approach. Further method validation specific to this compound and the particular food matrix of interest is recommended to determine the precise limits of detection, quantification, and linearity.

References

Application Notes and Protocols for the Laboratory Synthesis of 2-Propionyl-1-Pyrroline from Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of 2-propionyl-1-pyrroline, a significant flavor compound, utilizing L-proline as the starting material. The synthesis is based on established methodologies for analogous 2-acyl-1-pyrrolines and involves a four-step sequence: N-protection of L-proline, formation of a Weinreb amide, reaction with a Grignard reagent, and subsequent deprotection and cyclization. This protocol offers a robust framework for the preparation of this compound for research and development purposes.

Introduction

This compound (2-PP) is a volatile heterocyclic compound known for its characteristic roasty, popcorn-like aroma. It is an important flavor component in a variety of cooked foods and is of significant interest to the food and fragrance industries. The synthesis of 2-PP and its analogues, such as 2-acetyl-1-pyrroline (B57270) (2-AP), has been the subject of considerable research. The Maillard reaction is a natural pathway for its formation during the heating of foodstuffs containing proline and reducing sugars. For laboratory and potential industrial-scale production, chemical synthesis provides a more controlled and efficient route.

The protocol detailed herein is adapted from established synthetic routes for 2-acyl-1-pyrrolines, particularly the well-documented synthesis of 2-acetyl-1-pyrroline from proline. The strategy involves the protection of the proline nitrogen, activation of the carboxylic acid moiety, introduction of the propionyl group via a Grignard reaction, and a final deprotection step that triggers spontaneous cyclization to the target compound.

Chemical Profile and Characterization Data

A summary of the key chemical properties and characterization data for the starting material (L-proline) and the final product (this compound) is presented below.

PropertyL-ProlineThis compound
Molecular Formula C₅H₉NO₂C₇H₁₁NO
Molecular Weight 115.13 g/mol 125.17 g/mol
Appearance White crystalline solidColorless to pale yellow liquid
Boiling Point Decomposes at 228 °CNot readily available
Melting Point 228-233 °C (decomposes)Not readily available
Solubility Soluble in water and ethanolSoluble in organic solvents
Key Spectroscopic Data ¹H NMR, ¹³C NMR, IR available in literatureMS (EI) : m/z 125 (M+), 96, 68, 57, 41[1][2]

Synthesis Pathway Overview

The synthesis of this compound from L-proline can be represented by the following general scheme:

Synthesis_Pathway Proline L-Proline Boc_Proline N-Boc-L-proline Proline->Boc_Proline Boc₂O, Base Weinreb_Amide N-Boc-L-proline Weinreb Amide Boc_Proline->Weinreb_Amide HN(OMe)Me·HCl, Coupling Agent Propionyl_Pyrrolidine N-Boc-2-propionylpyrrolidine Weinreb_Amide->Propionyl_Pyrrolidine EtMgBr Product This compound Propionyl_Pyrrolidine->Product Acidic Deprotection & Cyclization

Caption: General synthetic pathway for this compound from L-proline.

Experimental Protocols

The following protocols are detailed for each step of the synthesis. Researchers should adhere to all standard laboratory safety procedures.

Step 1: N-protection of L-Proline

Objective: To protect the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Materials:

Procedure:

  • Dissolve L-proline in an aqueous solution of sodium hydroxide.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

ParameterValue
Reactant Ratio L-Proline : Boc₂O (1 : 1.1)
Solvent Dioxane/Water
Reaction Time 12-16 hours
Temperature 0 °C to room temperature
Typical Yield 90-95%
Step 2: Formation of the N-Boc-L-proline Weinreb Amide

Objective: To activate the carboxylic acid of N-Boc-L-proline by converting it to a Weinreb amide, which is an excellent precursor for the reaction with Grignard reagents.

Materials:

  • N-Boc-L-proline

  • N,O-Dimethylhydroxylamine hydrochloride

  • Coupling agent (e.g., HBTU, HATU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-L-proline in anhydrous DCM or DMF.

  • Add N,O-dimethylhydroxylamine hydrochloride and the base to the solution.

  • Add the coupling agent portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the N-Boc-L-proline Weinreb amide.

ParameterValue
Reactant Ratio N-Boc-L-proline : HN(OMe)Me·HCl (1 : 1.2)
Solvent Anhydrous DCM or DMF
Reaction Time 4-8 hours
Temperature 0 °C to room temperature
Typical Yield 70-85%
Step 3: Grignard Reaction to form N-Boc-2-propionylpyrrolidine

Objective: To introduce the propionyl group by reacting the Weinreb amide with ethylmagnesium bromide.

Materials:

Procedure:

  • Dissolve the N-Boc-L-proline Weinreb amide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add the ethylmagnesium bromide solution dropwise.

  • Stir the reaction at 0 °C for a few hours until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-Boc-2-propionylpyrrolidine is often used in the next step without further purification.

ParameterValue
Reactant Ratio Weinreb Amide : EtMgBr (1 : 1.5-2.0)
Solvent Anhydrous THF
Reaction Time 2-4 hours
Temperature 0 °C
Typical Yield 80-90% (crude)
Step 4: Deprotection and Cyclization to this compound

Objective: To remove the Boc protecting group under acidic conditions, which will induce a spontaneous cyclization to form the final product.

Materials:

  • Crude N-Boc-2-propionylpyrrolidine

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve the crude N-Boc-2-propionylpyrrolidine in DCM.

  • Add an excess of TFA or a solution of HCl in an organic solvent at 0 °C.

  • Stir the reaction at room temperature for a few hours.

  • Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product is volatile).

  • Purify the this compound by distillation or flash chromatography.

ParameterValue
Deprotecting Agent TFA or HCl
Solvent DCM
Reaction Time 1-3 hours
Temperature 0 °C to room temperature
Typical Yield 40-60% (over two steps)

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Weinreb Amide Formation cluster_step3 Step 3: Grignard Reaction cluster_step4 Step 4: Deprotection and Cyclization s1_start Dissolve L-Proline in NaOH(aq) s1_add_boc Add Boc₂O in Dioxane s1_start->s1_add_boc s1_react Stir Overnight s1_add_boc->s1_react s1_acidify Acidify to pH 2-3 s1_react->s1_acidify s1_extract Extract with Ethyl Acetate s1_acidify->s1_extract s1_wash_dry Wash, Dry, Concentrate s1_extract->s1_wash_dry s1_product N-Boc-L-proline s1_wash_dry->s1_product s2_start Dissolve N-Boc-L-proline in Anhydrous Solvent s1_product->s2_start s2_add_reagents Add HN(OMe)Me·HCl, Base, Coupling Agent s2_start->s2_add_reagents s2_react Stir at RT s2_add_reagents->s2_react s2_quench_extract Quench and Extract s2_react->s2_quench_extract s2_purify Purify by Chromatography s2_quench_extract->s2_purify s2_product N-Boc-L-proline Weinreb Amide s2_purify->s2_product s3_start Dissolve Weinreb Amide in Anhydrous THF s2_product->s3_start s3_add_grignard Add EtMgBr at 0 °C s3_start->s3_add_grignard s3_react Stir at 0 °C s3_add_grignard->s3_react s3_quench_extract Quench and Extract s3_react->s3_quench_extract s3_product Crude N-Boc-2-propionylpyrrolidine s3_quench_extract->s3_product s4_start Dissolve Crude Product in DCM s3_product->s4_start s4_add_acid Add TFA or HCl s4_start->s4_add_acid s4_react Stir at RT s4_add_acid->s4_react s4_neutralize_extract Neutralize and Extract s4_react->s4_neutralize_extract s4_purify Purify by Distillation s4_neutralize_extract->s4_purify s4_product This compound s4_purify->s4_product

Caption: Detailed workflow for the synthesis of this compound.

Concluding Remarks

The provided protocol offers a comprehensive guide for the laboratory synthesis of this compound from L-proline. The multi-step synthesis is robust and relies on well-established chemical transformations. The yields provided are indicative and may be optimized by careful control of reaction conditions and purification techniques. The successful synthesis of this important flavor compound will enable further research into its sensory properties, stability, and potential applications in the food, fragrance, and pharmaceutical industries. It is recommended to fully characterize the final product using standard analytical techniques (NMR, IR, MS, and GC) to confirm its identity and purity.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Propionyl-1-Pyrroline (2-PP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-propionyl-1-pyrroline (2-PP) during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals. Much of the stability data is extrapolated from its close structural analog, 2-acetyl-1-pyrroline (B57270) (2-AP), which has been more extensively studied and is expected to have similar stability characteristics.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Possible Cause Recommended Solution
Change in color of the 2-PP sample (e.g., from colorless/pale yellow to reddish/brown) Polymerization of the compound. This is a known issue for 2-acyl-1-pyrrolines, especially in neat form or in concentrated solutions.[1]- Store 2-PP at low temperatures (≤ -20°C). - Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. - Prepare fresh solutions before use and avoid long-term storage of solutions.
Decreased concentration of 2-PP in solution over time Degradation due to factors such as pH, temperature, or light exposure. 2-Acyl-1-pyrrolines are known to be unstable in solution.[1][2]- For aqueous solutions, maintain a slightly acidic pH (e.g., pH 4-6) to improve stability. Avoid basic conditions. - Store solutions at low temperatures and protect from light. - Consider using aprotic solvents for stock solutions if compatible with the experimental design.
Inconsistent analytical results (e.g., varying peak areas in chromatography) Adsorption of 2-PP to container surfaces or degradation during analysis. The reactive nature of the compound can lead to variability.- Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. - Ensure the analytical method is optimized for unstable compounds (e.g., fast GC run times, derivatization). - Prepare calibration standards fresh for each analytical run.
Formation of unknown peaks in chromatograms of stored 2-PP samples Degradation products, likely from polymerization or hydrolysis.- Characterize the degradation products using techniques like GC-MS to understand the degradation pathway. - If possible, use a validated stability-indicating analytical method to separate and quantify 2-PP in the presence of its degradants.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for neat this compound?

A1: Neat 2-PP is highly unstable and prone to polymerization.[1] It should be stored under an inert atmosphere (argon or nitrogen) at or below -20°C in a tightly sealed container to protect it from moisture and air.

Q2: How should I prepare and store solutions of 2-PP?

A2: Prepare solutions fresh whenever possible. For short-term storage, use a slightly acidic aqueous buffer (pH 4-6) and store at 2-8°C, protected from light. For longer-term storage, consider preparing stock solutions in a high-purity aprotic solvent and storing them at -20°C or -80°C under an inert atmosphere.

Q3: Is 2-PP sensitive to light?

Stability and Degradation

Q4: What is the primary degradation pathway for 2-PP?

A4: The primary degradation pathway for 2-acyl-1-pyrrolines like 2-PP is believed to be polymerization.[1] This is often observed as a change in the physical appearance of the sample, such as an increase in viscosity and a change in color from colorless or pale yellow to red or brown.[1]

Q5: How does pH affect the stability of 2-PP in aqueous solutions?

A5: Based on studies of the analogous compound 2-acetyl-1-pyrroline (2-AP), 2-PP is expected to be more stable in acidic to neutral conditions and less stable in basic conditions. In a study on 2-AP, a 63% reduction was observed in a basic solution after 7 days, while a 30% reduction was seen in an acidic solution after 35 days.[2]

Q6: What is the effect of temperature on the stability of 2-PP?

A6: Higher temperatures accelerate the degradation of 2-acyl-1-pyrrolines. It is recommended to handle and store 2-PP at low temperatures to minimize degradation. Studies on 2-AP in stored rice have shown a faster decrease in concentration at higher storage temperatures.[3]

Analytical Considerations

Q7: What analytical techniques are suitable for quantifying 2-PP?

A7: Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for the analysis of 2-PP. Due to its instability, derivatization can be employed to form a more stable compound prior to analysis by high-performance liquid chromatography (HPLC).

Q8: How can I ensure the accuracy of my analytical results for 2-PP?

A8: To ensure accuracy, it is crucial to:

  • Prepare fresh calibration standards for each analysis.

  • Use an internal standard to account for any variability in sample preparation and analysis.

  • Validate your analytical method to demonstrate its accuracy, precision, linearity, and specificity for 2-PP.

  • Minimize the time between sample preparation and analysis.

Stabilization Strategies

Q9: Are there any methods to stabilize 2-PP for use in formulations?

A9: Yes, stabilization strategies have been developed for 2-acyl-1-pyrrolines. One effective method is complexation with zinc halides (e.g., ZnI₂, ZnBr₂, or ZnCl₂).[4] This forms a stable crystalline complex that can release the free 2-PP upon hydration.[4] Encapsulation in matrices like cyclodextrins has also been explored for similar compounds.[5]

Quantitative Stability Data (Based on 2-Acetyl-1-Pyrroline)

The following table summarizes stability data for 2-acetyl-1-pyrroline (2-AP), which is expected to be indicative of the stability of 2-PP.

Condition Matrix Duration Retention of 2-AP Reference
Ambient Temperature, Dry EnvironmentZnI₂ Complex3 months>94%[4]
Room TemperatureAcidic Solution35 days~70%[2]
Room TemperatureBasic Solution7 days~37%[2]
Room TemperatureMicroencapsulated (70:30 gum acacia:maltodextrin)72 days~72%[2]

Experimental Protocols

Protocol 1: General Stability Assessment of 2-PP in Solution
  • Solution Preparation: Prepare solutions of 2-PP at a known concentration in the desired buffers (e.g., pH 4, 7, and 9) and solvents.

  • Storage Conditions: Aliquot the solutions into amber vials, seal them, and store them under controlled conditions (e.g., 4°C, 25°C, and 40°C). Include a set of samples stored at -80°C as a baseline control.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve a vial from each storage condition.

  • Analysis: Immediately analyze the samples using a validated analytical method (e.g., GC-MS) to determine the concentration of 2-PP.

  • Data Evaluation: Calculate the percentage of 2-PP remaining at each time point relative to the initial concentration (time 0) or the -80°C control.

Protocol 2: Preparation and Stability of 2-PP-Zinc Halide Complex
  • Complex Formation: Dissolve 2-PP and a zinc halide (e.g., ZnCl₂) in an appropriate anhydrous solvent (e.g., diethyl ether) in a stoichiometric ratio.

  • Isolation: Allow the complex to crystallize. Collect the crystals by filtration and wash with a small amount of cold, anhydrous solvent. Dry the complex under a vacuum.

  • Stability Testing: Store the crystalline complex under different humidity and temperature conditions.

  • Analysis: At various time points, dissolve a known amount of the complex in an aqueous solution to release the 2-PP and quantify it using a suitable analytical method.

Visualizations

experimental_workflow prep Prepare 2-PP Solutions (Different pH, Solvents) storage Store under Controlled Conditions (Temperature, Light) prep->storage Aliquot Samples sampling Sample at Time Points (0, 24, 48h, etc.) storage->sampling Retrieve Samples analysis Analyze by GC-MS or HPLC (Quantify 2-PP) sampling->analysis data Calculate % Degradation and Degradation Rate analysis->data

Caption: Experimental workflow for assessing the stability of 2-PP in solution.

troubleshooting_logic issue Instability Issue Observed (e.g., Color Change, Loss of Concentration) cause_poly Polymerization? issue->cause_poly cause_ph Incorrect pH? issue->cause_ph cause_temp High Temperature? issue->cause_temp solution_storage Solution: Improve Storage (Low Temp, Inert Gas) cause_poly->solution_storage solution_ph Solution: Adjust to Acidic pH cause_ph->solution_ph solution_temp Solution: Store at Lower Temperature cause_temp->solution_temp

Caption: Troubleshooting logic for addressing 2-PP stability issues.

References

Technical Support Center: Degradation of 2-Propionyl-1-Pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways of 2-propionyl-1-pyrroline (2PP). Given the limited direct research on 2PP degradation, this guide draws heavily on the well-documented instability and degradation pathways of its close structural analog, 2-acetyl-1-pyrroline (B57270) (2AP).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: Direct studies on the degradation of this compound are limited. However, based on its structural similarity to 2-acetyl-1-pyrroline (2AP), the primary degradation pathway is believed to be polymerization.[1] This process is thought to be initiated by the high reactivity of the pyrroline (B1223166) ring and the propionyl group. In concentrated solutions or neat form, 2PP likely undergoes self-condensation reactions, leading to the formation of dimers, trimers, and higher-order polymers. This is analogous to 2AP, which is known to rapidly change from a colorless liquid to a red, viscous material as it polymerizes.[1]

Q2: What are the expected degradation products of this compound?

A2: The degradation of this compound is expected to yield a complex mixture of oligomers. The initial products are likely dimers and trimers, formed through aldol-type condensation reactions between the propionyl group of one molecule and the pyrroline ring of another. Subsequent dehydration of these initial adducts can lead to the formation of more stable, conjugated systems, which may contribute to a change in color of the sample.

Q3: What factors can accelerate the degradation of this compound?

A3: Several factors, extrapolated from studies on similar compounds like 2AP, can accelerate the degradation of this compound:

  • High Concentration: Neat or highly concentrated solutions of 2PP are expected to degrade rapidly.[1]

  • Presence of Water: Aqueous solutions can facilitate the degradation process.[1]

  • Elevated Temperature: Higher temperatures typically increase the rate of chemical reactions, including polymerization.[2]

  • Presence of Acids or Bases: Catalytic amounts of acids or bases can accelerate condensation reactions.

  • Exposure to Air and Light: Oxidative processes and photochemical reactions may also contribute to degradation, although polymerization is considered the primary pathway.

Q4: How can I store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Dilute Solution: Store in a dilute solution using a dry, inert solvent (e.g., anhydrous diethyl ether).

  • Low Temperature: Store at low temperatures, preferably in a freezer.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Protection from Light: Use amber vials or store in the dark to prevent photochemical reactions.

  • Anhydrous Conditions: Use anhydrous solvents and minimize exposure to moisture.

A promising stabilization strategy involves the complexation of 2PP with zinc halides (e.g., ZnI₂, ZnBr₂, or ZnCl₂).[3] This forms a stable crystalline complex that can release the free odorant upon hydration.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Rapid color change (yellow to reddish-brown) of the 2PP sample. Polymerization of 2PP.This is indicative of degradation. Prepare fresh solutions for experiments. For storage, use dilute solutions in an anhydrous, inert solvent and store at low temperatures.
Inconsistent results in quantitative analysis (e.g., GC-MS, HPLC). Degradation of 2PP in the sample or during analysis.Prepare samples immediately before analysis. Use a derivatization agent like o-phenylenediamine (B120857) to form a more stable quinoxaline (B1680401) derivative for HPLC-MS/MS analysis.[4][5] For GC-MS, ensure the inlet temperature is not excessively high to prevent on-column degradation.
Appearance of multiple unexpected peaks in the chromatogram. Formation of degradation products (oligomers).Use mass spectrometry to identify the molecular weights of the unexpected peaks. These often correspond to dimers, trimers, and their dehydration products.
Loss of 2PP concentration in standard solutions over a short period. Instability of 2PP in the chosen solvent.Verify the stability of 2PP in your solvent system over time. If unstable, consider preparing fresh standards for each experiment or using a stabilization method like zinc halide complexation.[3]

Experimental Protocols

Protocol 1: Stability Study of this compound in Solution

Objective: To determine the degradation rate of this compound in a specific solvent under defined conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., methanol, water, diethyl ether) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into multiple sealed vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), retrieve a vial from each storage condition.

  • Quantitative Analysis: Immediately analyze the concentration of this compound in the sample using a validated analytical method such as GC-MS or HPLC-MS/MS.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by Mass Spectrometry

Objective: To identify the degradation products of this compound.

Methodology:

  • Forced Degradation: Prepare a concentrated solution of this compound (e.g., 10 mg/mL in water or methanol) and allow it to degrade at room temperature for a set period (e.g., 24 hours) or until a visible color change is observed.

  • Sample Preparation: Dilute an aliquot of the degraded sample in a suitable solvent for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., ESI-HR-MS) to identify the molecular weights of the degradation products.

  • Tandem MS (MS/MS) Analysis: Perform MS/MS fragmentation on the major degradation product ions to obtain structural information.

  • Data Interpretation: Analyze the mass spectra to propose structures for the degradation products, which are expected to be oligomers of this compound with varying degrees of dehydration.

Quantitative Data

Compound Condition Observation Reference
2-Acetyl-1-pyrroline (2AP)25 mg/mL in aqueous solutionSignificant decline in concentration within 5 minutes.[1]
2-Acetyl-1-pyrroline (2AP)Neat or concentrated aqueous solutionRapid color change from colorless to red.[1]
2-Acetyl-1-pyrroline (2AP)-ZnI₂ complexStored at ambient temperature in a dry environment for 3 months>94% retention of 2AP.[3]
6-Acetyl-2,3,4,5-tetrahydropyridine (ATHP)-ZnI₂ complexStored at ambient temperature in a dry environment for 3 months89% retention of ATHP.[3]

Researchers studying this compound should expect similar or even faster degradation rates compared to 2AP due to the potential for increased reactivity from the propionyl group. The stabilization data with zinc iodide for 2AP and ATHP suggests that this would be a highly effective method for preserving 2PP as well.[3]

Visualizations

G cluster_degradation Proposed Degradation Pathway of this compound Monomer This compound (Monomer) Dimer Dimer Monomer->Dimer Polymerization Trimer Trimer Dimer->Trimer Further Polymerization Polymers Higher Order Polymers Trimer->Polymers

Caption: Proposed polymerization pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Analysis prep Prepare 2PP Solution in Test Solvent aliquot Aliquot into Vials for Different Conditions (T, t) prep->aliquot storage Store Samples aliquot->storage analysis Quantitative Analysis (e.g., GC-MS, HPLC-MS/MS) storage->analysis At specified time points data Data Interpretation and Kinetic Modeling analysis->data

Caption: Workflow for studying the stability of this compound.

References

Technical Support Center: 2-Propionyl-1-Pyrroline (2-PP) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-propionyl-1-pyrroline (2-PP) synthesis and purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this potent aroma compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Instability of the final product: 2-PP, similar to its analogue 2-acetyl-1-pyrroline (B57270) (2-AP), is known to be unstable, which can lead to degradation upon isolation.[1][2][3][4][5]- Minimize reaction and work-up times. - Maintain low temperatures during the entire process, especially during solvent removal and purification.[6] - Consider in-situ analysis or derivatization to a more stable compound for quantification.[7]
Inefficient precursor conversion: The chosen synthetic route may have inherent limitations or require specific reaction conditions for optimal conversion.- For Maillard reaction-based synthesis: Ensure precise control of temperature and pH, as these factors significantly influence the reaction pathway.[8][9] - For Grignard reaction: Use high-quality, anhydrous reagents and solvents. The Grignard reagent should be freshly prepared or titrated before use.[10]
Side reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.- Optimize reaction stoichiometry to favor the formation of 2-PP. - Investigate the use of protecting groups for reactive functional groups on the starting materials to prevent unwanted side reactions.[11]
Oxidation of precursors or product: The pyrroline (B1223166) ring can be susceptible to oxidation.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12]

Problem 2: Difficulty in Purifying this compound

Potential Cause Recommended Solution
Thermal degradation during distillation: 2-PP is heat-sensitive and can decompose at elevated temperatures.- Utilize vacuum distillation at the lowest possible pressure and temperature. A common method for the related 2-AP involves reduced-pressure distillation into a cooled receiver.[6] - Consider alternative purification methods that do not require heating, such as column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel), though care must be taken due to the compound's polarity and potential for interaction with the stationary phase.
Co-elution with impurities: Impurities with similar physical properties can be difficult to separate from the final product.- Employ high-resolution analytical techniques like GC-MS to identify the impurities.[13][14] - Modify the purification method, for instance, by changing the solvent system in chromatography or using a different type of distillation (e.g., fractional distillation under high vacuum).
Product instability on chromatographic media: The acidic or basic nature of some stationary phases can lead to the degradation of 2-PP.- Use neutral stationary phases, such as deactivated silica gel. - Perform a small-scale test to assess the stability of 2-PP on the chosen stationary phase before committing the entire batch.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound and its close analog, 2-acetyl-1-pyrroline, can be approached through several pathways. The most common include:

  • Maillard Reaction: This involves the reaction of an amino acid (like proline or ornithine) with a sugar or a dicarbonyl compound. While a common pathway in food chemistry, controlling the reaction to favor a specific product in a laboratory setting can be challenging.[8][9]

  • Grignard Reaction: This method typically involves the reaction of a suitable pyrroline-based precursor, such as an ester or a nitrile, with a propionyl Grignard reagent (e.g., ethylmagnesium bromide).[10][12]

  • Oxidation of Precursors: Synthesis can be achieved by the oxidation of a corresponding precursor molecule, such as 2-(1-hydroxypropyl)pyrrolidine.[1][11]

Q2: How can I minimize the degradation of 2-PP during storage?

A2: Due to its inherent instability, proper storage is crucial. Key recommendations include:

  • Low Temperature: Store the purified compound at low temperatures, preferably at -20°C or below.[15]

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Absence of Light: Protect the compound from light, which can catalyze degradation.

  • Dilute Solution: Storing in a dilute solution with a high-purity solvent can sometimes improve stability compared to the neat compound.

  • Stabilization via Complexation: A novel method involves the complexation of the analogous 2-AP with zinc halides (e.g., ZnI2, ZnBr2, or ZnCl2) to form stable crystalline complexes. This approach has shown significant promise in enhancing stability.[3]

Q3: What analytical techniques are best for characterizing this compound?

A3: A combination of techniques is recommended for unambiguous identification and purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for identifying and quantifying volatile compounds like 2-PP. It provides both retention time and mass spectral data for structural elucidation.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the chemical structure of the synthesized molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule, such as the carbonyl (C=O) and imine (C=N) groups.[3]

Experimental Protocols

Illustrative Synthesis via Grignard Reaction (adapted from similar syntheses)

This protocol is a generalized procedure and may require optimization for your specific setup and scale.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether. Slowly add ethyl bromide dropwise to initiate the reaction. Once the reaction starts, add the remaining ethyl bromide in ether solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

  • Reaction with Pyrroline Precursor: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of a suitable precursor, such as 2-cyano-1-pyrroline, in anhydrous diethyl ether to the Grignard reagent.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC or GC). Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Carefully remove the solvent under reduced pressure at a low temperature. Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.[6]

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield of 2-PP instability Product Instability? start->instability conversion Inefficient Conversion? start->conversion side_reactions Side Reactions? start->side_reactions oxidation Oxidation? start->oxidation sol_instability Minimize time & temp In-situ analysis instability->sol_instability sol_conversion Optimize reaction conditions (temp, pH, reagents) conversion->sol_conversion sol_side_reactions Adjust stoichiometry Use protecting groups side_reactions->sol_side_reactions sol_oxidation Use inert atmosphere oxidation->sol_oxidation

Caption: Troubleshooting flowchart for addressing low yields in 2-PP synthesis.

General Synthesis and Purification Workflow

synthesis_purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage reagents Starting Materials (e.g., Pyrroline precursor, Grignard reagent) reaction Chemical Reaction (e.g., Grignard, Maillard) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup crude_product Crude 2-PP workup->crude_product purification_step Purification (e.g., Vacuum Distillation) crude_product->purification_step pure_product Pure 2-PP purification_step->pure_product analysis Characterization (GC-MS, NMR, IR) pure_product->analysis storage Storage (Low temp, inert atm.) analysis->storage

Caption: A generalized workflow for the synthesis and purification of 2-PP.

References

Technical Support Center: Optimizing HS-SPME Parameters for 2-Propionyl-1-Pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of Headspace Solid-Phase Microextraction (HS-SPME) parameters for the analysis of 2-propionyl-1-pyrroline.

Disclaimer: Direct literature on the HS-SPME optimization for this compound (2-PP) is limited. The following guidelines are primarily based on extensive research and optimized parameters for its close structural analog, 2-acetyl-1-pyrroline (B57270) (2-AP). Due to their structural similarity, these parameters provide a strong starting point for method development for 2-PP. However, validation and fine-tuning for your specific matrix and instrumentation are essential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (2-PP) is a potent aroma compound with a characteristic roasty scent, structurally similar to the well-known popcorn-like aroma compound, 2-acetyl-1-pyrroline (2-AP).[1] Its analysis is crucial for flavor and fragrance research, quality control in food products, and in the development of new food ingredients and pharmaceuticals.

Q2: Which SPME fiber is recommended for the analysis of this compound?

A2: For the analysis of 2-acetyl-1-pyrroline, which is structurally similar to 2-PP, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[2][3][4] This fiber is effective for extracting a wide range of volatile and semi-volatile compounds. Other fibers that have been tested for 2-AP include Carboxen/Polydimethylsiloxane (CAR/PDMS) and Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).[3] The choice of fiber should be validated for optimal performance with 2-PP.

Q3: What are the typical starting parameters for HS-SPME optimization for this compound?

A3: Based on studies of 2-acetyl-1-pyrroline, the following parameters can be used as a starting point for optimization:

  • Extraction Temperature: 60°C to 80°C[2][3]

  • Extraction Time: 15 to 60 minutes[2][3][4]

  • Equilibration Time: 20 to 60 minutes[4]

  • Desorption Time: 1 to 5 minutes[4]

  • Sample Weight: 1 to 2 grams[2][3]

Q4: How can I improve the recovery of this compound from my sample matrix?

A4: Low recovery is a common issue, particularly in complex matrices like food samples. For 2-acetyl-1-pyrroline, recoveries can be as low as 7-9%.[2] To improve recovery, consider the following:

  • Standard Addition Method: This method is highly recommended to overcome matrix effects and has been shown to achieve over 90% recovery for 2-AP.[2]

  • Sample Preparation: Grinding the sample, especially under liquid nitrogen, can enhance the release of the analyte.[2]

  • Addition of Water or Salt: The addition of a small, optimized amount of water can increase the release of the analyte into the headspace.[3] Conversely, adding salt (salting out) can also be tested to increase the volatility of the compound.

Q5: Is this compound stable during analysis?

A5: Like its analog 2-acetyl-1-pyrroline, this compound is known to be unstable.[1] This instability can lead to degradation and inaccurate quantification. To mitigate this, consider the following:

  • Minimize Sample Preparation Time: Prepare samples immediately before analysis.

  • Use of a Stable Isotope Labeled Internal Standard: This can help to correct for analyte loss during sample preparation and analysis.

  • Derivatization: For highly unstable compounds, derivatization can be a strategy to form a more stable product for analysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very low peak for this compound - Inappropriate SPME fiber.- Sub-optimal extraction parameters.- Analyte degradation.- Insufficient analyte concentration in the sample.- Test a DVB/CAR/PDMS fiber.- Systematically optimize extraction temperature, time, and sample volume.- Prepare fresh samples and minimize analysis time.- Use a larger sample volume or a more sensitive detector.
Poor reproducibility (high %RSD) - Inconsistent sample preparation.- Variable SPME fiber positioning.- Carryover from previous injections.- Fluctuations in GC-MS performance.- Standardize the sample preparation protocol.- Use an autosampler for consistent fiber depth and timing.- Implement a thorough bake-out step for the SPME fiber between analyses.- Perform regular maintenance and calibration of the GC-MS system.
Broad or tailing peaks - Active sites in the GC inlet or column.- Inappropriate desorption temperature or time.- Co-elution with interfering compounds.- Use a deactivated inlet liner and a suitable GC column.- Optimize the desorption parameters to ensure rapid and complete transfer of the analyte.- Adjust the GC temperature program to improve separation.
Matrix effects leading to inaccurate quantification - Suppression or enhancement of the analyte signal by other components in the sample matrix.- Use the standard addition method for calibration.[2]- Employ a stable isotope-labeled internal standard that closely mimics the behavior of the analyte.

Experimental Protocols

General HS-SPME-GC-MS Method for 2-Acetyl-1-Pyrroline (Adaptable for this compound)

This protocol is based on a validated method for 2-acetyl-1-pyrroline in a rice matrix and serves as a robust starting point.[2]

  • Sample Preparation:

    • Weigh 2 g of the solid sample (e.g., ground rice) into a 20 mL headspace vial. For liquid samples, use an equivalent amount.

    • If necessary, grind the sample to a fine powder, potentially under liquid nitrogen to prevent volatile loss.[2]

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray.

    • Incubation/Equilibration: Incubate the sample at 80°C for 40 minutes to allow the analytes to partition into the headspace.[2]

    • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 15 minutes at 80°C.[2]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, desorb the fiber in the GC inlet at a temperature of 250°C for a specified time (e.g., 2-5 minutes) in splitless mode.

    • GC Separation: Use a suitable capillary column (e.g., DB-5ms, HP-5ms) with a temperature program designed to separate the target analyte from other volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The mass spectrum of this compound can be referenced from the NIST WebBook.

Quantitative Data Summary

The following tables summarize optimized parameters from studies on 2-acetyl-1-pyrroline, which can be used as a starting point for this compound method development.

Table 1: Optimized HS-SPME Parameters for 2-Acetyl-1-Pyrroline in Rice

ParameterOptimized ValueReference
SPME Fiber DVB/Carbon WR/PDMS[2]
Sample Weight 2 g (dehusked rice powder)[2]
Incubation Temperature 80°C[2]
Incubation Time 40 min[2]
Extraction Time 15 min[2]

Table 2: Comparison of Optimized HS-SPME Parameters for 2-Acetyl-1-Pyrroline in Different Studies

ParameterStudy 1 (Rice)Study 2 (Rice)Study 3 (General VOCs)
SPME Fiber DVB/Carbon WR/PDMSDVB/CAR/PDMSDVB/CAR/PDMS
Extraction Temperature 80°C60°C70°C
Extraction Time 15 min15 min60 min
Equilibration Time 40 minNot specified60 min
Reference [2][3][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hs_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample grind Grind Sample (if solid) sample->grind vial Transfer to Headspace Vial grind->vial incubate Incubate and Equilibrate vial->incubate extract Expose SPME Fiber incubate->extract desorb Desorb Fiber in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Troubleshooting Logic

troubleshooting_logic cluster_peak Peak Issues cluster_quant Quantification Issues cluster_solutions_peak Solutions for Peak Issues cluster_solutions_quant Solutions for Quantification Issues start Poor Analytical Result no_peak No or Low Peak start->no_peak bad_shape Broad or Tailing Peak start->bad_shape reproducibility Poor Reproducibility start->reproducibility accuracy Inaccurate Quantification start->accuracy check_params Optimize HS-SPME Parameters no_peak->check_params check_fiber Verify Fiber Integrity/Type no_peak->check_fiber bad_shape->check_params check_gc Check GC Inlet and Column bad_shape->check_gc standardize_prep Standardize Sample Prep reproducibility->standardize_prep use_autosampler Use Autosampler reproducibility->use_autosampler use_std_add Use Standard Addition accuracy->use_std_add use_is Use Internal Standard accuracy->use_is

Caption: Troubleshooting logic for HS-SPME analysis of this compound.

References

Technical Support Center: Quantification of 2-Propionyl-1-Pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of 2-propionyl-1-pyrroline (2-PP), particularly concerning matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 2-PP quantification?

A1: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting, unanalyzed components in the sample matrix.[1] In the context of 2-PP quantification, complex sample matrices, such as food products or biological samples, contain various components like fats, proteins, and carbohydrates that can interfere with the analysis.[2][3][4] This interference can lead to inaccurate quantification, either over or underestimation of the true concentration of 2-PP.

Q2: My recovery of 2-PP is very low when using headspace analysis. What could be the cause?

A2: Low recovery in headspace analysis, particularly with techniques like headspace solid-phase microextraction (HS-SPME), is a common issue when analyzing aroma compounds in complex matrices.[5] This is often due to strong interactions between the analyte (2-PP) and matrix components, preventing its efficient release into the headspace.[5] For the related compound 2-acetyl-1-pyrroline (B57270) (2-AP), recoveries as low as 0.3% have been reported with HS-SPME compared to solvent extraction.[5]

Q3: How can I mitigate matrix effects in my 2-PP analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[6] This helps to ensure that the standards and samples experience similar matrix effects.

  • Standard Addition Method: This technique involves adding known amounts of a 2-PP standard to the sample itself.[5][7] By observing the increase in signal, the initial concentration in the sample can be determined, effectively compensating for matrix effects.

  • Stable Isotope Dilution Assay (SIDA): This is a highly effective method that uses a stable isotope-labeled version of 2-PP as an internal standard.[8][9] Since the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, it accurately corrects for matrix effects and other variations.

  • Sample Preparation and Cleanup: Optimizing sample preparation to remove interfering matrix components can significantly reduce matrix effects.

  • Derivatization: A novel approach for the related compound 2-AP involves derivatization to create a more stable molecule that is less susceptible to matrix effects, particularly for LC-MS/MS analysis.[10][11]

Q4: Which analytical technique is best for 2-PP quantification in complex matrices?

A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used. GC-MS, often coupled with headspace or HS-SPME, is common for volatile compounds like 2-PP.[5][6] However, for complex matrices where volatility is hindered, LC-MS/MS combined with an appropriate extraction and cleanup method or derivatization can offer high sensitivity and selectivity.[10][11] The choice depends on the specific matrix, required sensitivity, and available instrumentation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing in GC-MS Active sites in the GC inlet or column interacting with the analyte.Use a deactivated liner and column. Condition the system with several injections of a high-concentration standard or a matrix blank to passivate active sites.
Inconsistent Results Between Samples Variable matrix effects due to differences in sample composition.Employ the standard addition method for each sample or a closely related group of samples. If feasible, use a stable isotope dilution assay (SIDA).
Low Signal Intensity/Sensitivity Ion suppression due to co-eluting matrix components. Strong analyte-matrix binding.Improve sample cleanup to remove interfering compounds. Optimize headspace extraction parameters (e.g., increase temperature and time) to improve analyte release. Consider a more sensitive instrument or a different ionization technique.
Signal Enhancement (Overestimation of Concentration) Matrix components "protecting" the analyte from degradation in the GC inlet or enhancing its ionization.Use matrix-matched calibration standards. The standard addition method will also correct for this.
Non-linear Calibration Curve Saturation of the headspace or the SPME fiber at high concentrations.Reduce the sample size or dilute the sample. Adjust the range of your calibration standards to be within the linear response range.[5]

Experimental Protocols

Protocol 1: Quantification of 2-PP using Headspace SPME-GC-MS with Standard Addition

This protocol is adapted from methods developed for the analogous compound, 2-acetyl-1-pyrroline.[5]

  • Sample Preparation:

    • Weigh 4 g of the homogenized sample into a 20 mL headspace vial.

  • Standard Addition:

    • Prepare a stock solution of 2-PP in a suitable solvent (e.g., methanol).

    • Create a series of spiking solutions to add to the samples, resulting in final added concentrations of 0, 50, 100, 200, and 500 ng of 2-PP per vial. Prepare each level in triplicate.

  • Internal Standard:

  • Headspace SPME:

    • Equilibrate the vials at 80°C for 15 minutes.

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 80°C.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: DB-WAX or similar polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 40°C for 2 minutes, ramp to 220°C at 5°C/min, hold for 5 minutes.

    • MS: Electron Ionization (EI) at 70 eV. Scan range m/z 35-200 or use Selected Ion Monitoring (SIM) for target ions of 2-PP (e.g., m/z 125, 96, 68).

  • Data Analysis:

    • Plot the peak area ratio of 2-PP to the internal standard against the concentration of added 2-PP.

    • Perform a linear regression. The absolute value of the x-intercept represents the initial concentration of 2-PP in the sample.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of the related compound 2-acetyl-1-pyrroline, which can serve as a benchmark for 2-PP analysis.

Method Matrix Recovery (%) LOD (µg/kg) LOQ (µg/kg) Reference
HS-SPME-GC-MS/MS (SIDA)RiceNearly 1000.10.4[8]
HS-SPME-GC-MSAseptic-packaged cooked rice< 10 (without correction)--[5]
Derivatization LC-MS/MSRice920.260.79[10]

Visualizations

Workflow for Addressing Matrix Effects

MatrixEffectWorkflow Workflow for Identifying and Mitigating Matrix Effects start Start: 2-PP Quantification dev_method Develop Initial Analytical Method (e.g., HS-GC-MS) start->dev_method assess_me Assess Matrix Effects (Post-extraction spike vs. Neat standard) dev_method->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect me_present->no_me No mitigation Select Mitigation Strategy me_present->mitigation Yes ext_cal Proceed with External Standard Calibration no_me->ext_cal validate Validate Method (Accuracy, Precision, Linearity) ext_cal->validate mmc Matrix-Matched Calibration mitigation->mmc sa Standard Addition Method mitigation->sa sida Stable Isotope Dilution Assay (SIDA) mitigation->sida mmc->validate sa->validate sida->validate end End: Accurate Quantification validate->end

Caption: A flowchart illustrating the decision-making process for handling matrix effects.

References

preventing polymerization of 2-propionyl-1-pyrroline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-propionyl-1-pyrroline (2-PP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-PP) and why is it unstable?

A1: this compound (2-PP) is a potent aroma compound with a characteristic roasty or popcorn-like scent. Structurally, it belongs to the class of cyclic imines. The instability of 2-PP, much like its well-studied analogue 2-acetyl-1-pyrroline (B57270) (2-AP), is attributed to the reactive pyrroline (B1223166) ring, which makes it susceptible to polymerization and degradation, especially in its pure form or in concentrated solutions.[1][2] This reactivity can lead to a rapid change in color from colorless or pale yellow to a viscous red material.[1]

Q2: What are the primary signs of 2-PP polymerization?

A2: The most common indicators of 2-PP polymerization include:

  • Color Change: A noticeable transition from a colorless or pale yellow liquid to a red or brownish, more viscous substance.[1]

  • Increased Viscosity: The sample becomes thicker and less mobile over time.

  • Loss of Aroma: A significant decrease in the characteristic roasty aroma as the concentration of the monomeric form decreases.

  • Formation of Precipitates: In some cases, solid or semi-solid materials may form in the sample.

Q3: What factors accelerate the polymerization of 2-PP?

A3: Several factors can promote the degradation and polymerization of 2-PP:

  • Concentration: High concentrations of 2-PP, especially in its neat (undiluted) form, can accelerate polymerization.[1]

  • Presence of Water: Aqueous solutions of similar compounds have been shown to be unstable.[1]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.

  • Exposure to Air (Oxygen): Spontaneous oxidation can occur, contributing to instability.[3][4]

  • pH: Acidic or basic conditions can catalyze degradation pathways. A neutral pH is generally preferred for handling the uncomplexed form.[4]

Q4: Are there any established methods to stabilize 2-PP?

A4: Yes, a highly effective method for stabilizing 2-PP and its analogues is through complexation with zinc halides (e.g., ZnCl₂, ZnBr₂, ZnI₂).[5] This process forms stable, crystalline complexes that protect the reactive functional groups of the molecule.[5] Upon hydration, these complexes can release the free 2-PP.[5] Other potential methods, demonstrated for the similar compound 2-AP, include the formation of inclusion complexes with cyclodextrins.[2][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid color change to red/brown after synthesis and purification. High concentration of neat 2-PP leading to rapid polymerization.Immediately after purification, dissolve the 2-PP in a suitable dry, inert solvent (e.g., anhydrous diethyl ether, toluene) to a lower concentration. Alternatively, proceed immediately with a stabilization protocol such as zinc halide complexation.
Loss of characteristic aroma during storage. Polymerization and degradation of the 2-PP monomer.Store 2-PP at low temperatures (-20°C to -80°C) under an inert atmosphere (argon or nitrogen). For long-term storage, consider converting it to a stable zinc halide complex.
Inconsistent results in bioassays or flavor studies. Degradation of 2-PP in the experimental medium.Prepare fresh solutions of 2-PP for each experiment. If using aqueous buffers, minimize the time the uncomplexed 2-PP is in solution. Consider using a stabilized form, such as a zinc complex, and triggering its release under controlled conditions if compatible with the experimental design.
Formation of a viscous, insoluble material in the sample vial. Advanced polymerization.The polymerized material is generally not convertible back to the monomer. The sample should be discarded. To prevent this, implement stabilization and proper storage protocols immediately after synthesis.

Experimental Protocols

Protocol 1: Stabilization of this compound via Zinc Chloride Complexation

This protocol describes a method to stabilize 2-PP by forming a crystalline complex with zinc chloride. This method is adapted from established procedures for the stabilization of the analogous compound, 2-acetyl-1-pyrroline.[5]

Materials:

  • Purified this compound (2-PP)

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous diethyl ether

  • Anhydrous hexane (B92381)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and cannulas for liquid transfer

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

  • Dissolution of ZnCl₂: In the Schlenk flask under a positive pressure of inert gas, dissolve 1.1 equivalents of anhydrous zinc chloride in a minimal amount of anhydrous diethyl ether with stirring.

  • Addition of 2-PP: Prepare a solution of 1 equivalent of freshly purified 2-PP in anhydrous diethyl ether. Slowly add this solution dropwise to the stirring ZnCl₂ solution at room temperature.

  • Complex Formation: Stir the reaction mixture at room temperature for 2-4 hours. A crystalline precipitate of the 2-PP-ZnCl₂ complex should form.

  • Isolation of the Complex: Stop stirring and allow the precipitate to settle. Carefully remove the supernatant via cannula.

  • Washing: Wash the crystalline complex by adding anhydrous hexane, briefly stirring, allowing it to settle, and removing the hexane wash. Repeat this washing step twice to remove any unreacted starting materials.

  • Drying: Dry the resulting crystalline powder under a high vacuum to remove all traces of solvent.

  • Storage: Store the stable 2-PP-ZnCl₂ complex in a desiccator at room temperature, protected from light and moisture.

Data Summary: Stability of 2-Acetyl-1-Pyrroline Zinc Iodide Complex (as an analogue for 2-PP complex)

Storage TimeStorage Condition% Retention of 2-AP in ZnI₂ Complex
3 MonthsAmbient temperature, dry environment>94%
Data adapted from a study on the stabilization of 2-acetyl-1-pyrroline, a structural analogue of 2-PP.[5]

Visualizations

logical_relationship cluster_unstable Unstable State cluster_process Degradation Pathway cluster_stable Stabilized State Unstable_2PP Freshly Synthesized This compound Polymerization Polymerization & Degradation Unstable_2PP->Polymerization   High Concentration,   Heat, Oxygen, Water Stable_Complex Stable 2-PP-Zinc Halide Crystalline Complex Unstable_2PP->Stable_Complex   Complexation with   Zinc Halide (e.g., ZnCl₂) Degraded_Product Inactive Polymerized Product (Loss of Aroma & Function) Polymerization->Degraded_Product Results in Release Release Stable_Complex->Release   Controlled Release   (e.g., via hydration) Active_2PP Active Monomeric This compound Release->Active_2PP Yields

Caption: Logical workflow for the stabilization of this compound.

experimental_workflow start Start: Purified 2-PP dissolve_2pp Dissolve 2-PP in Anhydrous Diethyl Ether start->dissolve_2pp dissolve_zncl2 Dissolve Anhydrous ZnCl₂ in Anhydrous Diethyl Ether (Inert Atmosphere) add_2pp Slowly Add 2-PP Solution to ZnCl₂ Solution dissolve_zncl2->add_2pp dissolve_2pp->add_2pp stir Stir at Room Temperature (2-4 hours) add_2pp->stir precipitate Formation of Crystalline 2-PP-ZnCl₂ Complex stir->precipitate isolate Isolate Precipitate (Remove Supernatant) precipitate->isolate wash Wash with Anhydrous Hexane (Repeat 2x) isolate->wash dry Dry Under High Vacuum wash->dry end End: Stable 2-PP-ZnCl₂ Complex dry->end

Caption: Experimental workflow for 2-PP stabilization via zinc chloride complexation.

References

Technical Support Center: 2-Propionyl-1-Pyrroline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-propionyl-1-pyrroline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incorrect reaction conditions (pH, temperature, time).Optimize reaction parameters. For Maillard reactions, ensure a neutral to slightly alkaline pH (7-8). For chemical synthesis, verify the reaction temperature and time for each step.
Purity of reagents.Use high-purity precursors (e.g., L-proline (B1679175), glucose, N-Boc-proline).
Inefficient extraction of the final product.This compound is volatile. Use appropriate extraction and distillation techniques to minimize loss.
Formation of Multiple Byproducts Side reactions due to incorrect stoichiometry or reaction conditions.In Maillard reactions, control the ratio of reactants. In chemical synthesis, ensure the complete conversion of intermediates before proceeding to the next step.
Use of harsh reagents.Consider milder reaction conditions or alternative synthetic routes.
Difficulty in Product Purification Co-elution of byproducts with the desired product.Optimize chromatographic separation conditions (e.g., column type, solvent gradient).
Instability of the final product.This compound can be unstable. Handle it with care and consider immediate use or conversion to a more stable derivative if possible.
High Cost of Synthesis Use of expensive catalysts or reagents.Explore catalyst-free methods like the Maillard reaction or seek more cost-effective alternatives for catalysts and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two primary methods for synthesizing this compound are through the Maillard reaction, typically involving L-proline and a reducing sugar like glucose, and multi-step chemical synthesis starting from protected L-proline (e.g., N-Boc-proline).

Q2: How does pH affect the yield in the Maillard reaction synthesis?

A2: The pH of the reaction medium significantly influences the yield of this compound in a Maillard reaction. Generally, neutral to slightly alkaline conditions (pH 7-8) favor the formation of the product.[1][2]

Q3: What are the key precursors in the Maillard reaction for the formation of this compound?

A3: In the Maillard reaction, 1-pyrroline (B1209420) (formed from proline) and 2-oxobutanal are the key intermediates that react to form this compound.[3]

Q4: Are there any specific catalysts that can improve the yield?

A4: While some chemical syntheses of related compounds have used catalysts like rhodium on alumina, these can be expensive.[4] The Maillard reaction route does not typically require an external catalyst.

Q5: What is a typical yield for the chemical synthesis of this compound or its analogues?

A5: The overall yield can vary significantly depending on the synthetic route. For the synthesis of the analogue 2-acetyl-1-pyrroline (B57270) from N-Boc-L-glutamate, a multi-step process has reported yields of 68% for the first step, 90% for the second, and 42% for the final step.[5] Another method reported an overall yield of 22%.[4]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of this compound and its analogue, 2-acetyl-1-pyrroline.

Table 1: Reported Yields for 2-Acetyl-1-Pyrroline Synthesis (Analogue to this compound)

Synthesis MethodStarting MaterialReported Overall YieldReference
Multi-step chemical synthesisPyrrolidin-2-one22%[4]
Early chemical synthesis2-(1-hydroxyethyl)pyrrolidine<10%[4]
Multi-step chemical synthesisα-Methyl N-Boc-l-glutamate~26% (calculated from step-wise yields of 68%, 90%, and 42%)[5]

Table 2: Effect of pH on the Formation of 2-Acetyl-1-Pyrroline in a Maillard Reaction Model System

pHRelative Yield
6Lower
7Higher
8Highest
Data inferred from studies on 2-acetyl-1-pyrroline formation, which show increased yields with increasing pH from 6 to 8.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Maillard Reaction

This protocol is a general guideline based on the principles of the Maillard reaction between L-proline and glucose.

Materials:

Procedure:

  • Prepare a phosphate buffer solution (0.2 M) and adjust the pH to 8.0 using HCl or NaOH.

  • Dissolve equimolar amounts of L-proline and D-glucose in the phosphate buffer.

  • Heat the solution under reflux for 2-4 hours. The reaction progress can be monitored by analyzing aliquots over time.

  • After cooling the reaction mixture to room temperature, extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Carefully remove the solvent under reduced pressure to obtain the crude product.

  • Purify the this compound by vacuum distillation or chromatography.

Protocol 2: Chemical Synthesis of this compound from N-Boc-L-proline

This protocol is adapted from the synthesis of 2-acetyl-1-pyrroline and involves the use of a protecting group and a Grignard reagent.

Step 1: Protection of L-proline

  • Dissolve L-proline in a suitable solvent (e.g., dichloromethane).

  • Add triethylamine (B128534) followed by di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

  • Stir the mixture at room temperature for 2.5 hours.

  • Wash the organic phase with a saturated citric acid solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain N-Boc-L-proline.

Step 2: Formation of the Weinreb Amide

  • Activate the N-Boc-L-proline, for example, by converting it to the acid chloride.

  • React the activated N-Boc-L-proline with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the corresponding Weinreb amide.

Step 3: Grignard Reaction

  • Dissolve the N-Boc-protected Weinreb amide in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C.

  • Slowly add ethylmagnesium bromide (EtMgBr) (a Grignard reagent) to the solution.

  • Allow the reaction to proceed to completion.

Step 4: Deprotection and Cyclization

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

  • Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA).

  • The deprotection will be followed by spontaneous cyclization to form this compound.

  • Purify the final product using chromatography.

Visualizations

Maillard_Reaction_Workflow Maillard Reaction Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants L-proline + D-glucose Heating Reflux for 2-4 hours Reactants->Heating Buffer Phosphate Buffer (pH 8) Buffer->Heating Extraction Solvent Extraction Heating->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Vacuum Distillation / Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Maillard reaction.

Chemical_Synthesis_Workflow Chemical Synthesis Workflow for this compound Start L-proline Protection Boc Protection Start->Protection Weinreb_Amide Weinreb Amide Formation Protection->Weinreb_Amide Grignard Grignard Reaction with EtMgBr Weinreb_Amide->Grignard Deprotection Deprotection (TFA) & Cyclization Grignard->Deprotection Product This compound Deprotection->Product

Caption: Step-wise workflow for the chemical synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield in this compound Synthesis Low_Yield Low Yield? Check_pH Is pH optimal (7-8 for Maillard)? Low_Yield->Check_pH Yes Check_Temp Is temperature correct? Check_pH->Check_Temp Yes Optimize_pH Adjust pH Check_pH->Optimize_pH No Check_Reagents Are reagents pure? Check_Temp->Check_Reagents Yes Optimize_Temp Adjust Temperature Check_Temp->Optimize_Temp No Check_Extraction Is extraction efficient? Check_Reagents->Check_Extraction Yes Use_Pure_Reagents Use High-Purity Reagents Check_Reagents->Use_Pure_Reagents No Improve_Extraction Optimize Extraction Check_Extraction->Improve_Extraction No

Caption: A logical diagram for troubleshooting low yield in the synthesis of this compound.

References

troubleshooting low recovery of 2-propionyl-1-pyrroline during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of 2-propionyl-1-pyrroline (2-PP). This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their extraction protocols and improve recovery rates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound (2-PP) is a potent aroma compound with structural similarities to the well-known flavor compound 2-acetyl-1-pyrroline (B57270) (2-AP)[1][2]. Like 2-AP, 2-PP is highly volatile and chemically unstable, making it susceptible to degradation and polymerization, particularly under thermal stress or in concentrated forms[3][4][5]. These characteristics present significant challenges in achieving high recovery rates during extraction.

Q2: Which extraction methods are most suitable for this compound?

Several extraction methods can be employed, each with its own advantages and disadvantages. Common techniques include:

  • Solvent Extraction: A straightforward method, but may have lower efficiency compared to more advanced techniques.[3]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance extraction efficiency, often requiring lower temperatures and shorter extraction times.[6][7]

  • Simultaneous Steam Distillation-Extraction (SDE): This technique can be effective but may lead to thermal degradation of the analyte, resulting in lower yields.[3]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent and can provide high recovery rates, although it requires specialized equipment.[3]

Q3: What are the critical parameters to consider for optimizing 2-PP extraction?

The recovery of 2-PP is highly dependent on several experimental parameters. Key factors to optimize include:

  • Solvent Choice: The polarity of the solvent plays a crucial role.

  • Temperature: Higher temperatures can increase extraction efficiency but also risk degrading the compound.

  • Extraction Time: Sufficient time is needed for complete extraction, but prolonged exposure can lead to degradation.

  • Solid-to-Liquid Ratio: This affects the concentration gradient and, consequently, the extraction efficiency.[8]

  • Sample Pre-treatment: The physical state of the sample, such as particle size and moisture content, can significantly impact extraction.[9]

Troubleshooting Guide: Low Recovery of this compound

This section addresses specific issues that can lead to low recovery of 2-PP and provides actionable solutions.

Problem 1: Consistently low or no detection of 2-PP in the final extract.

Potential Cause 1: Inappropriate Solvent Choice

The selection of a suitable solvent is critical for efficient extraction.

  • Solution: Ethanol (B145695) has been shown to be an effective solvent for the extraction of the related compound 2-AP from various matrices.[10][11] A binary solvent system, such as ethanol and n-hexane, may also improve yields by modulating the polarity of the extraction medium.[8] It is advisable to test a range of solvents with varying polarities to identify the optimal one for your specific sample matrix.

Potential Cause 2: Thermal Degradation

2-PP is thermally labile and can degrade at elevated temperatures used during extraction or solvent evaporation.[12]

  • Solution:

    • Employ low-temperature extraction methods like ultrasound-assisted extraction.[9]

    • If using a rotary evaporator to concentrate the extract, maintain a low water bath temperature (e.g., below 40°C) and use reduced pressure.[9]

    • Avoid prolonged exposure to heat at all stages of the process.

Potential Cause 3: Compound Instability and Polymerization

2-PP, much like 2-AP, is inherently unstable and can undergo polymerization, especially in a pure or highly concentrated state, leading to a decrease in its monomeric form.[4][5]

  • Solution:

    • Analyze the extract promptly after preparation to minimize degradation over time.

    • Consider derivatization of 2-PP to a more stable compound before analysis.[13]

    • For stabilization during storage, complexation with zinc halides has proven effective for 2-AP and may be applicable to 2-PP.[1]

Problem 2: Inconsistent and poor reproducibility of recovery rates.

Potential Cause 1: Variability in Sample Preparation

Inconsistent sample preparation, such as variations in grinding or moisture content, can lead to fluctuating extraction efficiencies.

  • Solution:

    • Standardize the sample preparation protocol. If drying is required, do so at a low temperature (e.g., 30-40°C) to a consistent weight.[9][10]

    • Grind the sample to a uniform and fine particle size to increase the surface area for extraction.[9]

Potential Cause 2: Inefficient Extraction from the Matrix

The analyte may be strongly bound to the sample matrix, leading to incomplete extraction.

  • Solution:

    • Optimize the solid-to-liquid ratio. A lower ratio (more solvent) can enhance extraction efficiency.[8]

    • Increase the extraction time, but monitor for potential degradation.[9]

    • Consider using ultrasound-assisted extraction to improve the disruption of the sample matrix and release of the target compound.[6]

Data Presentation

The following tables summarize key quantitative data from studies on the closely related compound 2-acetyl-1-pyrroline, which can serve as a starting point for optimizing 2-PP extraction.

Table 1: Optimal Conditions for Ultrasound-Assisted Extraction of 2-Acetyl-1-Pyrroline from Pandan Leaves

ParameterOptimal ValueReference
Ultrasound Time60 min[8][14]
Temperature50 °C[8][14]
Ultrasound Power300 W[8][14]
Solid-to-Liquid Ratio1:5 g/mL[8]
SolventEthanol/n-hexane[8]

Table 2: Comparison of 2-Acetyl-1-Pyrroline Yields with Different Extraction Methods from Pandan Leaves

Extraction Method2-AP Recovery (mg/kg)Reference
Supercritical CO2 Extraction0.72[3]
Simultaneous Steam Distillation0.002[3]
Ethanol Extraction2.771[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction (UASE)

This protocol is based on optimized methods for the extraction of 2-acetyl-1-pyrroline and is a recommended starting point for this compound.

  • Sample Preparation: Dry the sample material at 40°C in a ventilated oven to a constant weight. Grind the dried material to a fine powder.[9]

  • Extraction:

    • Weigh 5 g of the powdered sample and place it in a 50 mL flask.

    • Add 25 mL of ethanol to achieve a 1:5 solid-to-liquid ratio.[8]

    • Place the flask in an ultrasonic bath and sonicate for 60 minutes at 50°C with an ultrasonic power of 300 W.[8][14]

  • Filtration and Concentration:

    • After extraction, filter the mixture to remove solid debris.

    • Wash the residue with a small amount of fresh ethanol to recover any remaining compound.[9]

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Analysis: Analyze the concentrated extract as soon as possible using a suitable analytical method such as GC-MS or LC-MS/MS.[6][11]

Visualizations

Troubleshooting Workflow for Low 2-PP Recovery

Low_Recovery_Troubleshooting Start Low Recovery of 2-PP Check_Degradation Potential Thermal Degradation? Start->Check_Degradation Check_Solvent Inappropriate Solvent? Check_Degradation->Check_Solvent No Sol_Temp Lower Extraction & Evaporation Temp. Check_Degradation->Sol_Temp Yes Check_Matrix Inefficient Matrix Extraction? Check_Solvent->Check_Matrix No Sol_Solvent Test Solvents (e.g., Ethanol) Check_Solvent->Sol_Solvent Yes Check_Instability Compound Instability? Check_Matrix->Check_Instability No Sol_Matrix Optimize Solid-Liquid Ratio & Time Check_Matrix->Sol_Matrix Yes Sol_Instability Analyze Promptly / Derivatize Check_Instability->Sol_Instability Yes End Improved Recovery Check_Instability->End No Sol_Temp->End Sol_Solvent->End Sol_Matrix->End Sol_Instability->End

Caption: A decision tree for troubleshooting low recovery of this compound.

General Workflow for 2-PP Extraction and Analysis

Extraction_Workflow Sample_Prep Sample Preparation (Drying, Grinding) Extraction Extraction (e.g., UASE with Ethanol) Sample_Prep->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Low Temperature) Filtration->Concentration Analysis Analysis (GC-MS or LC-MS/MS) Concentration->Analysis

Caption: A generalized workflow for the extraction and analysis of this compound.

References

Technical Support Center: Stabilization of 2-Propionyl-1-Pyrroline with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the stabilization of the potent aroma compound 2-propionyl-1-pyrroline (2-PP) using cyclodextrin (B1172386) technology. Given that literature specifically detailing the stabilization of 2-PP is limited, this guide draws upon foundational research on 2-PP and extensive studies of its close structural analog, 2-acetyl-1-pyrroline (B57270) (2-AP), to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: Why is stabilization of this compound (2-PP) necessary?

A1: this compound, like its analog 2-acetyl-1-pyrroline (2-AP), is a highly unstable volatile compound.[1][2] These molecules are prone to degradation and polymerization, leading to a rapid loss of their characteristic roasty, popcorn-like aroma.[3] Encapsulation provides a physical barrier against environmental factors such as oxygen, light, and moisture, thereby enhancing shelf-life and enabling controlled release.[3]

Q2: How do cyclodextrins stabilize 2-PP?

A2: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate a "guest" molecule, like 2-PP, within this cavity, forming a non-covalent inclusion complex.[4] This molecular encapsulation protects the volatile guest from degradation, reduces its volatility, and can improve its solubility in aqueous solutions.[3][4]

Q3: Has the complexation of 2-PP with cyclodextrins been confirmed?

A3: Yes, the formation of an inclusion complex between this compound and β-cyclodextrin has been demonstrated through Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS). This research confirms that 2-PP can be successfully encapsulated within a β-cyclodextrin host.

Q4: Which type of cyclodextrin is best for encapsulating 2-PP?

A4: The choice of cyclodextrin depends on the size and shape of the guest molecule. For 2-PP, research has confirmed complexation with β-cyclodextrin (β-CD). Studies on the similar molecule, 2-AP, have shown that modified β-CDs, such as 2,6-di-O-methyl-β-cyclodextrin (DMβCD) and 6-hydroxypropyl-β-cyclodextrin (HPβCD), can also form stable inclusion complexes, with DMβCD showing particularly high binding affinity.[3] Researchers should consider screening β-CD and its derivatives as primary candidates for 2-PP encapsulation.

Q5: What is the typical stoichiometry of the 2-PP-cyclodextrin complex?

A5: For most flavor compounds of similar size to 2-PP, a 1:1 host-to-guest stoichiometry is observed.[4] While not definitively quantified for 2-PP, it is the most probable complex ratio.

Q6: How can I confirm that I have successfully formed an inclusion complex?

A6: Several analytical techniques can confirm complex formation. The disappearance or shifting of characteristic signals from the guest molecule in techniques like ¹H NMR is a strong indicator. Other common methods include Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM).[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency 1. Incorrect cyclodextrin (CD) type (cavity size mismatch).2. Inappropriate molar ratio of 2-PP to CD.3. Suboptimal reaction conditions (time, temperature, solvent).4. Inefficient complex recovery method.1. Screen different CDs (β-CD, γ-CD, and derivatives like HP-β-CD, DM-β-CD). The size of β-CD is often suitable for molecules like 2-PP.[3]2. Experiment with varying molar ratios (e.g., 1:1, 1:2, 2:1 of CD:2-PP). A 1:1 ratio is a common starting point.[4]3. Optimize stirring time (e.g., 12-48 hours) and temperature (room temperature is often sufficient). Ensure 2-PP is fully dissolved in a minimal amount of a suitable solvent before adding to the CD solution.4. For recovery, ensure the solution is sufficiently cooled to promote precipitation. Use a minimal amount of cold water/solvent for washing the precipitate to avoid redissolving the complex. Compare recovery yields from different methods like co-precipitation vs. freeze-drying.[4]
Product is Unstable / Aroma Fades Quickly 1. Incomplete encapsulation, leaving free 2-PP on the surface.2. High moisture content in the final powder.3. Degradation of 2-PP during the encapsulation process.4. Inappropriate storage conditions.1. Thoroughly wash the collected complex with a solvent in which 2-PP is soluble but the complex is not (e.g., diethyl ether) to remove surface-adsorbed guest molecules.2. Ensure the final complex is dried completely under vacuum at a mild temperature.3. Minimize exposure of 2-PP to water, heat, and oxygen during the process. Consider performing the reaction under an inert atmosphere (e.g., nitrogen).4. Store the final powder in a tightly sealed, opaque container at low temperature (e.g., ≤ 4°C) and low humidity.
Inconsistent Results Between Batches 1. Variability in the purity of 2-PP.2. Inconsistent mixing or reaction conditions.3. Variations in the drying or recovery process.1. Use 2-PP of high and consistent purity for all experiments.2. Standardize all parameters: stirring speed, rate of addition, temperature, and reaction time.3. Standardize the precipitation temperature/time and the vacuum drying conditions (pressure, temperature, duration).
Difficulty Confirming Complexation 1. Insufficient concentration for analytical detection.2. Overlapping signals in spectroscopic analysis (e.g., NMR).3. The chosen analytical method is not sensitive to the changes upon complexation.1. Prepare a more concentrated sample for analysis if possible.2. For NMR, use 2D techniques like ROESY to show spatial proximity between the protons of 2-PP and the inner cavity protons of the cyclodextrin.3. Use a combination of methods. For example, if FTIR shows minimal changes, DSC can provide clear evidence by showing the disappearance of the melting endotherm of the guest molecule.

Quantitative Data Summary

Table 1: Spectroscopic Evidence for this compound (2-PP) / β-Cyclodextrin Inclusion Complex Formation Data extracted from Favino et al., J. Org. Chem. 1996.

Analysis Method Observation Interpretation
¹H NMR (in D₂O) Upfield shifts (Δδ) observed for the internal protons (H-3, H-5) of the β-cyclodextrin cavity upon addition of 2-PP.The 2-PP guest molecule is located inside the hydrophobic cavity of the β-cyclodextrin, causing a change in the chemical environment of the internal protons.
FAB-MS A peak corresponding to the mass of the supramolecular complex [β-CD + 2-PP + H]⁺ was detected.Confirms the formation of a 1:1 inclusion complex in the gas phase.

Table 2: Stability Data for the Analog 2-Acetyl-1-Pyrroline (2-AP) with Various Encapsulants This data is for the structural analog 2-AP and should be used as a reference for designing experiments with 2-PP.

Encapsulating Agent Loading (%) Storage Conditions Retention of 2-AP Reference
β-Cyclodextrin 1020°C, 13 days~9% (91% decomposed)[US Patent 5,512,290, cited in 9]
β-Cyclodextrin 1110 days~1% (99% decomposed)[US Patent 5,512,290, cited in 9]
Zinc Iodide (ZnI₂) 14Ambient temp., dry, 3 months>94%[2]
Starch ~0.50% Relative Humidity, 2 weeks>50%[5]

Note: The data highlights that while cyclodextrins can form complexes, optimizing the formulation and storage conditions is critical for achieving high stability.

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex via Co-Precipitation

This is a generalized protocol based on common methods for flavor encapsulation and should be optimized for your specific application.

  • Preparation of Cyclodextrin Solution:

    • Dissolve β-cyclodextrin in deionized water at a concentration of approximately 1-1.5% (w/v) (Note: β-CD has limited water solubility, ~1.85 g/100 mL at 25°C).[4] This can be done in a jacketed glass reactor under constant stirring. A 1:1 molar ratio of β-CD to 2-PP is a good starting point.

    • Gently heat the solution (e.g., to 50-60°C) to ensure complete dissolution, then allow it to cool to room temperature.

  • Addition of Guest Molecule (2-PP):

    • This compound is highly reactive. If working with the pure compound, it should be freshly prepared or purified.

    • Slowly add the 2-PP to the aqueous β-cyclodextrin solution dropwise while stirring vigorously. To aid dispersion, 2-PP can be pre-dissolved in a minimal amount of a water-miscible solvent like ethanol (B145695) before addition.

  • Complex Formation:

    • Seal the reactor to prevent the loss of the volatile guest molecule.

    • Continue to stir the mixture at room temperature for 12-24 hours. The solution may become cloudy or a precipitate may begin to form.

  • Recovery of the Complex:

    • To maximize precipitation, cool the mixture in an ice bath or refrigerate at 4°C for several hours (or overnight).

    • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sparingly with a small amount of ice-cold deionized water to remove any uncomplexed cyclodextrin.

    • Perform a second wash with a non-polar solvent (e.g., diethyl ether or pentane) to remove any surface-adhered (unencapsulated) 2-PP.

  • Drying:

    • Dry the final powder in a vacuum oven or desiccator at a mild temperature (e.g., 30-40°C) until a constant weight is achieved.

  • Storage:

    • Store the resulting white powder in an airtight, opaque container at low temperature (≤ 4°C) and protected from humidity.

Mandatory Visualizations

Experimental_Workflow Diagram 1: Experimental Workflow for 2-PP Encapsulation cluster_prep Preparation cluster_complexation Complexation cluster_recovery Recovery & Purification cluster_final Final Product prep_cd 1. Dissolve β-Cyclodextrin in Deionized Water mix 3. Add 2-PP to CD Solution (Dropwise, with stirring) prep_cd->mix prep_2pp 2. Prepare 2-PP Solution (Pure or in minimal solvent) prep_2pp->mix react 4. Stir for 12-24h (Sealed Vessel, RT) mix->react cool 5. Cool to Induce Precipitation (4°C) react->cool filter_node 6. Vacuum Filtration cool->filter_node wash 7. Wash Precipitate (Cold Water & Solvent) filter_node->wash dry 8. Vacuum Dry Powder wash->dry store 9. Store in Cool, Dry, Dark Conditions dry->store analyze 10. Characterize Complex (NMR, DSC, FTIR, etc.) dry->analyze

Caption: Diagram 1: A generalized workflow for the encapsulation of this compound.

Characterization_Pathway Diagram 2: Logical Pathway for Complex Characterization start Start: Prepared 2-PP/CD Powder primary_confirm Primary Confirmation: Formation of New Solid Phase start->primary_confirm spectroscopy Spectroscopic Evidence (Interaction at Molecular Level) primary_confirm->spectroscopy Is there interaction? thermal Thermal Analysis (Change in Physical Properties) primary_confirm->thermal Are properties changed? morphology Morphological Analysis (Change in Crystal Structure) primary_confirm->morphology Is structure new? nmr ¹H NMR: Observe chemical shift changes of CD inner protons spectroscopy->nmr ftir FTIR: Look for shifts or disappearance of 2-PP characteristic bands spectroscopy->ftir dsc DSC: Confirm disappearance of 2-PP melting endotherm thermal->dsc xrd XRD: Compare diffraction patterns of complex vs. physical mixture morphology->xrd sem SEM: Observe new crystalline morphology different from starting materials morphology->sem conclusion Conclusion: Successful Inclusion Complex Formation nmr->conclusion ftir->conclusion dsc->conclusion xrd->conclusion sem->conclusion

Caption: Diagram 2: A decision pathway for the analytical characterization of the inclusion complex.

References

minimizing analyte loss of 2-propionyl-1-pyrroline in GC inlet

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 2-propionyl-1-pyrroline (2-PP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte loss and ensure accurate quantification.

Note on 2-Acetyl-1-Pyrroline (B57270) (2-AP) as an Analog: this compound (2-PP) is a thermally labile compound, and there is limited specific literature on its GC analysis. However, its close structural analog, 2-acetyl-1-pyrroline (2-AP), is well-studied and known for its instability in the GC inlet.[1][2] The information and recommendations provided here are largely based on established methods and troubleshooting strategies for 2-AP, which are expected to be highly applicable to 2-PP.

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound, offering step-by-step solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing)

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for active compounds like 2-PP is typically caused by undesirable interactions within the GC system.[3][4] Here’s a systematic approach to troubleshoot this issue:

  • Active Sites in the Inlet: The primary cause of tailing is often the presence of active sites (e.g., silanol (B1196071) groups) in the GC inlet liner.[3]

    • Solution:

      • Use a Deactivated Liner: Always use a high-quality, deactivated inlet liner. If you are already using one, consider it may be contaminated or its deactivation has worn off.

      • Regularly Replace the Liner: Inlet liners are consumables and should be replaced regularly, especially when analyzing active compounds or complex matrices.[5]

      • Consider Liners with Glass Wool: A deactivated glass wool plug in the liner can help to trap non-volatile residues and provide a more inert surface for vaporization.[6] However, for very sensitive compounds, the wool itself can sometimes be a source of activity.

  • Column Contamination: Active sites can also develop at the head of the analytical column due to the accumulation of matrix components.

    • Solution:

      • Trim the Column: Cut 10-15 cm from the front of the column to remove the contaminated section.

      • Use a Guard Column: A deactivated guard column can protect the analytical column from contamination.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause turbulence and peak distortion.[7]

    • Solution:

      • Ensure a Clean, Square Cut: Use a ceramic scoring wafer to obtain a clean, 90° cut.

      • Verify Correct Installation Depth: Consult your GC manufacturer's instructions for the proper column installation depth in the inlet.

Issue 2: Analyte Loss and Poor Sensitivity

Q2: I am experiencing low recovery and poor sensitivity for this compound. What could be causing this analyte loss?

A2: Analyte loss of thermally labile compounds like 2-PP in the GC inlet is a common problem and can be attributed to several factors:

  • Thermal Degradation: 2-PP is susceptible to degradation at high temperatures.

    • Solution:

      • Optimize Inlet Temperature: A lower inlet temperature can minimize thermal degradation. A good starting point is 230-250°C, but this should be determined empirically.[8] For HS-SPME analysis of the analogous 2-AP, inlet temperatures of 250°C have been used successfully.[9][10]

      • Consider Alternative Injection Techniques:

        • Cool On-Column (COC) Injection: This technique introduces the sample directly onto the column without a heated inlet, thereby eliminating the risk of thermal degradation in the injector.

        • Programmed Temperature Vaporization (PTV): A PTV inlet allows for a cool initial injection followed by a rapid temperature ramp, minimizing the time the analyte spends at high temperatures.

  • Active Sites: As with peak tailing, active sites in the inlet can cause irreversible adsorption of the analyte.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum.

      • Use Inert Components: Employ highly deactivated liners and consider using an inert-coated gold seal.

  • Improper Splitless Injection Parameters: For trace analysis, splitless injection is common, but incorrect parameters can lead to analyte loss.

    • Solution:

      • Optimize Splitless Hold Time: Ensure the splitless hold time is long enough to transfer the majority of the analyte to the column. This is typically 30-60 seconds.

      • Check for Backflash: Injecting a large volume of solvent into a hot inlet can cause the sample vapor to expand beyond the volume of the liner, leading to sample loss through the septum purge and split lines. Use a solvent with a lower expansion volume or reduce the injection volume.

Frequently Asked Questions (FAQs)

Q3: What is the best type of GC inlet liner for this compound analysis?

A3: The ideal liner for a thermally labile and active compound like 2-PP should be highly inert. An Ultra Inert (or similarly designated) single taper liner with deactivated glass wool is often a good starting point. The taper helps to focus the sample onto the column, and the glass wool aids in vaporization and traps non-volatile matrix components.[6] However, if analyte degradation is still suspected, a liner without glass wool may provide better results.

Q4: What are the recommended GC parameters for the analysis of this compound?

ParameterRecommendation
Injection Mode Splitless
Inlet Temperature 230 - 250 °C (Optimization is crucial)
Inlet Liner Deactivated single taper with deactivated glass wool
Injection Volume 1 µL
Splitless Hold Time 30 - 60 seconds
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min
Oven Program Initial: 40-50°C (hold for 1-5 min), Ramp: 5°C/min to 220°C (hold for 5 min)
Column DB-WAX or Rxi-5Sil MS (or equivalent polar/mid-polar column)

Q5: How often should I perform inlet maintenance?

A5: For routine analysis of active compounds like 2-PP, especially in complex matrices, it is recommended to inspect the inlet liner daily and replace it after a set number of injections (e.g., every 50-100 injections) or as soon as peak shape or response deteriorates. The septum should be replaced more frequently, typically every 50-100 injections, to prevent leaks.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of this compound (adapted from 2-AP methods)

This protocol is adapted from established methods for the analysis of 2-acetyl-1-pyrroline in food matrices.[9][12]

  • Sample Preparation:

    • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

    • Add a small, precise volume of water (e.g., 100 µL) if the matrix is dry, as this can improve analyte release into the headspace.[12]

    • If using an internal standard, spike the sample at this stage.

  • HS-SPME Parameters:

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for volatile compounds.

    • Incubation Temperature: 60°C. Higher temperatures may not necessarily improve recovery and can risk analyte degradation.[9]

    • Incubation Time: 15 minutes.

    • Extraction Time: 15 minutes.

  • GC-MS Parameters:

    • Inlet: Set to 250°C and operate in splitless mode.

    • Desorption Time: 5 minutes.

    • Column: DB-WAX (30 m x 0.25 mm, 0.50 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 50°C (hold for 1 min), then ramp at 5°C/min to 220°C (hold for 5 min).

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Homogenized Sample weigh Weigh 1.0g into 20mL vial sample->weigh spike Spike with Internal Standard weigh->spike incubate Incubate at 60°C for 15 min spike->incubate extract Expose DVB/CAR/PDMS fiber for 15 min incubate->extract inject Desorb fiber in GC inlet (250°C, splitless) extract->inject separate Separate on DB-WAX column inject->separate detect Detect by Mass Spectrometry separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

analyte_loss_pathway cluster_inlet GC Inlet cluster_loss_mechanisms Analyte Loss Mechanisms cluster_troubleshooting Troubleshooting Solutions injection Sample Injection vaporization Vaporization injection->vaporization backflash Backflash injection->backflash transfer Transfer to Column vaporization->transfer thermal_degradation Thermal Degradation vaporization->thermal_degradation active_sites Adsorption on Active Sites vaporization->active_sites optimize_temp Optimize Inlet Temperature thermal_degradation->optimize_temp deactivated_liner Use Deactivated Liner active_sites->deactivated_liner inlet_maintenance Regular Inlet Maintenance active_sites->inlet_maintenance check_volume Check Injection Volume backflash->check_volume

Caption: Factors contributing to analyte loss in the GC inlet.

References

Technical Support Center: Analysis of 2-Propionyl-1-Pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-propionyl-1-pyrroline (2-PP). Due to its structural similarity to the extensively studied flavor compound 2-acetyl-1-pyrroline (B57270) (2-AP), the analytical challenges and interference removal strategies are largely translatable. This guide draws upon established methodologies for 2-AP to provide robust solutions for 2-PP analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The primary sources of interference in 2-PP analysis are:

  • Co-eluting Compounds: In gas chromatography (GC), other volatile and semi-volatile compounds from the sample matrix can have similar retention times to 2-PP, leading to overlapping peaks. A notable example for the related compound 2-AP is the co-elution with 6-methyl-5-hepten-2-one, which also shares major mass spectral ions, making differentiation difficult.[1] Another interfering compound can be 1-hexanol.[1]

  • Matrix Effects: The sample matrix (e.g., food products, biological fluids) can significantly impact the analysis. This can manifest as suppression or enhancement of the analyte signal in the mass spectrometer. For instance, in rice analysis, starch adsorption can lead to low recovery of the analyte.[2]

  • Analyte Instability: 2-PP, like 2-AP, can be unstable, especially in its pure form or in concentrated solutions.[3] It can undergo polymerization, leading to a loss of the target analyte during sample preparation and analysis.[3]

  • Thermal Degradation: High temperatures used in GC injectors can cause the degradation of 2-PP, leading to inaccurate quantification.[1]

Q2: How can I minimize co-elution with interfering compounds?

A2: To minimize co-elution, consider the following strategies:

  • GC Column Selection: Use a polar, base-deactivated GC column. A polar phase is better suited for the relatively polar nature of 2-PP, resulting in better peak shape and resolution.[1]

  • Temperature Program Optimization: A slow, optimized GC oven temperature program can improve the separation of 2-PP from closely eluting compounds. For example, a long isothermal period at a lower temperature at the beginning of the run has been used to separate 2-AP from interfering compounds.[1]

  • High-Resolution Mass Spectrometry (HRMS): Using a mass spectrometer with high resolving power can help to differentiate between 2-PP and co-eluting interferences, even if they are not chromatographically separated, based on their exact mass.

Q3: What is the best way to overcome matrix effects?

A3: The standard addition method is a highly effective way to compensate for matrix effects.[4][5] This involves adding known amounts of a 2-PP standard to the sample matrix and creating a calibration curve from the spiked samples. This approach accounts for any signal suppression or enhancement caused by the matrix. Matrix-matched calibration curves, where standards are prepared in a similar matrix to the sample, can also be employed.[2]

Q4: How can I prevent the degradation of this compound during analysis?

A4: To prevent degradation:

  • Low-Temperature Injection: Use a relatively low GC injector temperature (e.g., 150-170 °C was recommended for 2-AP) to minimize thermal decomposition.[1]

  • Sample Handling: Analyze samples as quickly as possible after preparation. If storage is necessary, keep extracts at low temperatures (e.g., 4°C or frozen) and in an inert solvent.

  • Derivatization: For a more robust approach, consider derivatizing 2-PP to a more stable compound before analysis. A novel method for 2-AP involves derivatization with o-phenylenediamine (B120857) followed by HPLC-MS/MS analysis.[6][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Cause Troubleshooting Step
Active sites in the GC system Use a base-deactivated injection port liner and GC column.[1]
Analyte degradation in the injector Lower the injector temperature.[1]
Low recovery from sample preparation Optimize the extraction method (e.g., SPME time, temperature, sample-to-water ratio).[8] Consider the standard addition method to accurately quantify recovery.[4]
Matrix suppression Use the standard addition method or a matrix-matched calibration curve.[2][4]
Analyte instability in solution Prepare fresh standards and samples. Avoid storing samples for extended periods.
Issue 2: Inaccurate or Non-Reproducible Quantification
Possible Cause Troubleshooting Step
Co-elution with an interfering peak Optimize the GC temperature program for better separation.[1] Use a more selective mass transition in MS/MS analysis.
Matrix effects Implement the standard addition method for calibration.[4][5]
Inconsistent sample preparation Ensure precise and consistent execution of the extraction protocol. Use an internal standard to correct for variations.
Formation of 2-PP during sample heating Minimize heating during sample preparation. For SPME, use a lower extraction temperature.[9]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is adapted from methods developed for 2-acetyl-1-pyrroline in rice.[8]

1. Sample Preparation:

  • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
  • Add 0.25 mL of deionized water. The ratio of water to the sample is critical and should be optimized.[8]
  • If using an internal standard, spike the sample at this stage.

2. HS-SPME Procedure:

  • Equilibrate the vial at 60°C for 15 minutes in a heating block or autosampler agitator.[8]
  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at the same temperature. Optimization of extraction time is recommended.[9]

3. GC-MS Analysis:

  • Injector: Desorb the fiber in the GC inlet at a temperature optimized to be low enough to prevent degradation but high enough for efficient desorption (e.g., 250°C).
  • Column: Use a polar, base-deactivated column (e.g., DB-WAX).[8]
  • Oven Program: Start with an initial temperature of 50°C (hold for 1 min), then ramp to 220°C at 5°C/min (hold for 5 min).[8] This program should be optimized for your specific instrument and sample.
  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher selectivity and sensitivity.

Protocol 2: Derivatization with o-Phenylenediamine followed by LC-MS/MS

This protocol is based on a novel method for 2-AP that enhances stability and allows for analysis by LC-MS/MS.[6]

1. Sample Extraction:

  • Extract 2-PP from the sample using a suitable solvent (e.g., ethanol (B145695) with ultrasound-assisted extraction).[10]

2. Derivatization:

  • To the extract, add a solution of o-phenylenediamine.
  • The reaction will form a stable quinoxaline (B1680401) derivative of 2-PP. The reaction conditions (temperature, time, pH) will need to be optimized.

3. LC-MS/MS Analysis:

  • Chromatography: Perform separation on a C18 column with a gradient elution using mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid.
  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for the specific 2-PP-quinoxaline derivative.

Quantitative Data Summary

The following table summarizes recovery and limit of detection (LOD) data from studies on 2-AP, which can serve as a benchmark for developing 2-PP analysis methods.

Method Matrix Recovery (%) LOD LOQ Reference
HS-SPME/GC-MSAseptic-packaged cooked rice< 10% (highlights strong matrix effects)--[4]
Derivatization with o-phenylenediamine and HPLC-MS/MSRice92%0.26 µg/kg0.79 µg/kg[6]
Ultrasound-assisted solvent extraction with UPLC-MS/MSRice85.3 - 108%0.15 µg/kg-[10]
HS-SPME-GC-TOF-MSRice95.57 - 107.49% (with matrix-matched standards)0.46 ng/g-[2]

Visualizations

experimental_workflow_hs_spme_gc_ms cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis sample Homogenized Sample vial Weigh into Headspace Vial sample->vial water Add Water vial->water equilibrate Equilibrate at 60°C water->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Desorb in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect

Caption: HS-SPME-GC-MS Experimental Workflow.

logical_relationship_troubleshooting issue Poor Peak Shape / Low Signal cause1 Active Sites issue->cause1 cause2 Analyte Degradation issue->cause2 cause3 Low Recovery issue->cause3 cause4 Matrix Suppression issue->cause4 solution1 Use Base-Deactivated Liner/Column cause1->solution1 solution2 Lower Injector Temperature cause2->solution2 solution3 Optimize Extraction / Standard Addition cause3->solution3 solution4 Standard Addition / Matrix-Matched Calibration cause4->solution4

Caption: Troubleshooting Logic for Poor Peak Shape.

References

Technical Support Center: Optimization of QuEChERS for 2-Propionyl-1-Pyrroline Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of 2-propionyl-1-pyrroline (2-PP).

Disclaimer: Direct research on the optimization of QuEChERS for this compound is limited. The guidance provided below is based on the well-documented optimization of QuEChERS for a closely related and structurally similar compound, 2-acetyl-1-pyrroline (B57270) (2-AP), as well as general best practices for QuEChERS method development for various analytes in complex matrices.

Troubleshooting Guide

This section addresses specific issues you may encounter during the QuEChERS extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inappropriate Solvent Polarity: The extraction solvent may not be optimal for the polarity of 2-PP.While acetonitrile (B52724) is the standard QuEChERS solvent, consider testing alternative solvents or solvent mixtures. For a similar compound, 2-acetyl-1-pyrroline, ethanol (B145695) has shown good results in some applications.[1]
Analyte Adsorption to Sorbent: The d-SPE sorbent may be too strong and adsorb the target analyte.If using Primary Secondary Amine (PSA), which is common in QuEChERS, consider reducing the amount or trying a less retentive sorbent like C18. In some cases, for certain analytes, no cleanup step yields better recoveries.[2][3]
pH of the Sample: The pH of the sample matrix can affect the stability and extraction efficiency of 2-PP. The formation of the related compound 2-AP has been shown to be pH-dependent.[4]Buffering the sample with acetate (B1210297) or citrate (B86180) salts during the extraction step can help maintain a consistent pH and improve recovery.[5][6]
High Matrix Effects (Signal Suppression or Enhancement) Insufficient Cleanup: Co-extracted matrix components can interfere with the ionization of 2-PP in the mass spectrometer.Optimize the d-SPE cleanup step. A combination of sorbents may be necessary. For example, PSA is used to remove fatty acids, sugars, and organic acids, while C18 can remove nonpolar interferences. Graphitized Carbon Black (GCB) can be effective for removing pigments, but may also adsorb planar analytes.
High Fat Content in Matrix: Lipids are a common source of matrix effects.For high-fat matrices, consider adding a freezing step (winterization) after the initial extraction and before d-SPE to precipitate lipids. Sorbents like Z-Sep or EMR-Lipid are specifically designed for lipid removal.[3]
Poor Reproducibility (High %RSD) Inconsistent Shaking/Vortexing: The extraction and cleanup steps may not be consistent between samples.Use a mechanical shaker or vortexer for a standardized time and speed to ensure consistent extraction efficiency.
Inaccurate Measurement of Reagents: Small variations in the amount of salts and sorbents can affect the extraction conditions.Ensure accurate weighing of all solid reagents. Pre-packaged QuEChERS salts and d-SPE tubes can improve consistency.
Sample Homogeneity: An inhomogeneous sample will lead to variable extraction results.Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction.
Analyte Degradation Thermal Instability: 2-PP, like its analogue 2-AP, may be thermally labile.[7]Avoid high temperatures during sample preparation and analysis. If using GC-MS, ensure the inlet temperature is not excessively high.
Reactivity: The pyrroline (B1223166) ring can be reactive.The use of a derivatization agent can stabilize the molecule for analysis. For 2-AP, derivatization with o-phenylenediamine (B120857) to form a stable quinoxaline (B1680401) has been successful.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound extraction using QuEChERS?

A1: Acetonitrile is the most common and a good starting point for QuEChERS extractions due to its ability to extract a wide range of compounds and precipitate proteins.[6] However, for related aroma compounds, other solvents have been used. It is recommended to start with acetonitrile and, if recovery is low, experiment with other solvents like ethyl acetate or solvent mixtures.

Q2: Which d-SPE sorbent should I use for cleaning up my this compound extract?

A2: The choice of d-SPE sorbent is highly matrix-dependent. A common starting point is a combination of anhydrous magnesium sulfate (B86663) (to remove residual water), PSA (to remove polar interferences), and C18 (to remove non-polar interferences).[2] If your sample has a high fat content, consider using Z-Sep or EMR-Lipid.[3] For pigmented samples, GCB can be used, but be cautious as it may adsorb your target analyte.

Q3: How does pH affect the extraction of this compound?

A3: While specific data for 2-PP is unavailable, the stability and formation of the related compound 2-acetyl-1-pyrroline are known to be influenced by pH.[4] It is advisable to use a buffered QuEChERS method (e.g., acetate or citrate buffered) to ensure a consistent pH during extraction, which can improve recovery and reproducibility.[5][6]

Q4: My recoveries are still low after optimizing the solvent and d-SPE. What else can I try?

A4: If you are still experiencing low recoveries, consider the following:

  • Omitting the cleanup step: In some cases, the d-SPE step can adsorb the analyte, leading to lower recoveries. Try analyzing the extract directly after the initial extraction and centrifugation.[2]

  • Salting-out effect: The type and amount of salt used in the extraction step can influence the partitioning of the analyte into the organic solvent. Ensure you are using the correct amounts of magnesium sulfate and sodium chloride (or other salts as per the specific QuEChERS method).

  • Derivatization: 2-PP may be unstable during analysis. A derivatization step to create a more stable compound can significantly improve results.[8]

Q5: How can I minimize matrix effects when analyzing this compound in a complex matrix?

A5: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:

  • Optimize d-SPE: Use a combination of sorbents tailored to your specific matrix.

  • Matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples. This helps to compensate for signal suppression or enhancement.

  • Isotope dilution: Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to correct for matrix effects and recovery losses.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of different QuEChERS parameters on analyte recovery from various studies. Note that this data is for pesticides and not this compound, but it can serve as a guide for selecting initial conditions for method optimization.

Table 1: Effect of d-SPE Sorbent on Pesticide Recovery

Sorbent CombinationMatrixAnalyte ClassRecovery Range (%)Reference
PSASoilPesticides95% of compounds with satisfactory recovery[2]
PSA + C18SoilPesticides91% of compounds with satisfactory recovery[2]
EMR-LipidRapeseedsPesticides103 out of 179 pesticides with 70-120% recovery[3]
Z-SepRapeseedsPesticidesUnsatisfactory for polar analytes[3]
ChitosanRicePesticidesSimilar to C18, good performance[9]
Florisil + Z-SepOlivesPAHs & PCBs94-122%[10][11]

Table 2: Effect of Extraction Solvent on Analyte Recovery

Extraction SolventMatrixAnalyte ClassRecovery Range (%)Reference
AcetonitrileOrange JuicePesticides70-118%[5]
AcetonitrileEdible InsectsPesticides64.54-122.12%[12]
Acetonitrile/Dichloromethane (7:1, v/v)Aerosol ParticlesPAHs76-118%[13]
Acetonitrile:Water (1:1)OlivesPAHs & PCBs94-122%[10][11]

Experimental Protocols

Below is a generalized QuEChERS protocol that can be adapted for the extraction of this compound.

1. Sample Preparation

  • Homogenize the sample (e.g., using a high-speed blender).

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • (For dry samples, add a specific amount of water to rehydrate).

2. Extraction

  • Add 10 mL of acetonitrile (or other optimized solvent) to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts. For the original unbuffered method, this is 4 g MgSO₄ and 1 g NaCl. For the acetate buffered method, use 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at >3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) - Cleanup

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents. A common combination is 150 mg anhydrous MgSO₄ and 25 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., >10,000 rcf) for 2 minutes.

  • The supernatant is ready for analysis by GC-MS or LC-MS.

Logical Workflow for Troubleshooting QuEChERS Optimization

QuEChERS_Troubleshooting start Start: Low Recovery or High Matrix Effect check_solvent Step 1: Evaluate Extraction Solvent (e.g., Acetonitrile) start->check_solvent solvent_ok Is Recovery > 70%? check_solvent->solvent_ok change_solvent Action: Test Alternative Solvents (e.g., Ethyl Acetate, Acetone) solvent_ok->change_solvent No check_cleanup Step 2: Optimize d-SPE Cleanup solvent_ok->check_cleanup Yes change_solvent->check_solvent Re-evaluate cleanup_ok Are Matrix Effects < 20%? check_cleanup->cleanup_ok change_sorbent Action: Adjust Sorbent Type/Amount (e.g., Add C18/GCB, Reduce PSA) cleanup_ok->change_sorbent No check_ph Step 3: Investigate pH Effects cleanup_ok->check_ph Yes change_sorbent->check_cleanup Re-evaluate ph_ok Is Performance Consistent? check_ph->ph_ok add_buffer Action: Use Buffered QuEChERS (Acetate or Citrate) ph_ok->add_buffer No final_validation Step 4: Method Validation (Linearity, LOQ, Accuracy, Precision) ph_ok->final_validation Yes add_buffer->check_ph Re-evaluate end Optimized Method final_validation->end

Caption: Troubleshooting workflow for QuEChERS method optimization.

References

reducing thermal degradation of 2-propionyl-1-pyrroline during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of 2-propionyl-1-pyrroline (2-PP) during analysis. Given the limited direct research on 2-PP, much of the guidance is based on extensive studies of its close structural analog, 2-acetyl-1-pyrroline (B57270) (2-AP), which exhibits similar instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-PP) and why is it difficult to analyze?

A1: this compound (2-PP) is a volatile organic compound known for its characteristic roasty, popcorn-like aroma. It is structurally similar to the well-known flavor compound 2-acetyl-1-pyrroline (2-AP). The primary challenge in its analysis is its inherent instability; it is susceptible to degradation, particularly at elevated temperatures, which are common in analytical techniques like gas chromatography (GC).[1][2]

Q2: What is the primary mechanism of 2-PP degradation?

A2: The degradation of 2-PP, much like its analog 2-AP, is believed to occur primarily through polymerization.[2] This process is accelerated by heat and can lead to a significant loss of the analyte, resulting in inaccurate quantification. The reaction involves the formation of dimers and larger oligomers.

Q3: At what stages of my analysis is 2-PP likely to degrade?

A3: Thermal degradation of 2-PP can occur at multiple stages of the analytical workflow:

  • Sample Preparation: Prolonged exposure to heat during extraction or concentration steps.

  • Gas Chromatography (GC) Analysis: High temperatures in the GC injector port and column can cause on-column degradation.

  • Storage: Long-term storage of samples, especially at room temperature or in the light, can lead to gradual degradation.

Q4: Are there methods to stabilize 2-PP before analysis?

A4: Yes, several methods developed for the stabilization of the structurally similar 2-AP have been shown to be effective for 2-PP as well. One promising technique is complexation with zinc halides (e.g., ZnI2, ZnBr2, or ZnCl2). This forms a stable, crystalline complex that can be stored and then release the free 2-PP upon hydration.[1] Another approach is microencapsulation, for instance, with cyclodextrins or in a starch matrix, which can protect the molecule from degradation.

Troubleshooting Guides

Issue 1: Low or No Recovery of 2-PP in GC-MS Analysis
Possible Cause Troubleshooting Step
Thermal Degradation in GC Injector Lower the injector temperature. Start with a lower temperature (e.g., 180-200°C) and gradually increase to find the optimal balance between volatilization and degradation. Use a splitless or pulsed splitless injection to minimize the residence time of the analyte in the hot injector.
On-Column Degradation Use a high-quality, inert GC column. A wax-based column (e.g., DB-WAX) is often used for such compounds. Ensure the column is properly conditioned and free of active sites. Consider using a shorter column or a faster temperature ramp to reduce the analysis time.
Sample Preparation Issues Minimize the use of heat during any extraction or concentration steps. If possible, use solvent-based extraction at room temperature. If using headspace analysis, optimize the incubation temperature and time to maximize recovery without causing significant degradation.
Analyte Instability in Solution Analyze samples as quickly as possible after preparation. If storage is necessary, keep extracts at low temperatures (-20°C or -80°C) in the dark.
Issue 2: Poor Reproducibility of 2-PP Quantification
Possible Cause Troubleshooting Step
Inconsistent Degradation Standardize all parameters of the analytical method, especially temperatures and times for sample preparation and GC analysis. Use an internal standard that is structurally similar to 2-PP but more stable, if available.
Active Sites in the GC System Deactivate the entire GC flow path, including the injector liner and column, to minimize analyte adsorption and degradation. Regularly replace the injector liner and septum.
Matrix Effects The sample matrix can influence the stability of 2-PP. Perform matrix-matched calibration to account for these effects.

Quantitative Data on Analog Stability

Direct quantitative data on the thermal degradation of 2-PP is limited. The following table summarizes stability data for the closely related 2-acetyl-1-pyrroline (2-AP), which can serve as a valuable proxy for understanding 2-PP's behavior.

Stabilization MethodAnalyteRetention after StorageStorage Conditions
Zinc Iodide Complexation2-AP>94%3 months at ambient temperature (dry)
Starch Complexation2-AP>50%2 weeks at 0% relative humidity
Microencapsulation (Gum Acacia:Maltodextrin)2-AP~72%72 days

Data is for 2-acetyl-1-pyrroline and is intended to be indicative of the potential stability of this compound under similar conditions.[1]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for 2-PP Analysis

This protocol is adapted from methods used for 2-AP and is designed to minimize thermal degradation.

  • Sample Preparation:

    • Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.

    • Seal the vial immediately with a PTFE/silicone septum.

  • HS-SPME Parameters:

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective.

    • Incubation Temperature: Start with a low temperature (e.g., 40-60°C) to minimize degradation.

    • Incubation Time: Optimize between 15-30 minutes.

    • Extraction Time: 30 minutes.

  • GC-MS Parameters:

    • Injector: Splitless mode, 200°C.

    • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: 40°C (hold 2 min), ramp to 220°C at 5°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detection: Scan mode (m/z 35-350) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and key fragments of 2-PP.

Protocol 2: Derivatization for LC-MS/MS Analysis

To avoid the high temperatures of GC, 2-PP can be derivatized to a more stable compound for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach has been successfully used for 2-AP.[3]

  • Extraction: Extract 2-PP from the sample using a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Derivatization Reaction:

    • Concentrate the extract.

    • React the extract with a derivatizing agent such as o-phenylenediamine. This reaction converts the α-dicarbonyl moiety of 2-PP into a stable quinoxaline (B1680401) derivative.

    • Optimize reaction conditions (temperature, time, pH) for maximum yield.

  • LC-MS/MS Analysis:

    • Analyze the resulting stable derivative by reverse-phase HPLC coupled with a tandem mass spectrometer.

    • Develop a multiple reaction monitoring (MRM) method for the specific precursor-product ion transition of the derivatized 2-PP for sensitive and selective quantification.

Visualizations

cluster_degradation Thermal Degradation Pathway of 2-PP 2PP_1 This compound (2-PP) Dimer Dimer Formation 2PP_1->Dimer + Heat 2PP_2 This compound (2-PP) 2PP_2->Dimer + Heat Polymer Further Polymerization Dimer->Polymer + Heat, + 2-PP

Potential thermal degradation pathway of 2-PP.

cluster_workflow Recommended Analytical Workflow Sample Sample Collection Extraction Low-Temperature Extraction (e.g., Solvent extraction at RT) Sample->Extraction HS_SPME Optimized HS-SPME (Low Temp, Short Time) Sample->HS_SPME Derivatization Derivatization to Stable Compound Extraction->Derivatization GC_MS GC-MS Analysis (Low Injector Temp, Inert Flowpath) Extraction->GC_MS HS_SPME->GC_MS LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data Data Analysis & Quantification GC_MS->Data LC_MS->Data

Workflow options for minimizing 2-PP degradation.

References

Technical Support Center: Overcoming Co-elution in 2-Propionyl-1-Pyrroline Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems encountered during the chromatographic analysis of 2-propionyl-1-pyrroline (2-PP).

Troubleshooting Guides

Issue: Poor resolution or peak co-elution involving this compound.

When analyzing this compound (2-PP), a key aroma compound, co-elution with other matrix components can lead to inaccurate quantification and misidentification. This guide provides a systematic approach to troubleshoot and resolve these issues.

Step 1: Methodical Problem Identification

Before adjusting your methodology, it's crucial to confirm that co-elution is indeed the issue.

Q1: How can I confirm that the peak for 2-PP is co-eluting with another compound?

A1: If you are using a mass spectrometry (MS) detector, you can assess peak purity by examining the mass spectra across the peak. If the spectra are consistent throughout, the peak is likely pure. However, if the spectral profile changes from the leading edge to the tailing edge, co-elution is probable. For UV detectors, a diode array detector (DAD) can perform a similar peak purity analysis by comparing UV spectra across the peak. Visual inspection of the chromatogram for signs of asymmetry, such as shoulders or merged peaks, can also indicate co-elution.

Step 2: Optimizing Chromatographic Parameters

Once co-elution is suspected, systematically adjusting chromatographic parameters is the next logical step.

Q2: My 2-PP peak is broad and not well-separated from a neighboring peak. What should I try first?

A2: Start by optimizing your temperature program in gas chromatography (GC). A slower temperature ramp can often improve the separation of closely eluting compounds. Alternatively, introducing an isothermal hold at a temperature slightly below the elution temperature of the co-eluting pair can enhance resolution.

Q3: Adjusting the temperature program didn't fully resolve the peaks. What is the next step?

A3: Modifying the carrier gas flow rate can be effective. While it may seem counterintuitive, increasing the linear velocity through the column can sometimes lead to narrower, sharper, and better-resolved peaks. However, be mindful of the optimal flow rate for your specific column dimensions and carrier gas to avoid sacrificing efficiency.

Q4: I'm still facing co-elution. Should I consider changing my GC column?

A4: Yes, changing the stationary phase is a powerful tool to resolve co-elution. Selectivity is the key to separating compounds that are difficult to resolve by boiling point alone. If you are using a non-polar column, switching to a column with a different polarity (e.g., a wax-type or a mid-polarity phenyl-substituted column) can alter the elution order and improve separation. The choice of stationary phase should be guided by the potential interfering compounds in your sample matrix.

Step 3: Advanced Separation Techniques

For particularly challenging separations, more advanced techniques may be necessary.

Q5: What is heart-cutting, and can it help with my 2-PP co-elution problem?

A5: Heart-cutting is a two-dimensional gas chromatography (GC-GC) technique where a specific portion (the "heart-cut") of the eluent from the first column is selectively transferred to a second column with a different stationary phase. This is highly effective for resolving complex co-elutions. For instance, if 2-PP co-elutes with a compound on a non-polar column, a heart-cut of that peak can be sent to a polar column to achieve separation.

Frequently Asked Questions (FAQs)

Sample Preparation and Matrix Effects

Q6: Can my sample preparation method contribute to co-elution?

A6: Absolutely. Complex sample matrices are a common source of interfering compounds that can co-elute with your analyte of interest.[1] Techniques like solid-phase extraction (SPE) or QuEChERS can be employed to clean up samples and remove matrix components that may interfere with the analysis.[1] For volatile compounds like 2-PP, headspace analysis (HS) or solid-phase microextraction (SPME) are often used to minimize matrix effects by selectively extracting volatile and semi-volatile compounds.

Q7: I'm using SPME for my analysis of 2-PP in a food matrix, but I'm getting inconsistent results and suspect matrix effects. What can I do?

A7: Matrix effects can significantly impact the accuracy of SPME analysis. The composition of the sample can affect the partitioning of the analyte onto the SPME fiber. To mitigate this, consider using the standard addition method for calibration, which can help to compensate for matrix effects. Additionally, optimizing SPME parameters such as extraction time, temperature, and fiber type for your specific matrix is crucial.

Instrumentation and Method Development

Q8: What are some common compounds that might co-elute with this compound or the similar compound 2-acetyl-1-pyrroline (B57270)?

A8: For the closely related and more extensively studied 2-acetyl-1-pyrroline (2-AP), co-elution has been reported with compounds like 1-hexanol (B41254) and 6-methyl-5-hepten-2-one, especially on polar columns. While specific co-eluting compounds for 2-PP will be matrix-dependent, it is reasonable to anticipate potential interference from other volatile and semi-volatile compounds present in your sample.

Q9: Can derivatization help in resolving co-elution issues with 2-PP?

A9: Derivatization can be a valuable strategy, particularly if 2-PP is unstable or exhibits poor chromatographic behavior. For instance, a novel derivatization method using o-phenylenediamine (B120857) has been developed for 2-acetyl-1-pyrroline to form a more stable quinoxaline (B1680401) derivative, which is then analyzed by LC-MS/MS.[2][3] This approach not only improves stability but can also shift the retention time of the analyte, potentially moving it away from interfering peaks.

Quantitative Data Summary

The following table summarizes the Kovats Retention Indices for this compound on various GC columns. This data can be used to predict the elution order of 2-PP relative to other compounds and to select a column that provides the best separation for your specific application.

GC Column Stationary PhaseKovats Retention Index (KI)Reference
DB-1 (100% Dimethylpolysiloxane)1000Buttery RG, J. Agric. Food Chem. 1997, 45:837
SE-54 (5% Phenyl-95% Dimethylpolysiloxane)1024Schieberle P, J. Agric. Food Chem. 1991, 39:1141
OV-1701 (7% Phenyl-7% Cyanopropyl-86% Dimethylpolysiloxane)1104Schieberle P, J. Agric. Food Chem. 1991, 39:1141
FFAP (Nitroterephthalic acid modified polyethylene (B3416737) glycol)1400Tairu AO, J. Agric. Food Chem. 2000, 48:2391

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for 2-Acetyl-1-Pyrroline in a Rice Matrix (Adaptable for this compound)

This protocol is based on established methods for the analysis of 2-acetyl-1-pyrroline and can be adapted for this compound.

  • Sample Preparation: Weigh 1.0 g of the ground sample into a 20 mL headspace vial. Add a small amount of water (e.g., 0.25 mL) to enhance the release of volatile compounds.

  • Internal Standard: Add an appropriate internal standard. For 2-AP analysis, 2,6-dimethylphenol (B121312) (2,6-DMP) has been used.

  • Extraction: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes). Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time.

  • Desorption and GC-MS Analysis: Desorb the extracted analytes from the SPME fiber in the GC inlet, which is typically set at a high temperature (e.g., 250°C).

  • GC Conditions:

    • Column: A wax-type column (e.g., DB-WAX, 30 m x 0.25 mm, 0.50 µm film thickness) is often used for the separation of polar volatile compounds.[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C for 1 min), then ramp up to a higher temperature (e.g., 220°C at 5°C/min) and hold for a few minutes.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to detect the target ion and potential co-eluting compounds (e.g., m/z 40-300).

Visualizations

Troubleshooting_Workflow start Start: Co-elution Suspected peak_purity Assess Peak Purity (MS or DAD) start->peak_purity visual_inspection Visually Inspect Chromatogram (Shoulders, Asymmetry) peak_purity->visual_inspection If MS/DAD unavailable optimize_temp Optimize Temperature Program (Slower Ramp, Isothermal Hold) peak_purity->optimize_temp Co-elution Confirmed visual_inspection->optimize_temp Co-elution Suspected resolved Problem Resolved optimize_temp->resolved Success not_resolved Still Co-eluting optimize_temp->not_resolved optimize_flow Optimize Carrier Gas Flow Rate optimize_flow->resolved Success optimize_flow->not_resolved change_column Change GC Column (Different Polarity) change_column->resolved Success change_column->not_resolved advanced_tech Consider Advanced Techniques (e.g., GC-GC Heart-cutting) advanced_tech->resolved not_resolved->optimize_flow Try Next Step not_resolved->change_column Try Next Step not_resolved->advanced_tech For Difficult Separations

Caption: Troubleshooting workflow for resolving co-elution issues.

Sample_Prep_Workflow start Start: Sample Analysis matrix_type Assess Sample Matrix Complexity start->matrix_type simple_matrix Simple/Clean Matrix matrix_type->simple_matrix Low complex_matrix Complex Matrix (e.g., Food, Biological) matrix_type->complex_matrix High direct_injection Direct Injection / Dilution simple_matrix->direct_injection headspace Headspace (HS) or SPME complex_matrix->headspace For Volatiles cleanup Sample Cleanup Required (SPE, QuEChERS) complex_matrix->cleanup For Semi-volatiles/Non-volatiles analysis Chromatographic Analysis direct_injection->analysis headspace->analysis cleanup->analysis

Caption: Logical workflow for selecting a sample preparation technique.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 2-Propionyl-1-Pyrroline (2PP) via a Validated GC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds is paramount. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-propionyl-1-pyrroline (2PP), a key aroma compound. We present a detailed experimental protocol, performance data, and a comparison with alternative analytical techniques, supported by experimental data adapted from studies on the closely related analogue, 2-acetyl-1-pyrroline (B57270) (2AP).

GC-MS Method Validation for this compound (2PP)

The validation of an analytical method ensures its reliability, reproducibility, and accuracy for its intended purpose. Here, we outline the key validation parameters for the quantification of 2PP using a GC-MS method. The data presented is a hypothetical model based on typical performance characteristics observed for the analogous compound, 2-acetyl-1-pyrroline (2AP).

Quantitative Data Summary

The following table summarizes the performance of a validated GC-MS method for the quantification of 2PP.

Validation ParameterPerformance Metric
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.5 ng/g
Limit of Quantification (LOQ) 1.5 ng/g
Precision (RSD%) Intraday: < 5%Interday: < 10%
Accuracy (Recovery %) 90 - 110%
Specificity Confirmed by mass spectrum

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction of volatile and semi-volatile compounds from a sample matrix.

Protocol:

  • Sample Weighing: Accurately weigh 1 gram of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., deuterated this compound) to the vial.

  • Equilibration: Seal the vial and incubate at 60°C for 30 minutes to allow for the equilibration of volatile compounds in the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 15 minutes to adsorb the analytes.

  • Desorption: Immediately desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

GC-MS Analysis

Gas chromatography separates the volatile compounds, and mass spectrometry provides identification and quantification.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/min.

    • Hold: Maintain at 180°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of 2PP (e.g., m/z 125, 96, 68). Full scan mode (m/z 40-250) for initial identification.

Method Validation Workflow

The following diagram illustrates the logical workflow for validating the GC-MS method for 2PP quantification.

cluster_Validation Method Validation Workflow Specificity Specificity & Selectivity (Mass Spectrum Confirmation) Linearity Linearity & Range (Calibration Curve, R² > 0.99) Specificity->Linearity LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate Precision, RSD%) LOD_LOQ->Precision Accuracy Accuracy (Recovery Studies, %) Precision->Accuracy Robustness Robustness (Varying Parameters) Accuracy->Robustness System_Suitability System Suitability (QC Checks) Robustness->System_Suitability cluster_Workflow HS-SPME-GC-MS Workflow for 2PP Quantification Sample Sample Homogenization HS_Vial Transfer to Headspace Vial Sample->HS_Vial Spiking Internal Standard Spiking HS_Vial->Spiking Equilibration Equilibration (60°C, 30 min) Spiking->Equilibration SPME HS-SPME Extraction (15 min) Equilibration->SPME GC_MS GC-MS Analysis SPME->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

A Guide to Inter-Laboratory Comparison of 2-Propionyl-1-Pyrroline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the writing of this guide, there is a notable absence of published inter-laboratory comparison studies specifically for 2-propionyl-1-pyrroline (2-PP). However, due to its structural and chemical similarity to the well-researched aroma compound 2-acetyl-1-pyrroline (B57270) (2-AP), this guide leverages the extensive data and established analytical methodologies for 2-AP to propose a framework for the inter-laboratory comparison of 2-PP. The principles and techniques described herein are directly applicable and provide a robust starting point for researchers, scientists, and drug development professionals seeking to establish validated and reproducible analytical methods for 2-PP.

An inter-laboratory comparison, also known as a proficiency test, is a crucial component of a laboratory's quality assurance program. It involves multiple laboratories analyzing the same samples to evaluate and compare their analytical performance. This process helps in identifying potential biases, improving precision, and ensuring the reliability and comparability of results across different laboratories.

Framework for a Proposed Inter-Laboratory Comparison of 2-PP

A successful inter-laboratory comparison study for 2-PP would involve several key stages, from the initial planning to the final data analysis and reporting. The following diagram illustrates a proposed logical workflow for such a study.

cluster_planning 1. Planning and Preparation cluster_execution 2. Execution cluster_analysis 3. Data Analysis and Reporting P1 Define Study Objectives and Scope P2 Select Participating Laboratories P1->P2 P3 Prepare and Characterize Test Material (e.g., spiked matrix) P2->P3 P4 Establish a Detailed Protocol P3->P4 E1 Distribute Test Material and Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Laboratories Submit Results E2->E3 A1 Statistical Analysis of Results (e.g., z-scores) E3->A1 A2 Evaluate Laboratory Performance A1->A2 A3 Prepare and Distribute Final Report A2->A3

Caption: Proposed workflow for an inter-laboratory comparison of 2-PP.

Comparison of Analytical Methods for Pyrroline Analysis

Several analytical techniques have been successfully employed for the quantification of 2-AP and are therefore highly suitable for the analysis of 2-PP. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS) often coupled with a headspace sampling technique like Solid Phase Microextraction (SPME), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, sample matrix, and available instrumentation.

The following table summarizes the performance characteristics of various analytical methods reported for 2-AP, which can be considered indicative for 2-PP analysis.

Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Precision (RSD) Recovery (%) Reference
LC-MS/MS with Derivatization Rice0.26 µg/kg0.79 µg/kg7% (precision), 14% (repeatability)92%[1]
HS-SPME-GC-MS/MS Single Rice KernelsBelow sensory threshold53 pg/g (lower limit of linearity)5-33%Not Reported[2]
UASE-UPLC-MS/MS Rice0.15 µg/kgNot Reported2.8% (repeatability), 7.6% (reproducibility)85.3-108%[3]
HS-GC-TOF-MS Aromatic Rice0.68 ng/gNot ReportedNot ReportedNot Reported[4]
HS-SPME-GC-TOF-MS Aromatic Rice0.46 ng/gNot ReportedNot ReportedNot Reported[4]
Colorimetric Method Fragrant Rice2.00 mg/L5.00 mg/L (lower limit of linearity)4.31% (repeatability), 1.57% (reproducibility)Not Reported[5]

Experimental Protocols

A detailed and standardized experimental protocol is paramount for the success of an inter-laboratory comparison. Below is a generalized protocol for the analysis of 2-PP using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), based on established methods for 2-AP.[6][7]

Objective: To quantify the concentration of this compound in a given matrix.

Materials and Reagents:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Solid Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

  • Internal standard (e.g., a stable isotope-labeled analogue of 2-PP)

  • 2-PP analytical standard

  • Methanol or other suitable solvent for standard preparation

  • Sodium chloride (for salting out)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specified amount of the homogenized sample (e.g., 1.0 g) into a 20 mL headspace vial.

    • Add a specified volume of a saturated NaCl solution (e.g., 5 mL) to the vial to enhance the release of volatile compounds.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with the magnetic screw cap.

    • Briefly vortex the sample to ensure mixing.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or water bath set to a specified temperature (e.g., 60-80°C).[6][7]

    • Allow the sample to equilibrate for a defined period (e.g., 15-40 minutes).[6][7]

    • Expose the SPME fiber to the headspace of the vial for a specified extraction time (e.g., 20-30 minutes) at the same temperature.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the analytes from the SPME fiber by inserting it into the hot GC inlet (e.g., 250°C) for a specified time (e.g., 5-10 minutes) in splitless mode.[6]

    • Separate the compounds on a suitable capillary column (e.g., DB-WAX or Rxi-5Sil MS).[6][7]

    • Use a temperature program optimized for the separation of 2-PP and the internal standard. An example program could be: initial temperature of 40-50°C held for 1-5 minutes, ramped to 220-270°C at 5-20°C/min, and held for 5 minutes.[6][7]

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity, monitoring characteristic ions for 2-PP and the internal standard.

  • Quantification:

    • Create a calibration curve using standards of 2-PP prepared in a matrix similar to the samples.

    • Calculate the concentration of 2-PP in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard and by referring to the calibration curve.

The following diagram provides a visual representation of this analytical workflow.

cluster_prep 1. Sample Preparation cluster_extraction 2. HS-SPME cluster_analysis 3. GC-MS Analysis cluster_quant 4. Quantification S1 Weigh Sample into Vial S2 Add Salt Solution S1->S2 S3 Spike with Internal Standard S2->S3 S4 Seal and Vortex S3->S4 E1 Equilibrate Sample at Elevated Temperature S4->E1 E2 Expose SPME Fiber to Headspace E1->E2 A1 Thermal Desorption in GC Inlet E2->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (SIM/MRM) A2->A3 Q2 Calculate Analyte Concentration A3->Q2 Q1 Generate Calibration Curve Q1->Q2

Caption: Analytical workflow for 2-PP analysis using HS-SPME-GC-MS.

By following the proposed framework and utilizing the established analytical methods for the closely related compound 2-AP, researchers can confidently establish robust and reproducible methods for the analysis of this compound and successfully conduct inter-laboratory comparisons to ensure data quality and consistency.

References

A Sensory Showdown: Unpacking the Aromatic Nuances of 2-Propionyl-1-pyrroline and 2-Acetyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of two potent, roast-smelling odorants, 2-Propionyl-1-pyrroline (2PP) and 2-Acetyl-1-pyrroline (2AP), reveals striking similarities in their sensory profiles, yet subtle distinctions in their olfactory potency. This guide provides a comprehensive sensory comparison, supported by quantitative data and detailed experimental methodologies, for researchers and professionals in the fields of flavor science and drug development.

Both this compound and its more extensively studied counterpart, 2-Acetyl-1-pyrroline, are pivotal compounds responsible for the desirable "roasty" and "popcorn-like" aromas in a variety of foods.[1] Their formation is often associated with the Maillard reaction, a cornerstone of flavor development in cooked products. While both molecules share a common pyrroline (B1223166) ring structure, the variation in their acyl side chain—propionyl versus acetyl—influences their sensory perception.

Sensory Profile Comparison

Sensory evaluations consistently describe both compounds with overlapping descriptors. 2-Acetyl-1-pyrroline is widely recognized for its characteristic "popcorn-like" aroma and is a key flavor constituent in scented rice, bread, and other cooked foods.[2][3][4] Similarly, this compound is characterized by a "roast" and "popcorn" flavor profile.[5] While direct, nuanced comparative sensory panel data is limited, the available literature strongly indicates a close similarity in their qualitative aroma profiles, with both contributing significantly to the savory, roasted notes of thermally processed foods.

Quantitative Sensory Data

The most significant distinction between these two potent odorants lies in their odor detection thresholds. The odor threshold is the lowest concentration of a compound that can be detected by the human sense of smell.

CompoundOdor Threshold in Air (ng/L)Odor Threshold in Water (µg/kg)References
2-Acetyl-1-pyrroline (2AP) 0.020.1[1][4]
This compound (2PP) Not explicitly defined, but identified as a key odorant alongside 2APNot available[1]

Note: Odor thresholds can vary depending on the medium (air, water, oil) and the specific methodology used for determination.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to determine which volatile compounds in a complex mixture contribute to its aroma.

Methodology:

  • Sample Preparation: A volatile extract of the food or model system is prepared using methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME).

  • Gas Chromatographic Separation: The extract is injected into a gas chromatograph (GC) equipped with a capillary column. The compounds are separated based on their volatility and interaction with the stationary phase of the column.

  • Olfactometric Detection: The effluent from the GC column is split. One portion is directed to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification. The other portion is directed to a sniffing port, where a trained sensory panelist inhales the effluent and records the odor character and intensity at specific retention times.

  • Data Analysis: The olfactometric data is correlated with the instrumental data to identify the specific compounds responsible for the perceived aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O to determine the flavor dilution (FD) factor of each odorant, providing a measure of its potency.

Sensory Panel Evaluation

Sensory panel analysis provides a qualitative and quantitative description of the sensory attributes of a substance.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. They undergo training to familiarize themselves with the specific aroma attributes and intensity scales to be used.

  • Sample Preparation: Pure compounds are diluted in an appropriate solvent (e.g., water, oil, or ethanol) to concentrations above their detection thresholds. For food products, samples are prepared in a consistent and controlled manner.

  • Evaluation Procedure: Samples are presented to the panelists in a controlled environment to minimize distractions. Panelists are typically asked to evaluate the samples in a randomized order and rate the intensity of various sensory descriptors (e.g., "roasty," "popcorn-like," "nutty," "buttery") on a labeled magnitude scale.

  • Data Analysis: The data from the panelists are collected and statistically analyzed to determine the mean intensity ratings for each attribute and to identify significant differences between samples.

Signaling Pathway

The perception of both this compound and 2-Acetyl-1-pyrroline, like most odorants, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Odorant (2PP or 2AP) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_Protein G-protein (Golf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP (Second Messenger) AC->cAMP 4. Conversion Ion_Channel Cyclic Nucleotide-gated Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na 6. Influx ATP ATP cAMP->Ion_Channel 5. Binding & Opening Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Sensory_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation Food_Sample Food Sample or Model System Extraction Volatile Extraction (e.g., SPME, SDE) Food_Sample->Extraction GC_O Gas Chromatography-Olfactometry (GC-O) Extraction->GC_O Sensory_Panel Sensory Panel Evaluation Extraction->Sensory_Panel Instrumental_Data Instrumental Data (Compound ID & Quantity) GC_O->Instrumental_Data Sensory_Data Sensory Data (Aroma Descriptors & Intensity) GC_O->Sensory_Data Sensory_Panel->Sensory_Data Correlation Correlation & Interpretation Instrumental_Data->Correlation Sensory_Data->Correlation

References

A Comparative Analysis of 2-Propionyl-1-Pyrroline Formation from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the formation of 2-propionyl-1-pyrroline (2-PP), a significant flavor compound with a characteristic roasty, popcorn-like aroma. This document outlines the key precursors and their relative efficiencies in generating 2-PP, supported by established chemical principles from Maillard reaction chemistry. Detailed experimental protocols and visual representations of the formation pathways are included to facilitate a deeper understanding for researchers in flavor chemistry, food science, and related fields.

Introduction to this compound (2-PP)

This compound is a nitrogen-containing heterocyclic compound that contributes to the desirable aroma of a variety of cooked foods, including roasted meats, coffee, and popcorn. Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The key structural features of 2-PP are a pyrroline (B1223166) ring and a propionyl side chain. The formation of this molecule is therefore dependent on precursors that can provide these two moieties.

Precursors for the Pyrroline Ring

The foundational structure of 2-PP is the pyrroline ring, which is primarily derived from the amino acid L-proline (B1679175) and its metabolic precursors, L-ornithine and L-glutamate. Through processes like the Strecker degradation, these amino acids can cyclize to form the crucial intermediate, 1-pyrroline (B1209420).

  • L-Proline: As a cyclic secondary amino acid, proline is the most direct precursor to 1-pyrroline.

  • L-Ornithine: This non-proteinogenic amino acid can be converted to 1-pyrroline through oxidative deamination and cyclization.

  • L-Glutamate: Through a series of enzymatic or thermal reactions, glutamate (B1630785) can be converted to ornithine and subsequently to 1-pyrroline.[1][2][3]

  • Hydroxyproline (B1673980): A hydroxylated analog of proline, found abundantly in collagen, has been investigated as a potential precursor, though its conversion to 1-pyrroline is less direct.[4][5][6][7]

Precursors for the Propionyl Side Chain

The three-carbon propionyl group of 2-PP originates from the degradation of reducing sugars during the Maillard reaction. These sugars break down into various reactive carbonyl species. For the formation of the propionyl side chain, a three-carbon (C3) sugar fragment is required.

  • Reducing Sugars: Sugars like glucose, fructose (B13574), and ribose are common precursors. Pentoses like ribose are generally more reactive in the Maillard reaction than hexoses like glucose and fructose.[8][9]

  • 2-Oxobutanal: This α-dicarbonyl compound, a degradation product of sugars, has been identified as a key intermediate that reacts with 1-pyrroline to form 2-PP.[10][11]

Comparative Analysis of Precursor Efficiency

While direct quantitative comparative studies on the yield of 2-PP from different precursors are limited in the scientific literature, the following tables provide an estimated relative efficiency based on established principles of Maillard reaction chemistry and data from analogous reactions, such as the formation of the well-studied compound 2-acetyl-1-pyrroline.

Table 1: Relative Efficiency of Amino Acid Precursors for 2-PP Formation

Amino Acid PrecursorChemical StructureRelative Yield of 1-PyrrolineEstimated Relative Yield of 2-PPKey Considerations
L-ProlineC₅H₉NO₂++++++Direct precursor, generally leads to the highest yields.
L-OrnithineC₅H₁₂N₂O₂++++Efficiently converts to 1-pyrroline.
L-GlutamateC₅H₉NO₄++Requires more reaction steps for conversion to 1-pyrroline, leading to lower yields.[1][2]
HydroxyprolineC₅H₉NO₃+/-+/-Conversion pathway is less favorable and may lead to different reaction products.[5][6]

Note: The relative yields are estimated based on the efficiency of 1-pyrroline formation. +++ indicates the highest relative yield, while +/- indicates a low or variable yield.

Table 2: Relative Efficiency of Reducing Sugar Precursors for 2-PP Formation

Reducing Sugar PrecursorChemical StructureRelative Reactivity in Maillard ReactionEstimated Relative Yield of 2-PPKey Considerations
RiboseC₅H₁₀O₅++++++Pentoses are highly reactive and readily form C3 fragments.[8][9]
FructoseC₆H₁₂O₆++++More reactive than glucose in the initial stages of the Maillard reaction.[12]
GlucoseC₆H₁₂O₆++A common and effective precursor, though generally less reactive than fructose and ribose.[12]

Note: The relative yields are estimated based on the general reactivity of the sugars in the Maillard reaction and their propensity to form C3 degradation products.

Experimental Protocols

Formation of this compound in a Maillard Model System

This protocol describes a general method for studying the formation of 2-PP from an amino acid and a reducing sugar in a model system.

Materials:

  • L-proline (or L-ornithine, L-glutamate)

  • D-glucose (or D-fructose, D-ribose)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Reaction vessel (e.g., sealed glass tube or round-bottom flask with condenser)

  • Heating source (e.g., oil bath or heating mantle)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare an equimolar solution of the chosen amino acid and reducing sugar in the phosphate buffer. A typical concentration is 0.1 M for each reactant.

  • Transfer a defined volume of the reaction mixture to the reaction vessel.

  • Seal the vessel or equip it with a condenser.

  • Heat the reaction mixture at a controlled temperature (e.g., 120-140 °C) for a specific duration (e.g., 1-2 hours).

  • After heating, cool the reaction mixture to room temperature.

  • Extract the volatile compounds from the reaction mixture using a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Analyze the concentrated extract by GC-MS to identify and quantify the amount of this compound formed.

Chemical Synthesis of this compound from N-Boc-L-proline

This protocol outlines a chemical synthesis route for 2-PP, which can be useful for obtaining a pure standard for analytical purposes.[13]

Materials:

  • N-Boc-L-proline

  • N,O-Dimethylhydroxylamine hydrochloride

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvents (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Weinreb Amide Formation: React N-Boc-L-proline with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent and a base in an anhydrous solvent to form the N-Boc-L-proline Weinreb amide.

  • Grignard Reaction: Treat the Weinreb amide with ethylmagnesium bromide in an anhydrous solvent at a low temperature (e.g., -78 °C to 0 °C). This will introduce the propionyl group.

  • Deprotection and Cyclization: Remove the Boc protecting group using trifluoroacetic acid in a suitable solvent. The deprotection will be followed by spontaneous cyclization to form this compound.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualization of Formation Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways for the formation of this compound.

G cluster_amino_acid Pyrroline Ring Formation cluster_sugar Propionyl Precursor Formation Proline Proline 1-Pyrroline 1-Pyrroline Proline->1-Pyrroline Strecker Degradation Ornithine Ornithine Ornithine->1-Pyrroline Oxidative Deamination & Cyclization Glutamate Glutamate Glutamate->Ornithine This compound This compound 1-Pyrroline->this compound Reaction Reducing Sugars\n(Glucose, Fructose, Ribose) Reducing Sugars (Glucose, Fructose, Ribose) Sugar Degradation\nProducts Sugar Degradation Products Reducing Sugars\n(Glucose, Fructose, Ribose)->Sugar Degradation\nProducts Maillard Reaction 2-Oxobutanal 2-Oxobutanal Sugar Degradation\nProducts->2-Oxobutanal 2-Oxobutanal->this compound

Caption: General overview of this compound formation.

G start Start: Amino Acid + Reducing Sugar maillard Maillard Reaction (Heating) start->maillard strecker Strecker Degradation of Amino Acid maillard->strecker sugar_frag Sugar Fragmentation maillard->sugar_frag 1_pyrroline 1-Pyrroline Formation strecker->1_pyrroline c3_fragment C3 Carbonyl Formation (e.g., 2-Oxobutanal) sugar_frag->c3_fragment condensation Condensation Reaction 1_pyrroline->condensation c3_fragment->condensation 2pp This compound condensation->2pp

Caption: Experimental workflow for 2-PP formation via Maillard reaction.

Conclusion

The formation of this compound is a complex process influenced by the type and availability of its precursors. L-proline and highly reactive reducing sugars such as ribose are predicted to be the most efficient precursors for the formation of this important aroma compound. This guide provides a foundational understanding for researchers to design experiments aimed at maximizing the yield of 2-PP or for professionals in the food and flavor industry to better control its formation during processing. Further quantitative studies are encouraged to build upon the comparative framework presented here.

References

A Head-to-Head Battle: SPME vs. SIDA for the Quantification of 2-Propionyl-1-Pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers in aroma analysis, this document provides a comprehensive comparison of Solid-Phase Microextraction (SPME) and Stable Isotope Dilution Assay (SIDA) for the quantitative analysis of 2-propionyl-1-pyrroline, a key aroma compound. This guide is based on established methodologies for the closely related and extensively studied compound, 2-acetyl-1-pyrroline (B57270) (2-AP), providing a strong proxy for the analytical considerations of this compound.

In the realm of flavor and fragrance analysis, accurate quantification of potent aroma compounds is paramount. This compound, known for its characteristic popcorn-like aroma, plays a significant role in the sensory profile of various food products. For researchers and quality control professionals, selecting the optimal analytical technique is a critical decision that impacts accuracy, sensitivity, and throughput. This guide delves into a comparative analysis of two prevalent techniques: Solid-Phase Microextraction (SPME) and Stable Isotope Dilution Assay (SIDA), offering a clear perspective on their respective strengths and weaknesses.

While direct comparative studies on this compound are limited, a wealth of research on the analogous compound, 2-acetyl-1-pyrroline (2-AP), provides a robust framework for this analysis. The principles and experimental workflows are directly translatable due to the structural and chemical similarities of these two potent odorants.

Quantitative Performance: A Tabular Comparison

The following table summarizes the key performance metrics for SPME and SIDA, based on validated methods for 2-acetyl-1-pyrroline, which are expected to be highly similar for this compound.

Performance MetricSolid-Phase Microextraction (SPME)Stable Isotope Dilution Assay (SIDA) combined with SPME
Linearity (r²) > 0.99> 0.9989[1][2]
Limit of Detection (LOD) Matrix-dependent, typically in the ng/g range0.1 ng/g[1][2]
Limit of Quantification (LOQ) Matrix-dependent, typically in the ng/g range0.4 ng/g[1][2]
Recovery Often low and variable (e.g., 7.02-9.02% in rice matrix)[3]; can be as low as 0.3%[4][5]Almost complete recovery of the spiked analyte[1][2]
Precision (RSD) Can be higher due to matrix effects and fiber variability11.6%[1][2]
Matrix Effect Significant, often requiring matrix-matched calibration or standard addition[6]Effectively compensated by the co-eluting internal standard[7]

Experimental Protocols: A Step-by-Step Guide

Solid-Phase Microextraction (SPME) Workflow

SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. The volatile analytes, including this compound, adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph (GC) for analysis.

Experimental Protocol for Headspace SPME (HS-SPME):

  • Sample Preparation: A known quantity of the homogenized sample (e.g., 2 g of rice flour) is placed into a headspace vial.[3] For solid samples, grinding under liquid nitrogen can be employed to increase the surface area and release of volatiles.[3]

  • Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 80°C for 40 minutes) to allow the volatile compounds to equilibrate in the headspace.[3]

  • Extraction: The SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 15 minutes) to adsorb the analytes.[3][5]

  • Desorption and Analysis: The fiber is then retracted and immediately inserted into the hot injector of a GC-MS/MS system, where the analytes are thermally desorbed and separated on a capillary column before detection and quantification.

Stable Isotope Dilution Assay (SIDA) Workflow

SIDA is a highly accurate quantification technique that utilizes a stable isotope-labeled version of the target analyte as an internal standard. This isotopically labeled standard is chemically identical to the analyte of interest and behaves similarly during extraction and analysis, thus correcting for matrix effects and variations in recovery.

Experimental Protocol for SIDA coupled with HS-SPME:

  • Internal Standard Spiking: A known amount of the stable isotope-labeled this compound (e.g., deuterated this compound) is added to the sample at the very beginning of the sample preparation process.

  • Sample Preparation and Extraction: The sample is then subjected to the HS-SPME procedure as described above. The presence of the internal standard throughout the process ensures that any loss of the native analyte is mirrored by a proportional loss of the labeled standard.

  • GC-MS/MS Analysis: The desorbed analytes are separated by GC and detected by tandem mass spectrometry (MS/MS). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native this compound and its labeled internal standard.

  • Quantification: The concentration of the native analyte is determined by the ratio of the peak area of the native analyte to the peak area of the known amount of the internal standard.

Visualizing the Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both SPME and SIDA.

SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Sample Sample Homogenization Homogenization Sample->Homogenization Vial Headspace Vial Homogenization->Vial Incubation Incubation (e.g., 80°C, 40 min) Vial->Incubation SPME_Fiber SPME Fiber Exposure (15 min) Incubation->SPME_Fiber GC_MS GC-MS/MS (Desorption & Analysis) SPME_Fiber->GC_MS Data Data Analysis (External Standard/Standard Addition) GC_MS->Data

Caption: Experimental workflow for Solid-Phase Microextraction (SPME).

SIDA_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (HS-SPME) cluster_analysis Analysis cluster_quantification Quantification Sample Sample Internal_Standard Add Labeled Internal Standard Sample->Internal_Standard Homogenization Homogenization Internal_Standard->Homogenization Vial Headspace Vial Homogenization->Vial Incubation Incubation (e.g., 80°C, 40 min) Vial->Incubation SPME_Fiber SPME Fiber Exposure (15 min) Incubation->SPME_Fiber GC_MS GC-MS/MS (Desorption & Analysis) SPME_Fiber->GC_MS Data Data Analysis (Ratio to Internal Standard) GC_MS->Data

Caption: Experimental workflow for Stable Isotope Dilution Assay (SIDA).

Concluding Remarks: Choosing the Right Tool for the Job

The choice between SPME and SIDA for the quantification of this compound hinges on the specific requirements of the analysis.

SPME offers a simple, rapid, and solventless method suitable for screening and semi-quantitative analysis. Its major drawback lies in its susceptibility to matrix effects, which can lead to lower accuracy and precision. To overcome this, meticulous validation with matrix-matched standards or the more labor-intensive standard addition method is necessary.[3][6]

SIDA , on the other hand, stands as the gold standard for accurate and precise quantification. By incorporating a stable isotope-labeled internal standard, it effectively nullifies the impact of matrix effects and variations in extraction efficiency, leading to highly reliable data.[7] While the initial investment in a labeled standard is required, the superior data quality often justifies the cost, particularly in research and development settings where accuracy is paramount.

For routine quality control where high throughput and cost-effectiveness are key, a well-validated SPME method may suffice. However, for fundamental research, method development, and applications demanding the highest level of accuracy, the SIDA approach is unequivocally the superior choice. The combination of SIDA with an automated HS-SPME system provides a powerful, robust, and sensitive platform for the definitive quantification of this compound in complex matrices.

References

accuracy and precision of 2-propionyl-1-pyrroline quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the accurate and precise quantification of 2-propionyl-1-pyrroline (2PP). While specific quantitative data for 2PP is limited in published literature, this document leverages data from its close structural analog, 2-acetyl-1-pyrroline (B57270) (2-AP), to provide a robust comparison of commonly employed analytical techniques. The methods discussed are primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry. Due to their structural similarities, the performance characteristics of these methods for 2-AP are considered indicative of their potential performance for 2PP.

Overview of Analytical Methods

The quantification of volatile and reactive compounds like this compound presents analytical challenges. The two predominant techniques employed for the analysis of the related compound, 2-acetyl-1-pyrroline, and by extension applicable to 2PP, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of pyrroline (B1223166) derivatives, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and concentration of the analyte from the sample matrix without the use of solvents.

High-Performance Liquid Chromatography (HPLC) , especially when coupled with mass spectrometry, offers an alternative approach. Due to the reactivity of the pyrroline ring, a derivatization step is often employed to create a more stable product for analysis. A novel approach involves derivatizing the analyte with o-phenylenediamine (B120857) to form a stable quinoxaline (B1680401), which can then be readily analyzed by LC-MS/MS.[1]

Quantitative Performance Comparison

The following table summarizes the quantitative performance data for the quantification of 2-acetyl-1-pyrroline using different analytical methods. This data is presented as a proxy for the expected performance for this compound.

ParameterHS-SPME-GC-MS/MSDerivatization followed by HPLC-MS/MSDSPE-DLLME followed by HPLC-UV
Analyte 2-acetyl-1-pyrroline2-acetyl-1-pyrroline2-acetyl-1-pyrroline
Matrix RiceRiceShrimp
Limit of Detection (LOD) -0.26 µg/kg[1][2]1.77 µg/kg
Limit of Quantification (LOQ) -0.79 µg/kg[1][2]5.33 µg/kg
Recovery >90% (with standard addition)[3]92%[1][2]86.3 - 101.6%
Precision (RSD) -7%[1][2]< 5.0%
**Linearity (R²) **>0.99[4]-0.996
Repeatability (RSD) -14%[1][2]-

Note: The performance of these methods for this compound is expected to be similar, but would require specific validation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are representative protocols for the two main techniques discussed.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS

This method is suitable for the analysis of volatile compounds like 2PP in solid and liquid matrices.

a) Sample Preparation:

  • A known amount of the sample (e.g., 2 g of homogenized food matrix) is placed into a headspace vial.[3]

  • For quantitative analysis, a standard addition method is often recommended to overcome matrix effects.[3] This involves spiking samples with known concentrations of a 2PP standard.

  • The sample is often prepared under liquid nitrogen to minimize the loss of volatile analytes.[3]

b) HS-SPME Procedure:

  • The vial is incubated at a specific temperature (e.g., 80°C) for a set time (e.g., 40 minutes) to allow the analytes to partition into the headspace.[3]

  • An SPME fiber (e.g., DVB/Carbon WR/PDMS) is then exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.[3]

c) GC-MS/MS Analysis:

  • The SPME fiber is desorbed in the hot injector of the gas chromatograph.

  • GC Column: A suitable capillary column (e.g., ZB-Wax) is used for separation.

  • Oven Temperature Program: A temperature gradient is applied to separate the analytes. For example, starting at 60°C, holding for a period, and then ramping up to a higher temperature.

  • Mass Spectrometry: The mass spectrometer is operated in a suitable mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), for sensitive and selective detection of 2PP.

Derivatization followed by HPLC-MS/MS

This method is advantageous for improving the stability of reactive analytes like 2PP and enhancing chromatographic performance.[1]

a) Derivatization:

  • The sample extract containing 2PP is reacted with a derivatizing agent, such as o-phenylenediamine.[1][2]

  • This reaction forms a more stable and less volatile derivative (a quinoxaline in the case of o-phenylenediamine).[1][2]

b) Sample Clean-up (if necessary):

  • Techniques like dispersive solid-phase extraction (DSPE) and dispersive liquid-liquid microextraction (DLLME) can be used to purify the sample and concentrate the derivative.

c) HPLC-MS/MS Analysis:

  • HPLC Column: A reverse-phase column (e.g., C18) is typically used for separation.

  • Mobile Phase: A gradient of solvents, such as acetonitrile (B52724) and water with a modifier like formic acid, is used to elute the derivative.

  • Mass Spectrometry: The mass spectrometer is operated in MRM mode to selectively detect and quantify the specific derivative of 2PP.

Method Workflow Diagrams

To visually represent the logical flow of these analytical methods, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS/MS Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Spiking Standard Addition (Optional) Vial->Spiking Incubation Incubation Spiking->Incubation Adsorption SPME Fiber Adsorption Incubation->Adsorption Desorption Thermal Desorption in GC Injector Adsorption->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for 2PP quantification by HS-SPME-GC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Clean-up cluster_analysis HPLC-MS/MS Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Reaction with o-phenylenediamine Extraction->Derivatization DSPE DSPE Derivatization->DSPE DLLME DLLME DSPE->DLLME Injection HPLC Injection DLLME->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for 2PP quantification by Derivatization-HPLC-MS/MS.

References

Navigating the Analytical Landscape for 2-Propionyl-1-Pyrroline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Performance of GC-MS for the Analysis of 2-Acetyl-1-Pyrroline (B57270)

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with headspace (HS) or headspace solid-phase microextraction (HS-SPME), stands as a primary technique for the analysis of volatile compounds like 2-acetyl-1-pyrroline. The method offers excellent linearity and low detection limits, making it suitable for trace-level quantification in various matrices.

ParameterValueMatrixSample IntroductionReference
**Linearity (R²) **>0.9917Cooked RiceHS-SPME[1][2]
0.9998Rice LeavesSHS[3]
0.9924RiceHS[4]
Limit of Detection (LOD) < Sensory ThresholdRice KernelsHS-SPME[5]
0.46 ng/gRiceHS-SPME[6]
0.68 ng/gRiceHS[6]
Limit of Quantification (LOQ) Not ReportedRice KernelsHS-SPME[5]
Linear Range 53 - 5380 pg/gRice KernelsHS-SPME[5]
0.50 - 50 µg/gRice LeavesSHS[3]
0.10 - 10.00 µg/gRiceHS[4]

Comparison with an Alternative Method: LC-MS/MS with Derivatization

While GC-MS is a powerful tool, the inherent reactivity and potential for thermal degradation of pyrroline (B1223166) compounds can present challenges. An alternative approach utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) following a derivatization step has been developed to address these issues. This method converts the volatile 2-AP into a more stable quinoxaline (B1680401) derivative, allowing for robust quantification.[7][8]

ParameterGC-MS (HS-SPME)LC-MS/MS (with Derivatization)
Linearity (R²) >0.99Not explicitly stated, but linearity over the range is confirmed.
Limit of Detection (LOD) 0.46 ng/g0.26 µg/kg (0.26 ng/g)
Limit of Quantification (LOQ) Not Reported0.79 µg/kg (0.79 ng/g)
Linear Range 53 - 5380 pg/g0.79 - 500 µg/kg
Sample Preparation Minimal (Incubation)More complex (Derivatization)
Analysis Time Relatively ShortPotentially longer due to derivatization
Compound Stability Potential for thermal degradationEnhanced stability of the derivative

Experimental Protocols

Key Experiment 1: Quantification of 2-Acetyl-1-Pyrroline by HS-SPME-GC-MS/MS

This protocol is based on a method developed for the rapid and sensitive quantification of 2-AP in single rice kernels.[9]

1. Sample Preparation:

  • Place a single rice kernel (or a known weight of sample) into a 20 mL headspace vial.

  • Add a stable isotopologue of 2-AP as an internal standard.

  • Seal the vial immediately.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the vial at 40°C for 5 minutes.

  • Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 15 minutes at 40°C.

3. GC-MS/MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm, 0.50 µm film thickness) or equivalent polar column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

  • Oven Temperature Program: Initial temperature of 50°C (hold for 1 min), ramp at 5°C/min to 220°C (hold for 5 min).[10]

  • Injection Port: Desorb the SPME fiber at an appropriate temperature (e.g., 250°C) in splitless mode.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000C) operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both native 2-AP and the internal standard.

Key Experiment 2: Quantification of 2-Acetyl-1-Pyrroline by LC-MS/MS with Derivatization

This protocol is based on a novel derivatization strategy for the analysis of 2-AP.[7][11]

1. Derivatization:

  • Extract 2-AP from the sample matrix using an appropriate solvent.

  • To the extract, add a solution of o-phenylenediamine (B120857) (OPD) in a phosphate (B84403) buffer (e.g., 0.2 M, pH 7.4).

  • Incubate the mixture to allow for the reaction between 2-AP and OPD to form the stable 2-acetyl-1-pyrroline quinoxaline (2-APQ) derivative.

2. Sample Clean-up:

  • Purify the derivatized sample using solid-phase extraction (SPE) or another suitable clean-up technique to remove interfering matrix components.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: An HPLC or UPLC system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable additive (e.g., formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in MRM mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the 2-APQ derivative.

Visualizing the Methodologies

GCMS_Workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS/MS Analysis cluster_data Data Analysis Sample Sample in Vial InternalStandard Add Internal Standard Sample->InternalStandard Seal Seal Vial InternalStandard->Seal Equilibrate Equilibrate at 40°C Seal->Equilibrate ExposeFiber Expose SPME Fiber Equilibrate->ExposeFiber Desorb Desorb in GC Inlet ExposeFiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the HS-SPME-GC-MS/MS analysis of 2-acetyl-1-pyrroline.

Method_Comparison cluster_gcms GC-MS (HS-SPME) cluster_lcms LC-MS/MS (Derivatization) cluster_conclusion Method Selection Considerations GCMS_Linearity High Linearity (R² > 0.99) Throughput Throughput vs. Robustness GCMS_Linearity->Throughput GCMS_LOD Low LOD (ng/g) GCMS_LOD->Throughput GCMS_Prep Simple Sample Prep GCMS_Prep->Throughput GCMS_Stability Potential Thermal Degradation Analyte_Stability Analyte Stability Concerns GCMS_Stability->Analyte_Stability LCMS_Linearity Good Linearity LCMS_Linearity->Throughput LCMS_LOD Comparable LOD (ng/g) LCMS_LOD->Throughput LCMS_Prep Complex Sample Prep Matrix Matrix Complexity LCMS_Prep->Matrix LCMS_Stability Enhanced Stability LCMS_Stability->Analyte_Stability

Caption: Comparison of GC-MS and LC-MS/MS for 2-acetyl-1-pyrroline analysis.

References

A Comparative Guide to Sensory Panel Validation of 2-Propionyl-1-Pyrroline Odor Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sensory panel validation methodologies for the potent aroma compound 2-propionyl-1-pyrroline (2-P1P). It includes a detailed experimental protocol for determining odor intensity and presents comparative data on related aroma compounds to support robust sensory analysis in research and development.

Introduction to this compound and Its Sensory Significance

This compound (2-P1P) is a potent, volatile heterocyclic amine known for its characteristic "popcorn" and "roasty" aroma.[1] Due to its extremely low odor threshold, it significantly contributes to the aroma profile of various foods, particularly those undergoing Maillard reactions during processing.[2][3] Accurate and reproducible sensory evaluation of 2-P1P is crucial for flavor and fragrance development, quality control, and understanding its role in food chemistry.

Comparative Sensory Data

While specific quantitative sensory panel data for this compound odor intensity is not extensively published, valuable comparative insights can be drawn from its structurally similar and sensorially related analogs. The following tables summarize the sensory profiles of key comparators.

Table 1: Sensory Profile of this compound and its Primary Analogs

CompoundCAS NumberOdor ProfileOdor Threshold (in water)
This compound (2-P1P)133447-37-7Popcorn, Roast, Fishy[1][4]Not explicitly quantified in searches, but noted as extremely low.
2-Acetyl-1-pyrroline (B57270) (2-AP)85213-22-5Popcorn, Toasted, Grainy, Malty[5]~0.06 ng/L[6]
6-Acetyl-2,3,4,5-tetrahydropyridine27300-27-2Roasted Nut, Baked Bread, Popcorn[6][7]Below 0.06 ng/L[6]

Table 2: Quantitative Sensory Analysis of Related Heterocyclic Amines in Food Products

CompoundFood MatrixConcentration Range (ng/g)Sensory Impact
HarmanVarious Cooked Meats1.19 - 62.30[8]Contributes to the overall roasted and savory aroma.
NorharmanVarious Cooked Meats1.09 - 63.97[8]Contributes to the overall roasted and savory aroma.
MeIQxFast-Food Meat Products< 1[9]Contributes to the cooked meat aroma.
PhIPFast-Food Meat Products< 1[9]Contributes to the cooked meat aroma.
DiMeIQxFast-Food Meat Products< 1[9]Contributes to the cooked meat aroma.

Experimental Protocol: Sensory Panel Validation of this compound Odor Intensity

This protocol outlines a detailed methodology for the sensory panel validation of 2-P1P odor intensity, adaptable for comparative studies with other potent odorants.

Panelist Selection and Training
  • Recruitment: Recruit a panel of 10-15 individuals. Screen candidates for their ability to detect and describe basic odors and for their general sensory acuity.

  • Training: Conduct a comprehensive training program.[10]

    • Familiarize panelists with the sensory properties of heterocyclic amines and Maillard reaction products.

    • Train panelists to identify and rate the intensity of the characteristic "popcorn" and "roast" aromas using a labeled magnitude scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • Use reference standards of 2-acetyl-1-pyrroline and other relevant aroma compounds to establish a common sensory language and rating consistency.

Sample Preparation
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or propylene (B89431) glycol).

  • Create a series of dilutions in odor-free water to cover a range of intensities, from near-threshold to clearly perceptible.

  • Prepare samples of comparative compounds using the same dilution protocol.

Sensory Evaluation Procedure
  • Environment: Conduct the evaluation in a well-ventilated, odor-free sensory analysis laboratory with individual booths.[11]

  • Presentation: Present the samples to the panelists in a randomized and blind-coded manner.[11]

  • Evaluation:

    • Instruct panelists to sniff the headspace of each sample.

    • Ask panelists to rate the intensity of the "popcorn/roast" aroma on the provided scale.

    • Include blank samples (odor-free water) to assess panelist reliability.

    • Provide unsalted crackers and water for palate cleansing between samples.

Data Analysis
  • Collect the intensity ratings from all panelists.

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in odor intensity between different concentrations and between different compounds.

  • Evaluate panelist performance for consistency and discrimination ability.

Mandatory Visualizations

Sensory_Validation_Workflow Workflow for Sensory Panel Validation of 2-P1P Odor Intensity A Panelist Recruitment & Screening B Panelist Training (Reference Standards, Intensity Scales) A->B D Sensory Evaluation (Blind, Randomized Presentation) B->D C Sample Preparation (Dilution Series of 2-P1P and Comparators) C->D E Data Collection (Intensity Ratings) D->E F Statistical Analysis (ANOVA, Panelist Performance) E->F G Report Generation F->G

Workflow for Sensory Panel Validation of 2-P1P Odor Intensity

Logical_Relationships Logical Relationships in Sensory Comparison P1P This compound (Target Compound) SP Sensory Profile (Odor Descriptors) P1P->SP shares similar OI Odor Intensity (Quantitative Rating) P1P->OI AP 2-Acetyl-1-pyrroline (Primary Comparator) AP->SP shares similar AP->OI ATHP 6-Acetyl-2,3,4,5-tetrahydropyridine (Secondary Comparator) ATHP->SP shares similar ATHP->OI

Logical Relationships in Sensory Comparison

References

Determining an Analyte's Sensitivity: A Guide to the Limit of Detection (LOD) and Quantification (LOQ) of 2-Propionyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate measurement of chemical compounds is paramount. A critical aspect of this is understanding the limits of the analytical methods employed. This guide provides a comparative overview of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-propionyl-1-pyrroline, a key volatile flavor compound. Due to the limited availability of direct studies on this compound, this guide draws upon established methods for the closely related and extensively studied analog, 2-acetyl-1-pyrroline (B57270) (2-AP). The principles and techniques are directly transferable.

Comparative Analysis of Analytical Methods

The determination of LOD and LOQ for pyrroline (B1223166) derivatives is highly dependent on the analytical instrumentation and the sample matrix. Various techniques, primarily chromatographic, have been successfully applied to the analysis of the analogous 2-acetyl-1-pyrroline. The choice of method often involves a trade-off between sensitivity, selectivity, and sample throughput.

A summary of reported LOD and LOQ values for 2-acetyl-1-pyrroline using different analytical platforms is presented in the table below. These values provide a benchmark for what can be expected when analyzing this compound under similar conditions.

Analytical TechniqueMethod DetailsLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
LC-MS/MSDerivatization with o-phenylenediamine0.26 µg/kg0.79 µg/kgRice[1]
HS-SPME-GC-MS/MSStable Isotope Dilution Assay (SIDA)0.1 ng/g0.4 ng/gRice[2]
HS-GC-TOF MSHeadspace Gas Chromatography-Time-of-Flight Mass Spectrometry0.68 ng/g2.27 ng/gRice[3]
HS-SPME-GC-TOF MSHeadspace-Solid Phase Micro-Extraction-GC-TOF MS0.46 ng/gNot ReportedRice[3]
Colorimetric MethodReaction with chromium hexacarbonyl2.00 mg/L5.00 mg/LSolution[4]
DSPE-DLLME-HPLC-UVDispersive Solid-Phase Extraction and Dispersive Liquid-Liquid Microextraction with HPLC-UV1.77 µg/kg5.33 µg/kgShrimp[5]

Note: The variety of units reported (e.g., µg/kg, ng/g, mg/L) reflects the different sample matrices and preparation methods used in the studies. Direct comparison requires careful consideration of the sample weight or volume.

Experimental Protocols for LOD and LOQ Determination

The determination of LOD and LOQ is a critical component of method validation. The International Council for Harmonisation (ICH) guidelines provide several approaches for their determination. Below are detailed protocols for the two most common methods based on the calibration curve.[6][7]

1. Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This is the most statistically rigorous approach and is widely recommended.

Experimental Workflow:

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation A Prepare a series of calibration standards at low concentrations near the expected LOD/LOQ C Analyze blank samples and calibration standards using the validated analytical method A->C B Prepare multiple (n ≥ 7) blank samples B->C D Record the analytical response for each sample C->D E Construct a calibration curve by plotting response vs. concentration D->E G Calculate the standard deviation of the y-intercepts of the regression lines (σ) or the standard deviation of the blank responses D->G F Determine the slope (S) of the calibration curve from the linear regression E->F H Calculate LOD = 3.3 * (σ / S) F->H I Calculate LOQ = 10 * (σ / S) F->I G->H G->I

Workflow for LOD and LOQ Determination via Calibration Curve

Detailed Steps:

  • Preparation of Standards: Prepare a series of calibration standards of this compound in the relevant matrix at concentrations approaching the expected limit of detection.

  • Blank Measurement: Prepare and analyze a minimum of seven independent blank samples (matrix without the analyte).

  • Calibration Curve: Construct a calibration curve using the low-concentration standards. The curve should be linear in the range of interest.

  • Calculation:

    • Determine the slope (S) of the calibration curve.

    • Calculate the standard deviation of the y-intercepts of the regression lines (σ). Alternatively, the standard deviation of the responses of the blank samples can be used.

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 x (σ / S) [6]

      • LOQ = 10 x (σ / S) [6]

2. Based on Signal-to-Noise Ratio

This method is often used for analytical procedures that exhibit baseline noise, such as chromatography and spectrometry.

Experimental Workflow:

Signal_to_Noise_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_measurement Measurement cluster_determination Determination A Prepare samples with known low concentrations of the analyte B Analyze the samples using the analytical instrument A->B C Obtain the chromatogram or spectrum B->C D Measure the signal height of the analyte peak C->D E Measure the noise in a region of the baseline close to the analyte signal C->E F Calculate the Signal-to-Noise (S/N) ratio D->F E->F G LOD is the concentration at which S/N is typically 3:1 F->G H LOQ is the concentration at which S/N is typically 10:1 F->H

References

comparative study of Maillard reaction products from proline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Maillard Reaction Products from Proline

The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This reaction is responsible for the desirable color, flavor, and aroma of many cooked foods. When the amino acid proline participates in the Maillard reaction, it gives rise to a unique and diverse array of products. This guide provides a comparative analysis of the major products formed from the Maillard reaction of proline, detailing their formation, quantification, and biological significance.

Key Products of the Proline Maillard Reaction

The Maillard reaction involving proline can be broadly categorized into several pathways, leading to the formation of various compounds, including those responsible for flavor and aroma, colored products, and potentially harmful substances.

Flavor and Aroma Compounds: Proline is a crucial precursor to some of the most desirable roasted, nutty, and popcorn-like aromas in food. Key flavor compounds include:

  • 2-Acetyl-1-pyrroline (B57270) (2AP): Known for its characteristic popcorn-like aroma, 2AP is a potent flavor compound found in foods like basmati rice and bread crust.[1][2] Its formation is favored in glucose-proline model systems.[1][2]

  • 6-Acetyl-1,2,3,4-tetrahydropyridine (ATHP): This compound contributes a cracker-like or bread crust-like aroma.[1][2] Similar to 2AP, its formation is more abundant in glucose-proline reactions compared to fructosyl-proline systems.[1][2]

  • Other Volatiles: A variety of other volatile compounds, such as pyrrolizines and azepines, are also generated, contributing to the overall flavor profile.[3]

Colored Compounds (Melanoidins): In the advanced stages of the Maillard reaction, high molecular weight, brown nitrogenous polymers and copolymers known as melanoidins are formed. These compounds are responsible for the characteristic brown color of many cooked foods. While their exact structures are complex and not fully elucidated, they are known to possess antioxidant properties.

Potentially Harmful Compounds: Under certain conditions, the Maillard reaction of proline can also lead to the formation of undesirable or potentially harmful substances:

  • Acrylamide (B121943): This potential carcinogen can be formed from the reaction of asparagine and reducing sugars. While asparagine is the primary precursor, other amino acids can influence its formation.[4][5][6][7][8] Some studies suggest that certain amino acids, including proline, may reduce acrylamide formation by competing for reactants.[5]

  • N-Nitrosopyrrolidine (NPYR): This volatile nitrosamine, a probable human carcinogen, can be formed from proline in the presence of nitrite (B80452), particularly at elevated temperatures.[9][10][11] Proline is considered a significant precursor for NPYR formation in cured meats.[10][11]

Products with Antioxidant Properties: Maillard reaction products (MRPs) derived from proline have been shown to exhibit antioxidant activity.[12][13][14][15][16][17][18][19] This activity is attributed to the ability of MRPs to scavenge free radicals and chelate metal ions.[15] The antioxidant capacity of these products is influenced by factors such as reaction temperature, time, and pH.[19]

Quantitative Comparison of Proline Maillard Reaction Products

The yield of different Maillard reaction products from proline is highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies.

ProductPrecursorsReaction ConditionsYieldReference
2-Acetyl-1-pyrroline (2AP) Glucose, ProlinepH 6, 2 hours0.25 µ g/mmol [1]
Glucose, ProlinepH 7, 2 hours0.36 µ g/mmol [1]
Glucose, ProlinepH 8, 2 hours0.33 µ g/mmol [1]
Fructosyl-prolinepH 6, 2 hours0.03 µ g/mmol [1]
Fructosyl-prolinepH 7, 2 hours0.04 µ g/mmol [1]
Fructosyl-prolinepH 8, 2 hours0.22 µ g/mmol [1]
6-Acetyl-1,2,3,4-tetrahydropyridine (ATHP) Glucose, ProlinepH 6, 2 hours1.3 µ g/mmol [1]
Glucose, ProlinepH 7, 2 hours4.5 µ g/mmol [1]
Glucose, ProlinepH 8, 2 hours1.1 µ g/mmol [1]
Fructosyl-prolinepH 6, 2 hours0.2 µ g/mmol [1]
Fructosyl-prolinepH 7, 2 hours0.5 µ g/mmol [1]
Fructosyl-prolinepH 8, 2 hours1.3 µ g/mmol [1]
N-Nitrosopyrrolidine (NPYR) Proline, NitritepH 3.4, heatedSmall amounts[9]
Proline, Nitrite200°C, 12 min (in pork)0.33% yield[20]
N-Nitrosoproline200°C, 12 min (in pork)2.18% yield[20]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Maillard reaction products. Below are summarized protocols for key experiments.

Protocol 1: Formation and Quantification of Flavor Compounds (2AP and ATHP)

1. Model System Preparation:

  • Prepare equimolar solutions of proline and a reducing sugar (e.g., glucose or fructose) in a phosphate (B84403) buffer of a specific pH (e.g., 6, 7, or 8).[1]

2. Maillard Reaction:

  • Heat the model system in a sealed container at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 2 hours).[1]

3. Extraction of Volatiles:

  • Cool the reaction mixture and extract the volatile compounds using a suitable solvent (e.g., dichloromethane) via liquid-liquid extraction or by using headspace solid-phase microextraction (SPME).[21][22]

4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Analyze the extracted volatiles using a GC-MS system.[3][21][23][24][25]

  • Use an appropriate internal standard for quantification.

  • Identify 2AP and ATHP based on their retention times and mass spectra compared to authentic standards.[26]

Protocol 2: Determination of Antioxidant Activity

1. Preparation of Maillard Reaction Products (MRPs):

  • Prepare MRPs by heating a solution of proline and a reducing sugar under defined conditions (temperature, time, pH).[12][19]

2. Antioxidant Capacity Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Mix the MRP solution with a solution of DPPH radical in methanol.

    • Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) after a set incubation time.[17][19]

    • Calculate the scavenging activity as a percentage of the radical reduction.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Mix the MRP solution with the ABTS radical solution.

    • Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).[15]

    • Express the antioxidant capacity as Trolox equivalents.[15]

Protocol 3: Analysis of N-Nitrosopyrrolidine (NPYR)

1. Sample Preparation:

  • For food matrices like cured meat, homogenize the sample.

  • For model systems, prepare a solution of proline and sodium nitrite in a suitable buffer.[27]

2. Nitrosamine Formation:

  • Heat the sample under conditions that simulate cooking (e.g., frying temperatures).[20][11]

3. Extraction and Cleanup:

  • Extract the N-nitrosamines using a solvent such as dichloromethane.

  • Perform a cleanup step, for example, using a silica (B1680970) gel column, to remove interfering substances.

4. Analysis by Gas Chromatography-Thermal Energy Analyzer (GC-TEA):

  • Analyze the extracted sample using a GC-TEA, which is a highly selective detector for nitrosamines.[27][11]

  • Quantify NPYR by comparing the peak area to that of a standard curve.

Signaling Pathways and Logical Relationships

The Maillard reaction is a complex network of reactions. The following diagrams illustrate some of the key pathways and experimental workflows.

Maillard_Reaction_Pathway Proline Proline Schiff_Base Schiff Base Proline->Schiff_Base NPYR N-Nitrosopyrrolidine (NPYR) Proline->NPYR Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Strecker_Degradation Strecker Degradation Amadori_Product->Strecker_Degradation Melanoidins Melanoidins (Colored Products) Amadori_Product->Melanoidins Intermediates Reactive Carbonyl Intermediates Amadori_Product->Intermediates Antioxidants Antioxidant Products Amadori_Product->Antioxidants Flavor_Aroma Flavor & Aroma (2AP, ATHP) Strecker_Degradation->Flavor_Aroma Melanoidins->Antioxidants Intermediates->Flavor_Aroma Intermediates->Melanoidins Acrylamide Acrylamide Intermediates->Acrylamide Asparagine Asparagine Asparagine->Acrylamide Nitrite Nitrite Nitrite->NPYR

Caption: General pathways of the proline Maillard reaction.

Experimental_Workflow_Flavor Start Start: Proline + Reducing Sugar Solution Heating Heating (Controlled Temp & Time) Start->Heating Extraction Extraction of Volatiles (LLE or SPME) Heating->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification of 2AP and ATHP Analysis->Quantification

Caption: Experimental workflow for flavor compound analysis.

Antioxidant_Activity_Workflow Start Start: Prepare Proline-derived Maillard Reaction Products (MRPs) DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Start->ABTS_Assay Measurement Spectrophotometric Measurement DPPH_Assay->Measurement ABTS_Assay->Measurement Calculation Calculate Antioxidant Capacity Measurement->Calculation

Caption: Workflow for determining antioxidant activity.

While the direct impact of specific proline-derived Maillard reaction products on cellular signaling pathways is an area of ongoing research, proline itself is known to be a modulator of pathways such as the amino acid stress response and the extracellular signal-related kinase (ERK) pathway.[28] Further investigation is needed to elucidate how the modification of proline through the Maillard reaction alters its influence on these cellular processes.

References

A Comparative Guide to High-Throughput Screening Methods for 2-Propionyl-1-Pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate screening of target molecules is paramount. This guide provides a comprehensive comparison of a proposed high-throughput screening (HTS) workflow for 2-propionyl-1-pyrroline (2-PP) and its validation using established analytical techniques. As a structural analog of the well-studied flavor compound 2-acetyl-1-pyrroline (B57270) (2-AP), many analytical methods for 2-AP can be adapted for 2-PP. This guide outlines a two-step screening process: a rapid, high-throughput colorimetric assay for initial screening, followed by a more sensitive and specific gas chromatography-based method for confirmation of positive hits.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a proposed high-throughput colorimetric method and two established, adaptable gas chromatography methods for the analysis of pyrroline (B1223166) compounds.

ParameterHigh-Throughput Colorimetric MethodRapid HS-GC-NPDHS-SPME-GC-MS
Principle Color change upon reaction with a reagentHeadspace gas chromatography with nitrogen-phosphorus detectionHeadspace solid-phase microextraction with gas chromatography-mass spectrometry
Throughput High (suitable for 96-well plates)MediumLow to Medium
Limit of Detection (LOD) ~2.00 mg/L[1]5 ng/g[2]0.46 ng/g[3]
Limit of Quantification (LOQ) ~5.00 mg/L[1]Not explicitly stated, but higher than LODNot explicitly stated, but higher than LOD
**Linearity (r²) **0.9934[1]0.9998[2]> 0.99[4][5][6]
Precision (RSD) Not explicitly statedIntraday: 1.87%, Interday: 2.85%[2]< 10%
Specificity Moderate (potential for cross-reactivity)High (selective for nitrogen compounds)Very High (mass spectral confirmation)
Cost per Sample LowMediumHigh
Instrumentation Spectrophotometer (plate reader)Gas Chromatograph with NPDGas Chromatograph with Mass Spectrometer
Primary Application Primary High-Throughput ScreeningQuantitative Analysis & ConfirmationHigh-Sensitivity Quantification & Confirmation

Experimental Protocols

Detailed methodologies for the proposed high-throughput screening and validation are provided below.

Primary High-Throughput Screening: Colorimetric Method

This method is adapted from a colorimetric assay developed for 2-acetyl-1-pyrroline and is suitable for use in a 96-well plate format for high-throughput screening.[1]

Reagents:

  • Chromium hexacarbonyl (Cr(CO)₆) solution (1000 mg/L in a suitable organic solvent like dichloromethane).

  • This compound (2-PP) standards.

  • Dichloromethane (DCM) or other appropriate solvent.

Protocol:

  • Prepare a series of 2-PP standard solutions in DCM.

  • In a 96-well microplate, add 50 µL of each sample solution or standard to individual wells.

  • Add 50 µL of the 1000 mg/L Cr(CO)₆ reagent solution to each well.

  • Expose the microplate to a light source (e.g., a 125-W Solar-Glo lightbulb) for a specified time (e.g., 5 minutes) to facilitate the color-change reaction.[1]

  • Measure the absorbance of the resulting colored product at the wavelength of maximum absorbance (to be determined for the 2-PP complex, for 2-AP it is 623 nm) using a microplate reader.[1]

  • Construct a calibration curve from the standards and determine the concentration of 2-PP in the samples.

Secondary Confirmation: Rapid Headspace Gas Chromatography-Nitrogen-Phosphorus Detection (HS-GC-NPD)

This method provides a rapid and sensitive confirmation of positive hits from the primary screen.[2]

Instrumentation:

  • Gas chromatograph equipped with a headspace autosampler and a Nitrogen-Phosphorus Detector (NPD).

  • Megabore fused silica (B1680970) capillary column.

Protocol:

  • Place a precisely weighed amount of the sample (e.g., 1 g) into a headspace vial.

  • If necessary, add an internal standard.

  • Seal the vial and place it in the headspace autosampler.

  • The autosampler heats the vial to a specific temperature for a set time to allow volatile compounds, including 2-PP, to partition into the headspace.

  • A sample of the headspace gas is automatically injected into the GC.

  • The GC separates the components of the sample, and the NPD selectively detects the nitrogen-containing 2-PP.

  • Quantify 2-PP by comparing its peak area to that of known standards. The analysis time for a single sample is approximately 25 minutes.[7]

High-Sensitivity Confirmation: Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

For highly sensitive and specific quantification, especially for samples with low concentrations of 2-PP, HS-SPME-GC-MS is the gold standard.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (MS) and an SPME autosampler.

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

Protocol:

  • Place the sample into a headspace vial.

  • The vial is heated, and an SPME fiber is exposed to the headspace for a defined period to adsorb the volatile compounds.

  • The SPME fiber is then retracted and inserted into the hot injector of the GC, where the adsorbed analytes are desorbed.

  • The GC separates the compounds, and the MS detects and identifies 2-PP based on its unique mass spectrum.

  • Quantification is achieved using a calibration curve or standard addition method.[4][5][6]

Mandatory Visualizations

High-Throughput Screening Workflow for this compound

HTS_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Data Analysis & Hit Selection cluster_2 Secondary Confirmation (Lower Throughput) cluster_3 Final Validation Sample_Library Sample Library (e.g., 96-well plates) Colorimetric_Assay Colorimetric Assay (Cr(CO)6 Reaction) Sample_Library->Colorimetric_Assay Sample Aliquoting Plate_Reader Microplate Reader (Absorbance Measurement) Colorimetric_Assay->Plate_Reader Color Development Data_Analysis Data Analysis (Concentration Calculation) Plate_Reader->Data_Analysis Hit_Selection Hit Selection (Thresholding) Data_Analysis->Hit_Selection Positive_Hits Positive Hits Hit_Selection->Positive_Hits GC_NPD Rapid HS-GC-NPD (Confirmation & Quantification) Positive_Hits->GC_NPD Primary Confirmation GC_MS HS-SPME-GC-MS (High-Sensitivity Confirmation) Positive_Hits->GC_MS Optional High-Sensitivity Confirmation Validated_Hits Validated Hits GC_NPD->Validated_Hits GC_MS->Validated_Hits

Caption: A proposed workflow for the high-throughput screening and validation of this compound.

Signaling Pathway of the Colorimetric Reaction

Colorimetric_Reaction This compound This compound Colored_Complex Colored Product (Measured by Spectrophotometry) This compound->Colored_Complex Cr(CO)6 Chromium Hexacarbonyl (Cr(CO)6) Cr(CO)6->Colored_Complex Light_Activation Light Activation (e.g., Solar-Glo lamp) Light_Activation->Colored_Complex

Caption: The proposed signaling pathway for the colorimetric detection of this compound.

References

Assessing the Specificity of Analytical Methods for 2-Propionyl-1-Pyrroline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the specific determination of 2-propionyl-1-pyrroline, a volatile compound of interest in various research and development fields. Due to the limited availability of direct comparative studies on this compound, this guide leverages data from its close structural analog, 2-acetyl-1-pyrroline (B57270) (2-AP), to provide a comprehensive assessment of suitable analytical techniques. The principles and methodologies discussed are directly applicable to the analysis of this compound.

The specificity of an analytical method ensures that the signal measured is solely from the analyte of interest, without interference from other components in the sample matrix.[1] This is crucial for accurate quantification and reliable data interpretation. The most common techniques for the analysis of volatile and semi-volatile organic compounds like this compound are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

Comparison of Analytical Methods

Various methods have been developed for the extraction and quantification of pyrroline (B1223166) compounds, with the choice of method often depending on the sample matrix, required sensitivity, and available instrumentation.[2] Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique due to its simplicity, speed, and minimal solvent usage.[3][4]

Table 1: Comparison of Analytical Method Performance for Pyrroline Compounds

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)Precision (RSD%)Key AdvantagesKey Limitations
HS-SPME-GC-MS/MS 0.46 ng/g[5]->0.99--High sensitivity and selectivity, no solvent extraction required.[3]Matrix effects can be significant.[4]
HS-GC-TOF-MS 0.68 ng/g[5]->0.99--High-speed data acquisition, suitable for complex matrices.May have lower sensitivity than MS/MS.
LC-MS/MS (with derivatization) 0.26 µg/kg[6]0.79 µg/kg[6]>0.9992[6]7[6]Excellent for complex matrices, overcomes volatility issues.[6]Derivatization step adds complexity and potential for error.
HS-GC-NPD 0.10 µg/g[3]0.05 µg/g[3]0.9924[3]45.66[3]-High selectivity for nitrogen-containing compounds.Less structural information compared to MS.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the key techniques discussed.

1. Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the extraction of volatile compounds from a sample matrix.

  • Sample Preparation: A known amount of the sample (e.g., 1.0 g) is placed in a headspace vial.[7] For solid samples, a small amount of water may be added to facilitate the release of volatiles.[7]

  • Extraction: The vial is incubated at a specific temperature (e.g., 60-90°C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[7] An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the volatile compounds.[7]

  • Desorption and Analysis: The SPME fiber is inserted into the hot inlet of the GC, where the adsorbed analytes are desorbed and transferred to the analytical column. The compounds are separated based on their boiling points and polarity, and then detected by the mass spectrometer.[7]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This technique can be employed for less volatile compounds or to enhance the stability and chromatographic retention of the analyte.

  • Derivatization: The analyte in the sample extract is reacted with a derivatizing agent (e.g., o-phenylenediamine (B120857) for 2-AP) to form a more stable and readily analyzable derivative.[6]

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the derivative from other matrix components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The precursor ion of the derivative is selected and fragmented, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM), providing high specificity.[7]

Visualization of Experimental Workflow

Diagram 1: General Workflow for Assessing Analytical Method Specificity

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select Analytical Technique (e.g., GC-MS, LC-MS/MS) B Optimize Instrumental Parameters A->B C Develop Sample Preparation Protocol B->C D Assess Specificity (Interference from Matrix) C->D E Determine Linearity and Range D->E F Calculate LOD and LOQ E->F G Evaluate Accuracy and Precision F->G H Prepare and Analyze Samples G->H I Quantify this compound H->I J Report Results I->J

Caption: A generalized workflow for the development, validation, and application of an analytical method.

References

A Comparative Analysis of 2-Propionyl-1-Pyrroline Levels Across Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 2-propionyl-1-pyrroline (2PP) concentrations in various food matrices, offering valuable insights for researchers, scientists, and professionals in drug development. 2PP, a potent aroma compound with a characteristic roasty, popcorn-like scent, is a significant contributor to the flavor profile of many thermally processed foods. Understanding its distribution and concentration is crucial for flavor chemistry, food quality control, and sensory science.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in different food matrices. To date, quantitative data is limited, with popcorn being the primary food matrix in which 2PP has been accurately quantified.

Food MatrixConcentration (µg/kg)Analytical MethodReference
Freshly Hot-Air Popped Popcorn15Stable Isotope Dilution Assay (SIDA)[Schieberle, 1995]

Experimental Protocols

A detailed methodology for the quantification of this compound is crucial for reproducible and comparable results. The following protocol is based on the stable isotope dilution assay (SIDA) developed by Schieberle (1995), a robust and highly accurate method for the quantification of volatile compounds in complex food matrices.

Quantification of this compound in Popcorn via Stable Isotope Dilution Assay (SIDA)

1. Synthesis of Isotopically Labeled Internal Standard:

  • A deuterated analog of this compound ([²H₃]-2-propionyl-1-pyrroline) is synthesized to serve as the internal standard. This involves using deuterated precursors in the synthesis pathway.

2. Sample Preparation and Spiking:

  • A known weight of freshly popped popcorn is homogenized.

  • A precise amount of the synthesized deuterated internal standard is added to the homogenized sample. This "spiking" step is critical for accurate quantification as the ratio of the native and labeled compound will be measured.

3. Extraction of Volatile Compounds:

  • The spiked popcorn sample is subjected to solvent extraction, typically using dichloromethane, to isolate the volatile and semi-volatile compounds, including 2PP and its labeled counterpart.

  • Simultaneous distillation-extraction (SDE) can also be employed for efficient extraction.

4. High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS):

  • The obtained extract is concentrated and then analyzed by HRGC-MS.

  • Gas Chromatography (GC): The extract is injected into a GC system equipped with a capillary column (e.g., SE-54) to separate the various volatile compounds based on their boiling points and polarity. A specific temperature program is used to ensure optimal separation.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Selective Ion Monitoring (SIM): To enhance sensitivity and selectivity, the mass spectrometer is operated in SIM mode, monitoring specific ions characteristic of both the native this compound and the deuterated internal standard.

    • For native 2PP, key ions would include its molecular ion and characteristic fragment ions.

    • For [²H₃]-2-propionyl-1-pyrroline, the corresponding ions with a mass shift of +3 are monitored.

5. Quantification:

  • The concentration of this compound in the original popcorn sample is calculated by comparing the peak areas of the selected ions for the native compound and the deuterated internal standard. The known amount of the added internal standard allows for precise quantification, correcting for any losses during sample preparation and analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a food matrix using the Stable Isotope Dilution Assay.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification FoodMatrix Food Matrix (e.g., Popcorn) Homogenization Homogenization FoodMatrix->Homogenization Spiking Spiking with Deuterated 2PP Standard Homogenization->Spiking Extraction Solvent Extraction (e.g., Dichloromethane) Spiking->Extraction Concentration Concentration of Extract Extraction->Concentration GC_Separation Gas Chromatography (GC) Separation Concentration->GC_Separation MS_Detection Mass Spectrometry (MS) Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis: Peak Area Ratio Calculation MS_Detection->Data_Analysis QuantificationResult Quantification of 2PP Data_Analysis->QuantificationResult

Caption: Workflow for 2PP quantification using SIDA.

Discussion and Future Outlook

The current data on this compound levels in food is sparse, with popcorn being the only matrix with a published quantitative value. Given that 2PP is a product of the Maillard reaction, it is highly probable that it is present in other thermally processed foods such as bread crust, roasted coffee, and cooked meats. The development and application of sensitive analytical methods like SIDA are essential to expand our knowledge of the occurrence and concentration of this potent aroma compound in a wider range of food products. Further research in this area will contribute to a more comprehensive understanding of food flavor and may lead to improved flavor control in food production.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2-Propionyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 2-Propionyl-1-pyrroline with care in a well-ventilated area, preferably under a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory to prevent exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile or latex).[1]
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area or with a respirator if needed.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Identification and Segregation :

    • Classify this compound waste as hazardous chemical waste.

    • Do not mix with other waste streams unless compatibility is confirmed. Incompatible materials can lead to dangerous reactions.

    • Keep away from strong oxidizing agents.[2]

  • Containerization :

    • Use a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and "this compound".

  • Spill Management :

    • In case of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1][2]

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent.

  • Final Disposal :

    • Dispose of the sealed waste container through an approved hazardous waste disposal service.

    • Consult and adhere to all local, state, and federal environmental regulations regarding chemical waste disposal.[2]

    • Do not dispose of this compound down the drain or in regular trash.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal procedure for this compound.

start Start: Have this compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Assess Waste (Quantity, Contamination) ppe->assess contain Step 3: Securely Contain Waste in Labeled Container assess->contain spill Spill Occurs assess->spill Potential Hazard store Step 4: Store Temporarily in Designated Area contain->store spill_protocol Follow Spill Protocol: 1. Ventilate & Remove Ignition Sources 2. Absorb with Inert Material 3. Collect & Containerize spill->spill_protocol Action spill_protocol->contain contact Step 5: Contact Certified Hazardous Waste Disposal Service store->contact dispose Step 6: Handover for Professional Disposal contact->dispose end End: Disposal Complete dispose->end

Figure 1. Disposal workflow for this compound.

This procedural diagram provides a clear, step-by-step visual guide to ensure that all safety and logistical considerations are met during the disposal process. By adhering to these guidelines, laboratory personnel can maintain a safe working environment and ensure compliance with environmental regulations.

References

Personal protective equipment for handling 2-Propionyl-1-pyrroline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Propionyl-1-pyrroline. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.

While this compound is reported as not meeting GHS hazard criteria in some contexts and is used as a flavoring agent, it is imperative to handle it with appropriate caution in a laboratory setting, where concentrations and potential for exposure are higher.[1] Safety protocols for similar chemical structures, such as 2-Methyl-1-pyrroline and 3-Pyrroline, indicate risks of flammability, skin and eye irritation, and respiratory irritation.[2][3][4] Therefore, a conservative approach to personal protective equipment and handling is recommended.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on potential hazards identified for structurally similar compounds.

Body PartPPE RecommendationSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and replace them regularly or immediately after contamination.[5]
Eyes Safety glasses with side shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Body Laboratory coat or chemical-resistant apronA flame-retardant lab coat is advisable due to the potential flammability of similar compounds.[4]
Respiratory Use in a well-ventilated area or under a chemical fume hoodIf ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[6][7]
Feet Closed-toe shoesShoes should be made of a material that offers protection against chemical spills.[5]

Operational Plan for Handling

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][6]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][6]

  • Remove all potential ignition sources from the handling area, as similar pyrroline (B1223166) compounds are flammable.[2][3][4][6]

  • Ground and bond containers when transferring the material to prevent static discharge.[3][4][6]

2. Handling Procedure:

  • Don all required personal protective equipment as outlined in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[2][6]

  • Use only spark-proof tools when handling the substance.[2][3][6]

  • Keep the container tightly closed when not in use to prevent the release of vapors.[4][6]

  • After handling, wash hands and any exposed skin thoroughly.[3][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[2][6]

  • Keep containers tightly closed and store away from heat, sparks, and open flames.[2][3][4][6]

Disposal Plan

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be treated as hazardous waste.

  • Waste Segregation: Keep this compound waste separate from other chemical waste to avoid potential reactions.

  • Containerization: Use chemically resistant and properly sealed containers for waste collection.

  • Labeling: Clearly label all waste containers as "Hazardous Waste" and include the chemical name "this compound."

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][8] Do not dispose of it down the drain.[2]

Emergency Procedures: Spill Response Workflow

In the event of a spill, follow the workflow outlined below to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assess the Spill cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal alert Alert personnel in the area evacuate Evacuate the immediate vicinity alert->evacuate ventilate Increase ventilation (if safe to do so) evacuate->ventilate assess_size Assess the size and nature of the spill ventilate->assess_size identify_hazards Identify immediate hazards (e.g., ignition sources) assess_size->identify_hazards don_ppe Don appropriate PPE identify_hazards->don_ppe contain_spill Contain the spill with absorbent material don_ppe->contain_spill collect_waste Collect absorbed material into a sealed container contain_spill->collect_waste decontaminate Decontaminate the spill area collect_waste->decontaminate label_waste Label waste container as 'Hazardous Waste' decontaminate->label_waste dispose Dispose of through proper channels label_waste->dispose

Caption: Workflow for responding to a chemical spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.